Preparation K
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
11113-82-9 |
|---|---|
Molecular Formula |
Na3O40P1W12 |
Synonyms |
Preparation K |
Origin of Product |
United States |
Foundational & Exploratory
Proteinase K: A Technical Guide to its Discovery and Enduring Role in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteinase K, a broad-spectrum serine protease, has been an indispensable tool in molecular biology for nearly half a century. Its remarkable stability and activity under denaturing conditions have made it the gold standard for the inactivation of nucleases and the removal of protein contaminants during nucleic acid purification. This in-depth technical guide explores the discovery of Proteinase K, its biochemical properties, and its historical and ongoing applications in molecular biology. Detailed experimental protocols for its use in nucleic acid extraction are provided, along with a summary of key quantitative data and visual workflows to illustrate its utility.
Discovery and Origins
Proteinase K (EC 3.4.21.64) was discovered in 1974 in extracts of the fungus Parengyodontium album (formerly known as Tritirachium album)[1][2][3]. The "K" in its name refers to its ability to digest keratin, the fibrous structural protein found in hair, feathers, and horns[1][2][3]. This potent proteolytic activity, coupled with its broad substrate specificity, quickly garnered the attention of the scientific community. It belongs to the subtilisin family of serine proteases, characterized by a catalytic triad of Asp39, His69, and Ser224 in its active site[3][4].
Biochemical Properties and Quantitative Data
Proteinase K is a robust enzyme with a molecular weight of approximately 28.9 kDa[3][5]. Its utility in molecular biology stems from its stability and activity across a wide range of conditions, which are often harsh and denaturing to other enzymes.
Enzymatic Activity and Stability
The activity and stability of Proteinase K are influenced by several factors, including temperature, pH, and the presence of denaturing agents and metal ions.
Table 1: Optimal Conditions and Stability of Proteinase K
| Parameter | Optimal Range/Value | Notes |
| Optimal Temperature | 50-65°C[4][5][6] | Activity increases with temperature up to this range. Rapid denaturation occurs above 65°C[7][8]. |
| Optimal pH | 7.5-12.0[2][8] | The enzyme is active over a broad pH range of 4.0 to 12.5[5][7][9]. |
| Calcium Ions (Ca²⁺) | 1-5 mM for stability | Calcium ions contribute to the stability of Proteinase K, particularly at higher temperatures, and protect it from autolysis. However, they are not essential for its catalytic activity[5]. |
| Denaturing Agents | Stimulatory | Activity is enhanced in the presence of agents like SDS (0.5-1%) and urea (4M), which unfold substrate proteins, making them more accessible to the enzyme[1][2][6]. |
Effect of Buffer Components on Activity
The composition of the reaction buffer can significantly impact the enzymatic activity of Proteinase K.
Table 2: Relative Activity of Proteinase K in Various Buffers
| Buffer Composition | Relative Activity (%) |
| 30 mM Tris-HCl | 100 |
| 10 mM Tris-HCl, 100 mM EDTA, 0.5% SDS | 120 |
| 10 mM Tris-HCl, 25 mM EDTA, 100 mM NaCl, 0.5% SDS | 128 |
| 30 mM Tris-HCl, 10 mM EDTA, 1% SDS | 203 |
| 36 mM Tris-HCl, 36 mM EDTA, 5% Tween 20, 0.36% Triton X-100, 735 mM GuHCl | 301 |
| 30 mM Tris-HCl, 30 mM EDTA, 5% Tween 20, 0.5% Triton X-100, 800 mM GuHCl | 313 |
Data adapted from Interchim technical resources. The reference buffer is 30 mM Tris-HCl.[2]
Inactivation of Proteinase K
Complete inactivation of Proteinase K is often necessary for downstream applications.
Table 3: Methods for Proteinase K Inactivation
| Method | Conditions | Efficacy |
| Heat Inactivation | 95°C for 10 minutes | Quick and effective for most applications, but may not lead to complete inactivation as some residual activity can remain[4][5][10]. |
| Protease Inhibitors | PMSF, AEBSF | These serine protease inhibitors can permanently inactivate the enzyme[5][10]. |
Role in Molecular Biology: A Historical Perspective
The advent of molecular cloning techniques in the 1970s created a demand for high-quality, intact nucleic acids. A major challenge was the presence of endogenous nucleases (DNases and RNases) in cell lysates, which would rapidly degrade DNA and RNA. Proteinase K emerged as a powerful tool to address this issue. Its ability to remain active in the presence of detergents like Sodium Dodecyl Sulfate (SDS), which are used to lyse cells and denature proteins, made it exceptionally well-suited for nucleic acid purification[1][2][3]. By degrading these nucleases, Proteinase K protects the integrity of the nucleic acids, enabling researchers to perform experiments such as Southern blotting, Northern blotting, and cloning.
Experimental Protocols
The following are foundational protocols that illustrate the use of Proteinase K in the extraction of genomic DNA and total RNA.
Genomic DNA Extraction from Mammalian Tissue
This protocol is a classic method for isolating high-molecular-weight genomic DNA.
Workflow for Genomic DNA Extraction
Caption: Workflow for genomic DNA extraction using Proteinase K.
Methodology:
-
Tissue Homogenization: Begin by homogenizing 50-100 mg of tissue in a suitable lysis buffer. For frozen tissue, this can be done by grinding in liquid nitrogen.
-
Lysis and Digestion: Resuspend the homogenized tissue in 1 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 100 mM EDTA, 100 mM NaCl, 1% SDS). Add Proteinase K to a final concentration of 100-200 µg/mL.
-
Incubation: Incubate the mixture at 50-60°C for 3 hours to overnight with gentle agitation. This step ensures the complete digestion of proteins, including nucleases.
-
Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the lysate. Mix thoroughly and centrifuge to separate the phases. The aqueous phase containing the DNA will be on top.
-
DNA Precipitation: Carefully transfer the upper aqueous phase to a new tube and add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2-2.5 volumes of ice-cold 100% ethanol. Invert the tube gently to precipitate the DNA.
-
Washing and Resuspension: Centrifuge to pellet the DNA, discard the supernatant, and wash the pellet with 70% ethanol. Air-dry the pellet and resuspend the genomic DNA in a suitable buffer (e.g., TE buffer).
Total RNA Isolation from Cultured Cells
This protocol describes a method for isolating total RNA, where the rapid inactivation of RNases is critical.
Workflow for Total RNA Isolation
References
- 1. geneticeducation.co.in [geneticeducation.co.in]
- 2. interchim.fr [interchim.fr]
- 3. Proteinase K - Wikipedia [en.wikipedia.org]
- 4. genomica.uaslp.mx [genomica.uaslp.mx]
- 5. promega.com [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. amsbio.com [amsbio.com]
- 9. Guide on How to Use Proteinase K in Different Procedures [sigmaaldrich.com]
- 10. vivantechnologies.com [vivantechnologies.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract: Proteinase K is a broad-spectrum serine protease belonging to the subtilisin family (S8), originally isolated from the fungus Parengyodontium album.[1][2] Its remarkable ability to digest a wide variety of proteins, even under denaturing conditions, has made it an indispensable tool in molecular biology for the purification of nucleic acids.[3] This guide provides a detailed examination of the primary structure of Proteinase K and the molecular architecture of its catalytic site, which are fundamental to its robust proteolytic activity. We will explore the key amino acid residues, the catalytic mechanism, and the experimental protocols used to elucidate these features.
Primary Structure
The primary structure of a protein refers to the linear sequence of amino acids linked by peptide bonds.[4] This sequence dictates the protein's folding into its functional three-dimensional conformation. The mature Proteinase K enzyme is a single polypeptide chain.[1]
Amino Acid Sequence and Structural Features
Proteinase K is synthesized as a zymogen, an inactive precursor, which includes an N-terminal propeptide that is cleaved off to yield the active enzyme.[5] This propeptide is crucial for the correct folding of the protease.[5] The mature enzyme has a molecular weight of approximately 28.9 kDa.[1][2]
Key structural features identified within its primary sequence include:
-
Two Disulfide Bonds: Formed between cysteine residues Cys34-Cys123 and Cys178-Cys249, which contribute significantly to the stability of its tertiary structure.[6]
-
Calcium Binding Sites: Proteinase K has two binding sites for Ca²⁺ ions. While not directly involved in catalysis, these ions are crucial for the enzyme's thermal stability and protection against autolysis.[1][6] The enzyme retains proteolytic activity in the presence of chelating agents like EDTA, although its stability is reduced.[1]
Quantitative Data Summary
The table below summarizes the key quantitative attributes of the mature Proteinase K enzyme.
| Property | Value | Reference |
| Molecular Weight | ~28.9 kDa | [1][2] |
| Catalytic Triad Residues | Asp39, His69, Ser224 | [2][7][8] |
| Disulfide Bonds | Cys34-Cys123, Cys178-Cys249 | [6] |
| Substrate Recognition Sites | Residues 99-104 and 132-136 | [7][8] |
| Optimal pH Range | 7.5 - 12.0 | [7] |
Visualization of Proteinase K Primary Structure
The following diagram illustrates the linear sequence of the mature Proteinase K, highlighting the positions of the catalytic triad residues and the cysteine residues that form stabilizing disulfide bonds.
References
- 1. Proteinase K - Wikipedia [en.wikipedia.org]
- 2. hzymesbiotech.com [hzymesbiotech.com]
- 3. selectscience.net [selectscience.net]
- 4. Protein Primary Structure Characterization Methods - Creative Proteomics [creative-proteomics.com]
- 5. Protease propeptide structures, mechanisms of activation, and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Three-dimensional structure of proteinase K at 0.15-nm resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. goldbio.com [goldbio.com]
The Pivotal Role of Calcium Ions in Modulating Proteinase K Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of calcium ions (Ca²⁺) in the structure, stability, and function of Proteinase K, a broad-spectrum serine protease widely utilized in molecular biology and beyond. Understanding the intricate relationship between calcium and Proteinase K is paramount for optimizing its use in various applications, from nucleic acid purification to therapeutic protein development.
Executive Summary
Proteinase K, isolated from the fungus Engyodontium album, possesses two distinct calcium binding sites that are fundamental to its structural integrity and stability, though not directly involved in its catalytic mechanism. The binding of calcium ions significantly enhances the enzyme's thermostability and protects it from autolysis. Removal of these ions leads to a substantial, though not complete, loss of proteolytic activity due to long-range conformational changes that affect the substrate-binding region. This guide provides a comprehensive overview of these interactions, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes.
The Structural Basis of Calcium Interaction
Proteinase K is a 28.9 kDa globular protein belonging to the subtilisin family of serine proteases. Its catalytic machinery consists of the canonical triad of Asp39, His69, and Ser224. Crucially, the enzyme's structure is stabilized by the binding of two Ca²⁺ ions at distinct sites.
-
High-Affinity Site (Ca 1): This site binds calcium with high affinity and is critical for maintaining the enzyme's overall structural stability.
-
Low-Affinity Site (Ca 2): The second site binds calcium more weakly and is involved in local structural organization.
The removal of calcium, particularly from the high-affinity site, triggers a domino-like cascade of conformational changes that propagate through the protein structure, ultimately impacting the geometry of the substrate-binding site without directly altering the catalytic triad.[1][2]
Quantitative Impact of Calcium on Proteinase K Properties
The presence or absence of calcium ions has a quantifiable effect on the stability and activity of Proteinase K. The following tables summarize key quantitative data from published literature.
Table 1: Effect of Calcium on the Thermal Stability of Proteinase K
| Condition | Denaturation Temperature (Td) | Reference |
| Metal-free (in 1 mM EGTA) | 67.1 °C | [1] |
| Ca²⁺-bound (in 1 mM CaCl₂) | 77.4 °C | [1] |
Table 2: Effect of Calcium on the Enzymatic Activity of Proteinase K
| Condition | Relative Activity | Substrate | Reference |
| Ca²⁺-bound | 100% | Succinyl-Ala-Ala-Ala-p-nitroanilide | [2] |
| Ca²⁺-depleted | ~20% | Succinyl-Ala-Ala-Ala-p-nitroanilide | [2] |
| Ca²⁺-depleted, then excess Ca²⁺ added | ~28% | Not specified | [3] |
| Ca²⁺-depleted | ~20% (of original value) | Not specified | [3][4][5] |
Table 3: Calcium Binding Affinity of Proteinase K
| Binding Site | Dissociation Constant (Kd) | Method | Reference |
| High-affinity site (Ca 1) | (7.6 ± 2.5) x 10⁻⁸ M | Scatchard Analysis | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the role of calcium in Proteinase K function.
Preparation of Ca²⁺-free Proteinase K
Objective: To remove bound calcium ions from Proteinase K for comparative studies.
Materials:
-
Proteinase K solution
-
Ethylenediaminetetraacetic acid (EDTA) or Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA)
-
Gel filtration column (e.g., Sephadex G-25)
-
Calcium-free buffer (e.g., 50 mM Tris-HCl, pH 7.5)
Protocol:
-
Dissolve Proteinase K in a buffer containing a chelating agent such as 50 mM EDTA.
-
Incubate the solution to allow for the chelation of Ca²⁺ ions.
-
Separate the Ca²⁺-free enzyme from the Ca²⁺-EDTA complex and excess EDTA by passing the solution through a gel filtration column pre-equilibrated with a calcium-free buffer.
-
Collect the protein fractions and confirm the absence of calcium using appropriate analytical methods if necessary.
Proteinase K Activity Assay
Objective: To measure the proteolytic activity of Proteinase K in the presence and absence of calcium.
Materials:
-
Ca²⁺-bound and Ca²⁺-free Proteinase K
-
Substrate:
-
Synthetic chromogenic substrate: e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide
-
Natural protein substrate: e.g., Hemoglobin
-
-
Assay buffer with and without CaCl₂ (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer
Protocol using a Synthetic Substrate:
-
Prepare reaction mixtures in cuvettes containing the assay buffer with and without a defined concentration of CaCl₂ (e.g., 5 mM).
-
Add the synthetic substrate to the reaction mixtures.
-
Initiate the reaction by adding a known amount of either Ca²⁺-bound or Ca²⁺-free Proteinase K.
-
Monitor the increase in absorbance at 405 nm over time, which corresponds to the release of p-nitroaniline.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
Protocol using Hemoglobin Substrate: [6]
-
Prepare a solution of urea-denatured hemoglobin in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5, with 6 M urea).[6]
-
Prepare Proteinase K dilutions in a buffer containing 20 mM CaCl₂ (for the Ca²⁺-bound condition) or a calcium-free buffer (for the Ca²⁺-free condition).[6]
-
Incubate the hemoglobin substrate at 37 °C.
-
Add the Proteinase K solution to the substrate and incubate for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the undigested protein.
-
Centrifuge the mixture and measure the absorbance of the supernatant at 750 nm after reaction with Folin & Ciocalteu's Phenol Reagent to quantify the amount of liberated tyrosine.[6]
Determination of Calcium Binding by Scatchard Analysis
Objective: To determine the dissociation constant (Kd) and the number of binding sites for calcium on Proteinase K.
Materials:
-
Ca²⁺-free Proteinase K
-
Radioactive ⁴⁵CaCl₂
-
Equilibrium dialysis apparatus
-
Scintillation counter
Protocol:
-
Prepare a series of dialysis chambers. In one compartment of each chamber, place a known concentration of Ca²⁺-free Proteinase K.
-
In the other compartment, add a range of concentrations of ⁴⁵CaCl₂.
-
Allow the system to reach equilibrium (e.g., dialyze overnight).
-
At equilibrium, take aliquots from both compartments and measure the radioactivity using a scintillation counter to determine the concentrations of free and bound ⁴⁵Ca²⁺.
-
Construct a Scatchard plot of [Bound]/[Free] versus [Bound] concentration.
-
The negative reciprocal of the slope of the linear fit gives the dissociation constant (Kd), and the x-intercept represents the number of binding sites.
Circular Dichroism (CD) Spectroscopy
Objective: To investigate changes in the secondary and tertiary structure of Proteinase K upon calcium removal.
Materials:
-
Ca²⁺-bound and Ca²⁺-free Proteinase K solutions
-
CD spectropolarimeter
-
Quartz cuvettes
Protocol:
-
Prepare solutions of Ca²⁺-bound and Ca²⁺-free Proteinase K at a suitable concentration (e.g., 0.1 mg/mL) in an appropriate buffer.
-
Record the far-UV CD spectra (e.g., from 190 to 250 nm) to monitor changes in secondary structure.
-
Record the near-UV CD spectra (e.g., from 250 to 320 nm) to probe for changes in the tertiary structure and the environment of aromatic amino acid residues.
-
For thermal denaturation studies, monitor the CD signal at a specific wavelength (e.g., 222 nm) as a function of increasing temperature.
Fluorescence Spectroscopy
Objective: To study conformational changes in Proteinase K upon calcium binding or removal.
Materials:
-
Ca²⁺-bound and Ca²⁺-free Proteinase K solutions
-
Fluorometer
Protocol:
-
Prepare solutions of Ca²⁺-bound and Ca²⁺-free Proteinase K in a suitable buffer.
-
Excite the intrinsic tryptophan fluorescence of the protein (e.g., at 295 nm).
-
Record the emission spectra (e.g., from 300 to 400 nm).
-
Changes in the fluorescence intensity and the wavelength of maximum emission can indicate conformational changes in the vicinity of the tryptophan residues upon calcium binding or removal.
Visualizing the Role of Calcium in Proteinase K Function
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the function of calcium in Proteinase K.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Long-range structural changes in proteinase K triggered by calcium ion removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The enzymatic activity of proteinase K is controlled by calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. goldbio.com [goldbio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
The Unseen Workhorse: A Technical Guide to the Proteinase K Gene (prok) and its Expression
Proteinase K, a broad-spectrum serine protease, is an indispensable tool in molecular biology, renowned for its ability to digest a wide array of proteins, even in the presence of denaturing agents.[1][2][3] This guide provides an in-depth look at the gene encoding this robust enzyme, its sequence, expression, and the experimental protocols central to its production and characterization, tailored for researchers, scientists, and professionals in drug development.
The prok Gene and Proteinase K: Sequence and Characteristics
Proteinase K is naturally produced by the fungus Parengyodontium album (previously known as Tritirachium album or Engyodontium album).[3][4] The enzyme belongs to the subtilisin family of proteases (S8) and is characterized by a catalytic triad of Asp39, His69, and Ser224 at its active site.[2][5] The gene (prok) encodes a pre-pro-protein which undergoes processing to yield the mature, active enzyme.[6] The primary translation product is a 384-amino acid polypeptide, which includes a 15-amino acid signal peptide and a 90-amino acid propeptide that are cleaved off to produce the mature 279-amino acid protein.[6]
The molecular weight of the mature protein is approximately 28.9 kDa.[3][5][7] While calcium ions are not essential for its catalytic activity, they contribute to the enzyme's stability, particularly at higher temperatures.[3][8]
Table 1: Proteinase K Gene and Protein Sequence Details
| Feature | Description | Reference |
| Organism | Parengyodontium album (syn. Tritirachium album) | [7][9] |
| Gene Name | prok | [9] |
| UniProt ID | P06873 | [3][9] |
| Precursor Protein Length | 384 amino acids | [6][9] |
| Mature Protein Length | 279 amino acids | [5] |
| Mature Protein Molecular Weight | ~28.9 kDa | [3][5][7] |
| Catalytic Triad | Asp39, His69, Ser224 | [2][5] |
| Isoelectric Point (pI) | 8.9 | [5][10] |
Below is a diagram illustrating the structure of the prok gene, detailing its precursor form.
Caption: Structure of the Proteinase K precursor protein.
Expression of the prok Gene
While Proteinase K is naturally sourced from P. album, recombinant expression systems are widely used for large-scale, consistent, and cost-effective production.[10] These systems also allow for genetic engineering to create variants with enhanced properties like improved activity or stability.[10][11]
Recombinant Expression Systems
-
Pichia pastoris : This methylotrophic yeast is a popular and highly effective host for producing Proteinase K.[12][13] As a eukaryotic system, P. pastoris can perform post-translational modifications and disulfide bond formation, which are advantageous for producing functional eukaryotic proteins.[14] Studies have shown that high-level expression can be achieved, with yields influenced by the gene copy number integrated into the yeast's genome.[12]
-
Escherichia coli : E. coli is another common host for recombinant Proteinase K expression.[11][14] To ensure correct protein folding and to avoid the formation of inclusion bodies, the gene is often synthesized with an E. coli-optimized codon bias and may be targeted for secretion into the periplasm.[11]
Table 2: Recombinant Proteinase K Expression Data
| Host System | Expression Level / Activity | Key Findings | Reference |
| Pichia pastoris (GS115) | 8.069 mg/mL | Expression level correlated with gene copy number. | [12] |
| Pichia pastoris (GS115) | 108,295 U/mL | High-density fermentation boosted expression. | [12] |
| E. coli | Not specified in high-throughput study | Used for expressing and testing 59 different gene variants. | [11] |
| E. coli (plysE) | High-level expression reported | Gene cloned into pET28b vector for expression. | [14] |
The general workflow for producing recombinant Proteinase K is outlined in the diagram below.
Caption: Workflow for recombinant Proteinase K production.
Experimental Protocols
Detailed and reproducible protocols are critical for the successful production and evaluation of Proteinase K. The following sections provide methodologies for its expression, purification, and activity assessment.
Recombinant Expression in Pichia pastoris (based on high-level expression studies)
This protocol is adapted from methodologies aimed at achieving high yields of Proteinase K.[12][15]
-
Gene Synthesis and Vector Construction :
-
Transformation of P. pastoris :
-
Linearize the recombinant plasmid with a restriction enzyme to facilitate integration into the host genome.
-
Transform competent P. pastoris cells (e.g., strain GS115) with the linearized plasmid via electroporation.
-
Select for positive transformants on appropriate selection media.
-
-
Screening for High-Expression Clones :
-
Screen multiple colonies for Proteinase K expression. Multi-copy integrants often show higher expression levels.[12]
-
Perform a small-scale culture and induce expression with methanol.
-
Analyze the culture supernatant for proteolytic activity to identify the best-performing clones.
-
-
Large-Scale Fermentation :
-
Inoculate a suitable volume of Buffered Glycerol-complex Medium (BMGY) with the selected high-expression clone.
-
Grow the culture at 28-30°C with vigorous shaking until it reaches the exponential growth phase.
-
Harvest the cells by centrifugation and resuspend them in Buffered Methanol-complex Medium (BMMY) to induce expression.
-
Continue fermentation for 72-96 hours, adding methanol periodically to maintain induction.
-
-
Harvesting :
-
After induction, centrifuge the culture to pellet the cells.
-
Collect the supernatant, which contains the secreted recombinant Proteinase K.
-
Purification of Recombinant Proteinase K
This protocol typically involves affinity chromatography, especially if the recombinant protein is engineered with a purification tag (e.g., a His-tag).[11][14]
-
Preparation of Cell Lysate/Supernatant :
-
For intracellular expression (E. coli), resuspend cell pellets in lysis buffer and disrupt the cells using sonication or high-pressure homogenization. Clarify the lysate by centrifugation.
-
For secreted expression (P. pastoris), use the collected culture supernatant directly, clarifying by centrifugation or filtration if necessary.
-
-
Affinity Chromatography :
-
Equilibrate a Ni-NTA (Nickel-Nitriloacetic Acid) chromatography column with a binding buffer.
-
Load the prepared protein sample onto the column.
-
Wash the column with a wash buffer (containing a low concentration of imidazole) to remove non-specifically bound proteins.
-
Elute the bound Proteinase K from the column using an elution buffer containing a high concentration of imidazole.
-
-
Buffer Exchange and Concentration :
-
Purity Analysis :
Proteinase K Activity Assay (Hemoglobin Substrate)
This colorimetric assay is a standard method for determining Proteinase K activity, where one unit is defined as the amount of enzyme that releases Folin-positive amino acids and peptides equivalent to 1.0 µmol of tyrosine per minute at a specific pH and temperature.[17][18]
-
Reagent Preparation :
-
Substrate Solution : Prepare a solution of 2.0% (w/v) hemoglobin in a buffer such as 100 mM potassium phosphate, pH 7.5, containing 6 M urea.
-
Enzyme Solution : Prepare a dilution of the Proteinase K sample in a cold enzyme diluent (e.g., 20 mM CaCl₂).
-
Trichloroacetic Acid (TCA) Solution : Prepare a 5% (w/v) TCA solution to stop the reaction.
-
Folin & Ciocalteu's (F&C) Phenol Reagent .
-
-
Assay Procedure :
-
Pre-warm the substrate solution to 37°C.
-
Initiate the reaction by adding a specific volume of the enzyme solution to the substrate solution. Mix and incubate at 37°C for exactly 10 minutes.
-
Stop the reaction by adding the TCA solution. This will precipitate the undigested hemoglobin.
-
Incubate at room temperature for at least 20 minutes to allow for complete precipitation.
-
Clarify the solution by centrifugation or filtration to remove the precipitate.
-
Take an aliquot of the clear supernatant and add F&C reagent.
-
Measure the absorbance of the resulting colored solution at a wavelength of 578 nm or 660 nm.[18]
-
-
Calculation :
-
Create a standard curve using known concentrations of L-tyrosine.
-
Calculate the amount of tyrosine equivalents released in the sample and determine the enzyme activity in units/mL or units/mg.
-
The logical flow of this activity assay is depicted below.
Caption: Workflow for a colorimetric Proteinase K activity assay.
References
- 1. selectscience.net [selectscience.net]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Proteinase K - Wikipedia [en.wikipedia.org]
- 4. Proteinase K Protocol [promega.com]
- 5. Proteinase K - Creative Enzymes [creative-enzymes.com]
- 6. Proteinase K from Tritirachium album Limber. Characterization of the chromosomal gene and expression of the cDNA in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. goldbio.com [goldbio.com]
- 9. uniprot.org [uniprot.org]
- 10. lubio.ch [lubio.ch]
- 11. Engineering proteinase K using machine learning and synthetic genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-level expression of Proteinase K from Tritirachium album Limber in Pichia pastoris using multi-copy expression strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ibisci.com [ibisci.com]
- 14. researchgate.net [researchgate.net]
- 15. erepo.uef.fi [erepo.uef.fi]
- 16. antbioinc.com [antbioinc.com]
- 17. amsbio.com [amsbio.com]
- 18. Proteinase K Assay for Proteinase K detection [gbiosciences.com]
Recombinant vs. Native Proteinase K: A Technical Guide for Researchers
An In-depth comparison of recombinant and native Proteinase K for life science research and drug development, providing detailed performance data, experimental protocols, and workflow visualizations.
For decades, Proteinase K, a broad-spectrum serine protease isolated from the fungus Engyodontium album (formerly Tritirachium album), has been an indispensable tool in molecular biology.[1] Its ability to degrade a wide variety of proteins, even in the presence of denaturing agents, makes it a cornerstone of nucleic acid extraction and other sample preparation workflows.[2][3] Traditionally, Proteinase K has been purified directly from its native fungal source. However, the advent of recombinant DNA technology has led to the widespread availability of recombinant Proteinase K, produced in microbial expression systems like Pichia pastoris.[4][5] This guide provides a comprehensive technical comparison of recombinant and native Proteinase K to assist researchers, scientists, and drug development professionals in selecting the optimal enzyme for their specific applications.
Executive Summary
Recombinant Proteinase K has emerged as a superior alternative to its native counterpart for most research applications. The primary advantages of the recombinant enzyme lie in its higher purity, enhanced specific activity, and greater lot-to-lot consistency.[6][7][8] Being produced in a controlled environment, recombinant Proteinase K is virtually free of contaminating DNases and RNases, a critical factor for high-quality nucleic acid preparations.[9][10] While the core enzymatic properties and substrate specificity remain identical to the native form, the manufacturing process of recombinant Proteinase K ensures a more reliable and robust performance, particularly in sensitive downstream applications such as PCR, RT-PCR, and next-generation sequencing.[6][11]
Comparative Analysis: Recombinant vs. Native Proteinase K
The choice between recombinant and native Proteinase K can significantly impact the quality and reproducibility of experimental results. The following tables summarize the key quantitative and qualitative differences between the two enzyme preparations.
Table 1: Key Quantitative Performance Metrics
| Feature | Recombinant Proteinase K | Native Proteinase K | References |
| Specific Activity | ≥ 30 U/mg | Typically ≥ 30 U/mg (can be more variable) | [1][5][12] |
| Purity (SDS-PAGE) | ≥ 99% | ≥ 95% | [5][7] |
| DNase Activity | Not Detectable | Potential for trace contamination | [9][13] |
| RNase Activity | Not Detectable | Potential for trace contamination | [9][13] |
| DNA Content | < 10 pg/mg | Variable | [9] |
| Molecular Weight | 28.9 kDa | 28.9 kDa | [12][14] |
Table 2: General Properties and Handling
| Feature | Recombinant Proteinase K | Native Proteinase K | References |
| Source | Recombinant expression (e.g., Pichia pastoris) | Fungus Engyodontium album | [4][15] |
| Lot-to-Lot Consistency | High | Variable | [6][16] |
| Stability | Stable over a wide pH (4.0-12.5) and temperature range. | Stable over a wide pH (4.0-12.5) and temperature range. | [5][17] |
| Activators | SDS, Urea | SDS, Urea | [3][18] |
| Inhibitors | PMSF, DFP, AEBSF | PMSF, DFP, AEBSF | [3][6] |
| Formulation | Lyophilized powder or liquid solution | Lyophilized powder or liquid solution | [19] |
Experimental Workflows and Logical Comparisons
Visualizing experimental workflows can aid in understanding the practical implications of choosing recombinant over native Proteinase K. The following diagrams, generated using the DOT language, illustrate key processes.
Detailed Experimental Protocols
The following are representative protocols for common applications of Proteinase K. It is recommended to optimize concentrations and incubation times for specific sample types and downstream applications.
Protocol 1: Genomic DNA Extraction from Mammalian Tissue
Materials:
-
Mammalian tissue (e.g., mouse tail snip)
-
Lysis Buffer (10 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM EDTA pH 8.0, 0.5% SDS)
-
Recombinant Proteinase K (20 mg/mL stock solution)
-
RNase A (10 mg/mL)
-
Saturated NaCl (6M)
-
Isopropanol
-
70% Ethanol
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0) or nuclease-free water
Methodology:
-
Place a small piece of tissue (e.g., 0.5 cm mouse tail) into a 1.5 mL microcentrifuge tube.[20]
-
Add 500 µL of Lysis Buffer containing 20 µL of 20 mg/mL Proteinase K stock solution.[20]
-
Incubate at 55-60°C overnight in a water bath or heating block with agitation until the tissue is completely lysed.[20]
-
Optional: Add 20 µL of RNase A and incubate at room temperature for 2 minutes to degrade RNA.[15]
-
Add 250 µL of saturated NaCl to the lysate and shake vigorously for 15-20 seconds.[20]
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet proteins and cellular debris.[20]
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Add 650 µL of isopropanol and invert the tube several times to precipitate the DNA.[20]
-
Incubate at room temperature for 15 minutes.[20]
-
Centrifuge at maximum speed for 10 minutes at room temperature to pellet the DNA.
-
Carefully decant the supernatant and wash the DNA pellet with 500 µL of 70% ethanol.
-
Centrifuge for 5 minutes, decant the ethanol, and air dry the pellet for 5-10 minutes.
-
Resuspend the DNA pellet in 50-200 µL of TE buffer or nuclease-free water.[20]
Protocol 2: Total RNA Extraction from Cultured Cells
Materials:
-
Cultured cells
-
Cell Lysis Solution
-
Recombinant Proteinase K (20 mg/mL stock solution)
-
Protein Precipitation Reagent
-
Isopropanol
-
70% Ethanol
-
Nuclease-free water
Methodology:
-
Harvest cells by centrifugation and discard the supernatant.
-
Prepare a Proteinase K/Lysis solution by diluting 2 µL of 20 mg/mL Proteinase K into 300 µL of Cell Lysis Solution for each sample.[4]
-
Resuspend the cell pellet thoroughly in the Proteinase K/Lysis solution.[4]
-
Incubate at 65°C for 45 minutes, vortexing every 15 minutes.[4]
-
Place the sample on ice for 5 minutes.[4]
-
Add 150 µL of Protein Precipitation Reagent and vortex for 10 seconds.[4]
-
Centrifuge at maximum speed for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a new tube.
-
Add 500 µL of isopropanol to the supernatant and invert the tube 30-40 times to precipitate the RNA.[4]
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet the RNA.[4]
-
Carefully discard the supernatant and wash the RNA pellet with 70% ethanol.
-
Centrifuge for 5 minutes, discard the ethanol, and air dry the pellet.
-
Resuspend the RNA in nuclease-free water.
Protocol 3: Proteinase K Activity Assay (Hemoglobin-based)
Materials:
-
Proteinase K (recombinant or native)
-
Hemoglobin (2% w/v in 100 mM potassium phosphate buffer, pH 7.5, with 6 M urea)
-
Trichloroacetic acid (TCA) solution (5% w/v)
-
Folin & Ciocalteu's phenol reagent
-
Tyrosine standard solution
Methodology:
-
Prepare a dilution series of the Proteinase K sample in a suitable buffer (e.g., 20 mM CaCl2).
-
Add a defined volume of the diluted enzyme to the hemoglobin substrate solution.
-
Incubate the reaction at 37°C for a specific time (e.g., 10 minutes).[21]
-
Stop the reaction by adding an equal volume of 5% TCA solution to precipitate the undigested hemoglobin.[21]
-
Incubate at room temperature for 20 minutes.[21]
-
Centrifuge to pellet the precipitate and collect the supernatant containing the digested peptides.
-
Add Folin & Ciocalteu's reagent to the supernatant and measure the absorbance at a specific wavelength (e.g., 578 nm or 660 nm) after color development.[21][22]
-
Compare the absorbance to a standard curve prepared with known concentrations of tyrosine to determine the amount of released amino acids.
-
One unit of Proteinase K activity is typically defined as the amount of enzyme that liberates 1 µmol of tyrosine per minute under the specified conditions.[13]
Applications in Signaling Pathways and Disease Research
While Proteinase K is primarily a tool for sample preparation, its application is crucial in studies involving signaling pathways and disease mechanisms. For instance, in prion disease research, Proteinase K is used to differentiate between the normal cellular prion protein (PrPC) and the disease-associated, protease-resistant form (PrPSc).[23][24] The resistance of PrPSc to limited Proteinase K digestion is a key diagnostic marker.
Conclusion
The transition from native to recombinant Proteinase K represents a significant advancement in molecular biology reagents. The superior purity, consistency, and performance of recombinant Proteinase K make it the preferred choice for a wide range of applications, from routine nucleic acid extractions to highly sensitive downstream analyses. By providing a reliable and robust tool for protein digestion, recombinant Proteinase K contributes to the generation of high-quality, reproducible data, thereby accelerating research and development in the life sciences.
References
- 1. In situ hybridization (ISH) protocol | Abcam [abcam.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. neb.com [neb.com]
- 4. genome.wisc.edu [genome.wisc.edu]
- 5. goldbio.com [goldbio.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. zellbio.eu [zellbio.eu]
- 8. ibisci.com [ibisci.com]
- 9. dlmp.uw.edu [dlmp.uw.edu]
- 10. Preliminary results for the use of proteinase K to achieve release of LPS from the Alteco LPS Adsorber® after perfusion with LPS containing blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zfin.org [zfin.org]
- 12. researchgate.net [researchgate.net]
- 13. amsbio.com [amsbio.com]
- 14. neb.com [neb.com]
- 15. Genomic DNA Extraction - PureLink | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Methods of Endotoxin Removal from Biological Preparations: a Review [sites.ualberta.ca]
- 17. Ten Tips for In Situ Hybridization of Tissue Microarrays | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Proteinase K Protocol [worldwide.promega.com]
- 19. promega.com [promega.com]
- 20. DNA Isolation from Tails - Proteinase K Method | Jacks Lab [jacks-lab.mit.edu]
- 21. Proteinase K Enzymatic Assay [sigmaaldrich.com]
- 22. Proteinase K Assay for Proteinase K detection [gbiosciences.com]
- 23. Isolation of Proteinase K-Sensitive Prions Using Pronase E and Phosphotungstic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Detection and characterization of proteinase K-sensitive disease-related prion protein with thermolysin - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Substrate Specificity of Proteinase K
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteinase K is a highly active, broad-spectrum serine protease originally isolated from the fungus Parengyodontium album (formerly Tritirachium album).[1] Its exceptional ability to digest a wide variety of proteins, even in the presence of denaturing agents, has made it an indispensable tool in molecular biology, diagnostics, and various biotechnological applications.[2][3] This technical guide provides a comprehensive overview of the substrate specificity of Proteinase K, presenting quantitative data, detailed experimental methodologies, and visual representations of its application in common laboratory workflows.
Core Concepts of Proteinase K Substrate Specificity
Proteinase K (EC 3.4.21.64) belongs to the subtilisin family (S8) of serine proteases.[1] Its proteolytic activity is characterized by a catalytic triad composed of Asp39, His69, and Ser224. The enzyme's broad specificity stems from its ability to cleave peptide bonds adjacent to the carboxyl group of a wide range of amino acid residues.
The primary determinants of Proteinase K's cleavage preference are the amino acid residues at and around the scissile bond. The standard nomenclature for protease substrate residues designates the amino acid N-terminal to the cleaved bond as P1 and the residue C-terminal as P1'. Positions further from the cleavage site are numbered P2, P3, etc., and P2', P3', etc., respectively.
General Cleavage Preferences:
Proteinase K exhibits a strong preference for cleaving at the carboxyl side of aliphatic and aromatic amino acids.[1][3] This includes residues such as:
-
Aromatic: Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)
-
Aliphatic/Hydrophobic: Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala)
While these represent the most favorable cleavage sites, the enzyme's broad specificity allows it to hydrolyze peptide bonds adjacent to other residues, albeit with lower efficiency.[3] The presence of certain residues at adjacent positions can also influence the cleavage efficiency.
Quantitative Analysis of Substrate Specificity
Quantifying the cleavage efficiency of Proteinase K across a spectrum of substrates provides valuable insights for optimizing its use in various applications. The catalytic efficiency of an enzyme is often expressed as the specificity constant (kcat/KM) , where kcat is the turnover number (the number of substrate molecules converted to product per enzyme molecule per unit time) and KM is the Michaelis constant (the substrate concentration at which the reaction rate is half of Vmax). A higher kcat/KM value indicates greater catalytic efficiency.
While a comprehensive dataset covering all possible amino acid combinations is not available due to the enzyme's broad specificity, studies using synthetic peptide substrates have provided quantitative insights into its preferences.
Table 1: Kinetic Parameters of Proteinase K for Selected Synthetic Substrates
| Substrate | P1 Residue | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) |
| Suc-Ala-Ala-Pro-Phe-pNA | Phenylalanine | Data not available | Data not available | Reported as a good substrate |
| Ac-Pro-Ala-Pro-Phe-Ala-NH₂ | Phenylalanine | Data not available | Data not available | Hydrolyzed by Proteinase K[4] |
| Ac-Pro-Ala-Pro-Phe-Gly-NH₂ | Phenylalanine | Data not available | Data not available | Lower hydrolysis than Phe-Ala[4] |
| Ac-Pro-Ala-Pro-Phe-Leu-NH₂ | Phenylalanine | Data not available | Data not available | Lower hydrolysis than Phe-Ala[4] |
Note: Quantitative kinetic data for a wide range of individual amino acid residues at the P1 position for Proteinase K is not extensively documented in a single comprehensive study. The broad and somewhat promiscuous nature of the enzyme makes such a systematic analysis challenging. The data presented here is illustrative of the types of substrates used to characterize its activity.
Experimental Protocols for Determining Substrate Specificity
Several experimental approaches can be employed to characterize the substrate specificity of Proteinase K. These range from traditional enzyme assays using chromogenic substrates to advanced mass spectrometry-based proteomics techniques.
Chromogenic/Fluorogenic Substrate Assays
This method provides a straightforward way to measure the kinetic parameters of Proteinase K against specific synthetic peptide substrates.
Principle: A synthetic peptide containing a sequence of interest is linked to a chromogenic or fluorogenic reporter molecule (e.g., p-nitroaniline, pNA; or 7-amino-4-methylcoumarin, AMC). Upon cleavage of the peptide bond by Proteinase K, the reporter molecule is released, leading to a measurable change in absorbance or fluorescence.
Detailed Methodology (Example with a p-nitroanilide substrate):
-
Reagent Preparation:
-
Proteinase K Stock Solution: Prepare a stock solution of Proteinase K (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂). Store in aliquots at -20°C.
-
Substrate Stock Solution: Dissolve the chromogenic peptide substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA) in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 100 mM).
-
Assay Buffer: Prepare the reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂).
-
-
Assay Procedure:
-
Prepare a series of substrate dilutions in the assay buffer to achieve a range of final concentrations (e.g., 0.1 to 5 mM).
-
In a 96-well microplate, add a fixed volume of each substrate dilution.
-
Initiate the reaction by adding a small volume of a diluted Proteinase K solution to each well to achieve a final concentration in the ng/mL to µg/mL range.
-
Immediately place the microplate in a plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Monitor the increase in absorbance at the wavelength corresponding to the release of the chromophore (e.g., 405 nm for pNA) over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.
-
Plot V₀ against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the KM and Vmax values.
-
Calculate kcat from Vmax and the enzyme concentration.
-
Mass Spectrometry-Based Proteomics (N-terminomics)
This powerful approach allows for the unbiased identification of cleavage sites within a complex mixture of proteins, providing a global view of substrate specificity.
Principle: A proteome is digested with Proteinase K. The newly generated N-termini (neo-N-termini) are then specifically labeled and enriched, followed by identification of the corresponding peptides by tandem mass spectrometry (MS/MS). This reveals the exact cleavage sites.
Detailed Methodology (Simplified Overview of a TAILS - Terminal Amine Isotopic Labeling of Substrates - approach):
-
Sample Preparation:
-
Extract the proteome from the cells or tissue of interest.
-
Block all primary amines (original N-termini and lysine side chains) in the protein mixture using a chemical labeling reagent (e.g., formaldehyde and a reducing agent for dimethylation).
-
-
Proteinase K Digestion:
-
Digest the labeled proteome with Proteinase K under controlled conditions (e.g., specific enzyme-to-substrate ratio and incubation time). This will generate new N-termini at the cleavage sites.
-
-
Enrichment of Neo-N-terminal Peptides:
-
The newly exposed N-termini are then available for specific capture. One method involves using a polymer that selectively binds to the blocked original N-termini and internal tryptic peptides, leaving the neo-N-terminal peptides in solution.
-
-
Mass Spectrometry Analysis:
-
The enriched neo-N-terminal peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The MS/MS data is searched against a protein sequence database to identify the peptide sequences.
-
-
Data Analysis and Cleavage Site Motif Generation:
-
The identified neo-N-terminal peptides pinpoint the exact cleavage sites of Proteinase K.
-
The amino acid sequences surrounding the cleavage sites are aligned to generate a cleavage site motif, often visualized using tools like iceLogo, which highlights the over- and under-represented amino acids at each position.[5]
-
Visualization of Experimental Workflows
The broad specificity of Proteinase K makes it a workhorse in various molecular biology protocols. One of its most common applications is in the purification of nucleic acids, where it efficiently degrades contaminating proteins, including nucleases.
References
- 1. Proteinase K - Wikipedia [en.wikipedia.org]
- 2. lubio.ch [lubio.ch]
- 3. Deciphering Proteinase K: Exploring Its Nonspecific Cle... [sbsgenetech.com]
- 4. Enzyme-substrate interactions in the hydrolysis of peptide substrates by thermitase, subtilisin BPN', and proteinase K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Quantitative Proteomics Design for Systematic Identification of Protease Cleavage Events - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Distinctions: A Technical Guide to Proteinase K Versus Other Serine Proteases
For Immediate Release
[City, State] – December 7, 2025 – In the intricate world of biological research and drug development, proteases are indispensable tools. Among them, serine proteases represent a major class of enzymes crucial for a myriad of cellular processes. This technical guide provides an in-depth comparison of Proteinase K with other common serine proteases, namely trypsin and chymotrypsin, to aid researchers, scientists, and drug development professionals in selecting the optimal enzyme for their specific applications.
Executive Summary
Proteinase K, a broad-spectrum serine protease, stands apart from its counterparts like trypsin and chymotrypsin due to its unique structural features, broad substrate specificity, and remarkable stability in the presence of denaturing agents. While all three enzymes employ a catalytic triad to hydrolyze peptide bonds, their substrate preferences, optimal operating conditions, and practical applications differ significantly. This guide delves into these differences, presenting comparative data, detailed experimental protocols, and visual representations of their structural and functional distinctions.
Introduction to Serine Proteases
Serine proteases are a class of proteolytic enzymes characterized by the presence of a highly reactive serine residue in their active site.[1] This serine, in concert with a histidine and an aspartate residue, forms a catalytic triad that facilitates the cleavage of peptide bonds.[2] This family of enzymes is broadly categorized into chymotrypsin-like and subtilisin-like superfamilies based on their structural folds. Trypsin and chymotrypsin belong to the chymotrypsin-like family, while Proteinase K is a member of the subtilisin family.[3]
Structural and Mechanistic Differences
The fundamental difference between Proteinase K and other serine proteases like trypsin and chymotrypsin lies in their protein fold and the specific arrangement of the catalytic triad.
The Catalytic Triad: A Tale of Two Folds
While both chymotrypsin-like proteases and subtilisin-like proteases have a catalytic triad composed of aspartate, histidine, and serine, the order and spatial arrangement of these residues differ due to their distinct evolutionary origins and protein folds.
-
Proteinase K (Subtilisin-like): The catalytic triad consists of Asp39, His69, and Ser224.[3][4]
-
Trypsin & Chymotrypsin (Chymotrypsin-like): The catalytic triad is composed of His57, Asp102, and Ser195.[5][6]
This structural divergence is a key determinant of their differing substrate specificities and sensitivities to inhibitors.
References
- 1. goldbio.com [goldbio.com]
- 2. Catalytic triad - Wikipedia [en.wikipedia.org]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Three-dimensional structure of proteinase K at 0.15-nm resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trypsin - Proteopedia, life in 3D [proteopedia.org]
The Unseen Workhorse of Genomics: A Technical Guide to Proteinase K Applications
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of genomics, the success of downstream applications hinges on the quality of the initial nucleic acid material. The unassuming enzyme, Proteinase K, emerges as a critical and versatile tool, ensuring the isolation of high-purity, intact DNA and RNA. This technical guide delves into the core applications of Proteinase K in genomics, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their quest for genomic discovery.
The Pivotal Role of Proteinase K in Nucleic Acid Extraction
Proteinase K is a broad-spectrum serine protease that is highly active under a wide range of conditions, making it an indispensable reagent in molecular biology.[1][2] Its primary function in genomics is the degradation of proteins, particularly nucleases (DNases and RNases), that can compromise the integrity of DNA and RNA during the extraction process.[3][4] By effectively removing these contaminating proteins, Proteinase K significantly enhances the yield and purity of the isolated nucleic acids, which is crucial for sensitive downstream applications such as PCR, qPCR, next-generation sequencing (NGS), and cloning.[3][5]
The enzyme's robustness is a key advantage; it remains active in the presence of detergents like SDS and at elevated temperatures, conditions that are often employed to lyse cells and denature proteins.[4] This stability allows for efficient and rapid digestion of a wide array of proteins, including those tightly bound to nucleic acids, such as histones.[3]
Quantitative Insights: The Impact of Proteinase K on Nucleic Acid Yield and Purity
The inclusion of Proteinase K in extraction protocols demonstrably improves both the quantity and quality of isolated nucleic acids. The following tables summarize quantitative data from studies investigating the effects of Proteinase K on DNA yield and purity metrics.
| Sample Type | Proteinase K Treatment | Mean DNA Concentration (ng/µl) | A260/A280 Ratio | A260/A230 Ratio | Reference |
| Mouse Tail | Proteinase K Method | 59.4 ± 18.5 | 1.74 ± 0.04 | 1.85 ± 0.14 | [6][7][8] |
| Mouse Tail | Commercial Kit | 178.8 ± 42.0 | 1.09 ± 0.04 | 0.62 ± 0.06 | [6][7][8] |
| Gram-positive Bacteria (mean of 3 strains) | With 6µl Proteinase-K | 1.51 | Not Reported | Not Reported | [9] |
| Gram-positive Bacteria (mean of 3 strains) | Without Proteinase-K | 1.28 | Not Reported | Not Reported | [9] |
| Digestion Protocol (FFPE Tissue) | Median DNA Yield (ng/section) | Median A260/A280 | Median A260/230 | Median % dsDNA | Reference |
| 20 µl Proteinase K, 24 hr incubation | Not specified, but lower than 40 µl | 1.84 - 1.89 | 2.01 - 2.32 | 36.8% | [10] |
| 40 µl Proteinase K, 24 hr incubation | 210 | 1.84 - 1.89 | 2.01 - 2.32 | 51.9% | [10] |
| 20 µl Proteinase K, 72 hr incubation | Not specified, but lower than 40 µl | 1.84 - 1.89 | 2.01 - 2.32 | 44.0% | [10] |
Core Experimental Protocols
Detailed and optimized protocols are fundamental to reproducible success in the laboratory. The following are step-by-step methodologies for key Proteinase K applications in genomics.
Protocol 1: Genomic DNA Extraction from Whole Blood
This protocol outlines the extraction of high-quality genomic DNA from fresh or frozen whole blood samples.
Materials:
-
Whole blood (2 ml)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
DNA Extraction Buffer (e.g., 100 mM Tris-HCl, 25 mM EDTA, 1% SDS, pH 8.0)
-
Proteinase K solution (20 mg/ml)
-
Isopropanol (chilled)
-
70% Ethanol
-
Nuclease-free water or TE buffer for resuspension
Procedure:
-
To 2 ml of whole blood in a centrifuge tube, add 10-20 µl of TE buffer and mix well.[11]
-
Centrifuge at 2500 rpm for 20 minutes to pellet the cells. Discard the supernatant.[12]
-
Resuspend the pellet in 10-15 µl of TE buffer and mix gently.[3]
-
Centrifuge again at 2500 rpm for 15 minutes and discard the supernatant.[3]
-
Add 2 ml of DNA extraction buffer and 20 µl of Proteinase K solution to the pellet.[11]
-
Incubate the sample at 56-60°C for 1-2 hours, or until the pellet is completely dissolved.[3][11]
-
Add 1-2 ml of chilled isopropanol and a pinch of NaCl to precipitate the DNA. Invert the tube gently several times.[11]
-
Centrifuge at 8,000-10,000 rpm for 10-15 minutes to pellet the DNA.[11]
-
Carefully discard the supernatant and wash the pellet with 1 ml of 70% ethanol.
-
Centrifuge at 10,000 rpm for 1-2 minutes.[3]
-
Discard the ethanol and air-dry the pellet.
-
Resuspend the DNA pellet in an appropriate volume of nuclease-free water or TE buffer.[11]
Protocol 2: RNA Extraction from Cultured Mammalian Cells
This protocol details the isolation of total RNA from mammalian cells, a critical step for gene expression analysis.
Materials:
-
Cultured mammalian cells (up to 1x10^7)
-
DNA/RNA Protection Reagent (2X concentrate)
-
Proteinase K (reconstituted)
-
Prot K Reaction Buffer
-
RNA Lysis Buffer
-
Isopropanol
Procedure:
-
For adherent cells, aspirate the culture medium and wash with PBS. For suspension cells, pellet by centrifugation.
-
For every 300 µl of DNA/RNA Protection Reagent/sample mixture, add 30 µl of Prot K Reaction Buffer and 15 µl of reconstituted Proteinase K.[13]
-
Vortex the sample briefly and incubate at room temperature for 30 minutes.[13]
-
Centrifuge at 16,000 x g for 2 minutes to pellet debris.[13]
-
Transfer the supernatant to a new RNase-free tube.
-
Add an equal volume of RNA Lysis Buffer and vortex briefly.[13]
-
Add an equal volume of isopropanol and mix well.[13]
-
Proceed with a column-based RNA purification kit according to the manufacturer's instructions.
Visualizing the Workflow: Proteinase K in Action
To better illustrate the integral role of Proteinase K, the following diagrams, generated using the DOT language, depict key experimental workflows.
Caption: General workflow for nucleic acid extraction using Proteinase K.
Caption: Role of Proteinase K in a typical NGS library preparation workflow.
Conclusion
Proteinase K stands as a cornerstone reagent in modern genomics, fundamentally enabling the isolation of high-quality nucleic acids requisite for a multitude of downstream applications. Its broad specificity, stability in harsh conditions, and proven efficacy in degrading contaminating proteins and nucleases make it an invaluable tool for researchers. By understanding the principles of its application and adhering to optimized protocols, scientists and drug development professionals can ensure the integrity of their starting material, thereby enhancing the reliability and success of their genomic investigations.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. zellbio.eu [zellbio.eu]
- 3. How Proteinase K Can Be Used in Blood DNA Extraction Applications [merckmillipore.com]
- 4. nbinno.com [nbinno.com]
- 5. Proteinase K: Introduction & Applications [sigmaaldrich.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Different Proteinase K Digest Protocols and Deparaffinization Methods on Yield and Integrity of DNA Extracted From Formalin-fixed, Paraffin-embedded Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneticeducation.co.in [geneticeducation.co.in]
- 12. neb.com [neb.com]
- 13. neb.com [neb.com]
Methodological & Application
Application Notes and Protocols for Proteinase K in Tissue DNA Extraction
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to utilizing Proteinase K for the efficient extraction of high-quality genomic DNA from various tissue samples. The protocols outlined here are foundational for numerous downstream applications in molecular biology, including PCR, sequencing, and genotyping.
Proteinase K is a highly active and stable serine protease with broad substrate specificity.[1] Its ability to degrade a wide range of proteins, including DNases and RNases, makes it an indispensable tool for nucleic acid purification.[2][3] The enzyme's stability in the presence of detergents, such as SDS, and at elevated temperatures ensures robust performance during tissue lysis.[4][5]
Data Presentation: Quantitative Parameters for Proteinase K Digestion
The efficacy of Proteinase K digestion is influenced by several key factors, including enzyme concentration, incubation temperature, and duration. The following tables summarize typical quantitative parameters for DNA extraction from different tissue types.
| Tissue Type | Proteinase K Concentration (Stock: 20 mg/mL) | Incubation Temperature (°C) | Incubation Time | Expected DNA Yield |
| Fresh/Frozen Mammalian Tissue | 10-20 µL (Typical)[6] | 50-65°C[6][7] | 1 - 12 hours[6] | Varies by tissue type |
| FFPE Tissue | 20-40 µL[8] | 55-56°C[6] | 24 - 72 hours[8] | Varies by tissue cellularity[8] |
| Mammalian Cells | 10-20 µL (Typical)[6] | 37-65°C[6] | 1 - 12 hours[6] | Varies by cell number |
| Bacteria | Varies (e.g., 100 µg/mL)[2] | 37-55°C[6] | 1 - 3 hours[6] | Varies by culture density |
Table 1: Recommended Proteinase K Digestion Parameters for Various Sample Types. This table provides a general guideline for optimizing Proteinase K digestion. Optimal conditions may vary depending on the specific tissue and downstream application.
| Parameter | Recommended Range | Notes |
| Proteinase K Concentration | 50 - 200 µg/mL[9][10] | Higher concentrations may be needed for protein-rich or tough tissues.[11] |
| Optimal Temperature | 50 - 65°C[2][7] | Higher temperatures can enhance activity but risk enzyme inactivation above 65°C.[2][7] |
| pH Range | 7.5 - 12.0[2] | Optimal activity is generally observed around pH 8.0.[12] |
| Inactivation Temperature | 95 - 100°C[7] | Heat inactivation for 10-15 minutes is common, though not always complete.[7][13] |
Table 2: General Optimization Parameters for Proteinase K Activity. This table outlines key parameters that can be adjusted to optimize the digestion protocol for specific experimental needs.
Experimental Protocols
Standard Protocol for DNA Extraction from Fresh or Frozen Mammalian Tissue
This protocol is a widely used method for obtaining high-molecular-weight DNA.
Materials:
-
Fresh or frozen tissue sample (10-25 mg)
-
Lysis Buffer (10 mM Tris-HCl pH 8.0, 100 mM NaCl, 25 mM EDTA, 0.5% SDS)
-
Proteinase K (20 mg/mL stock solution)
-
RNase A (10 mg/mL stock solution)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
Ethanol (100% and 70%)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA) or nuclease-free water
Procedure:
-
Tissue Preparation: Mince the tissue sample on a clean surface and transfer it to a 1.5 mL microcentrifuge tube. If starting with frozen tissue, do not thaw before adding the lysis buffer to minimize DNA degradation.[14]
-
Lysis: Add 500 µL of Lysis Buffer to the tissue sample.
-
Proteinase K Digestion: Add 10-20 µL of Proteinase K (20 mg/mL stock) to the lysate.[6] Mix thoroughly by vortexing.
-
Incubation: Incubate the mixture at 55°C in a water bath or heat block for 1-3 hours, or overnight for more difficult tissues.[6] Intermittent vortexing can aid in digestion. The lysate should become clear.
-
RNase Treatment (Optional): Add 2 µL of RNase A (10 mg/mL) and incubate at 37°C for 30-60 minutes to remove RNA.
-
Phenol-Chloroform Extraction: Add an equal volume (500 µL) of phenol:chloroform:isoamyl alcohol. Vortex for 30 seconds and centrifuge at 12,000 x g for 10 minutes at room temperature.
-
Aqueous Phase Transfer: Carefully transfer the upper aqueous phase containing the DNA to a new microcentrifuge tube, avoiding the protein interface.
-
Chloroform Extraction: Add an equal volume (500 µL) of chloroform:isoamyl alcohol, vortex, and centrifuge as in step 6.
-
DNA Precipitation: Transfer the aqueous phase to a new tube and add 2 volumes of ice-cold 100% ethanol. Mix by gentle inversion until a white DNA precipitate becomes visible.
-
DNA Pelleting: Centrifuge at 12,000 x g for 15 minutes to pellet the DNA. Carefully discard the supernatant.
-
Washing: Wash the DNA pellet with 500 µL of 70% ethanol to remove residual salts. Centrifuge at 12,000 x g for 5 minutes.
-
Drying and Resuspension: Carefully remove the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry. Resuspend the DNA in 50-100 µL of TE buffer or nuclease-free water.
Protocol for DNA Extraction from Formalin-Fixed Paraffin-Embedded (FFPE) Tissue
This protocol is adapted for the challenges of extracting DNA from FFPE samples, which often contain cross-linked proteins.
Materials:
-
FFPE tissue sections (5-10 µm thick)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Lysis Buffer (as above, or a specialized FFPE lysis buffer)
-
Proteinase K (20 mg/mL stock solution)
-
TE Buffer or nuclease-free water
Procedure:
-
Deparaffinization:
-
Place the FFPE sections in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of xylene and vortex to dissolve the paraffin. Centrifuge at maximum speed for 5 minutes and discard the supernatant.
-
Add 1 mL of 100% ethanol and vortex. Centrifuge and discard the supernatant.
-
Repeat the wash with 95% ethanol, followed by 70% ethanol.
-
-
Rehydration and Drying: After the final ethanol wash, air-dry the tissue pellet for 10-15 minutes to evaporate residual ethanol.
-
Lysis and Digestion:
-
Heat Inactivation: Incubate the sample at 95°C for 10 minutes to inactivate the Proteinase K.[7]
-
Purification: Proceed with a standard DNA purification method, such as phenol-chloroform extraction or a column-based kit, starting from step 6 of the fresh/frozen tissue protocol.
Visualizations
References
- 1. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
- 2. interchim.fr [interchim.fr]
- 3. Unveiling the Crucial Role of Proteinase K in DNA Extra... [sbsgenetech.com]
- 4. blog.abclonal.com [blog.abclonal.com]
- 5. Proteinase K - Wikipedia [en.wikipedia.org]
- 6. goldbio.com [goldbio.com]
- 7. goldbio.com [goldbio.com]
- 8. Effect of Different Proteinase K Digest Protocols and Deparaffinization Methods on Yield and Integrity of DNA Extracted From Formalin-fixed, Paraffin-embedded Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. geneticeducation.co.in [geneticeducation.co.in]
- 11. How can I improve DNA yields from very tough tissues using the DNeasy Blood & Tissue Kit or the QIAamp DNA Mini Kit? [qiagen.com]
- 12. Guide on How to Use Proteinase K in Different Procedures [merckmillipore.com]
- 13. docs.gerbu.de [docs.gerbu.de]
- 14. neb.com [neb.com]
The Guardian of Integrity: Leveraging Proteinase K for High-Purity RNA Purification
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular biology, the isolation of high-quality, intact RNA is the cornerstone of numerous downstream applications, from gene expression analysis to the development of mRNA-based therapeutics. A formidable challenge in this process is the ubiquitous presence of ribonucleases (RNases), enzymes that rapidly degrade RNA, compromising experimental results. Proteinase K, a robust serine protease, has emerged as an indispensable tool in the scientist's arsenal to combat this threat and ensure the integrity of purified RNA. This document provides detailed application notes and protocols for the effective use of Proteinase K in RNA purification methods.
Application Notes
The Role of Proteinase K in RNA Purification
Proteinase K is a broad-spectrum serine protease originally isolated from the fungus Engyodontium album.[1][2] Its primary function in RNA purification is the digestion of proteins, which offers a dual benefit. Firstly, it inactivates endogenous RNases and other nucleases that can degrade RNA during the isolation procedure.[3][4][5] This is particularly crucial when working with tissues rich in these enzymes.[6] Secondly, Proteinase K facilitates the release of RNA from ribonucleoprotein complexes, thereby improving the overall yield and purity of the extracted RNA.[6] Studies have shown that the addition of a Proteinase K digestion step can markedly increase RNA yield, especially from challenging samples like fibrous tissues.[6][7]
Enzymatic Properties and Optimal Conditions
Proteinase K exhibits remarkable stability across a wide range of conditions, making it highly compatible with various RNA purification protocols. It is active over a broad pH range (4.0-12.5) and temperature range (25°C to 65°C).[8][9] The optimal temperature for Proteinase K activity is generally between 50°C and 65°C.[2][5] Elevated temperatures can enhance its activity by helping to denature protein substrates.[2]
Crucially, Proteinase K retains its activity in the presence of common denaturing agents such as Sodium Dodecyl Sulfate (SDS) and urea, as well as chelating agents like EDTA.[8][10] In fact, agents like SDS can even enhance its proteolytic activity by making proteins more accessible to the enzyme.[8] While calcium ions contribute to the stability of Proteinase K, they are not essential for its catalytic activity.[2][5][8]
Inactivation of Proteinase K
Following the digestion of proteins and nucleases, it is often necessary to inactivate Proteinase K to prevent it from interfering with downstream enzymatic reactions, such as reverse transcription or PCR.[11] The most common method for inactivation is heat treatment, typically by incubating the sample at 95°C for 10 minutes.[2][5] However, it's important to note that heat inactivation may not be completely irreversible, and a small amount of residual activity might remain.[2][5] For applications requiring complete and permanent inactivation, the use of protease inhibitors like PMSF or AEBSF is recommended.[2]
Quantitative Data Summary
The inclusion of a Proteinase K digestion step has been demonstrated to significantly improve both the yield and purity of isolated RNA. The following tables summarize quantitative data from studies comparing RNA purification with and without Proteinase K treatment.
| Sample Type | Method | Average RNA Yield (ng/µL) | Average A260/A280 Ratio | Reference |
| Breast Cancer Tissue | AllPrep DNA/RNA Mini Kit (without Proteinase K) | ~20 | ~1.9 | [6] |
| Breast Cancer Tissue | AllPrep DNA/RNA/miRNA Universal Kit (with Proteinase K) | ~100 | ~2.0 | [6] |
| Testis Cancer Tissue | AllPrep DNA/RNA Mini Kit (without Proteinase K) | ~15 | ~1.8 | [7] |
| Testis Cancer Tissue | AllPrep DNA/RNA/miRNA Universal Kit (with Proteinase K) | ~80 | ~1.9 | [7] |
| Articular Cartilage | TRIzol Method (without Proteinase K) | 15.3 ± 5.8 | 1.75 ± 0.07 | [12] |
| Articular Cartilage | TRIzol Method with Proteinase K & QIAshredder | 45.7 ± 23.1 | 1.85 ± 0.05 | [12] |
Table 1: Comparison of RNA Yield and Purity with and without Proteinase K Treatment. The A260/A280 ratio is a common measure of nucleic acid purity, with a ratio of ~2.0 generally accepted as "pure" for RNA.[6]
| Parameter | Condition | Activity/Stability | Reference |
| pH Range | 4.0 - 12.5 | Stable and active | [8][9] |
| Optimal pH | 8.0 | Optimal activity | [8] |
| Temperature Range | 25°C - 65°C | Active | [9] |
| Optimal Temperature | 50°C - 65°C | Increased activity | [2][5] |
| Inactivation Temperature | 95°C for 10 minutes | Largely inactivated | [2][5] |
| Additives (Activity) | 0.5-1% SDS, 4M Urea | Activity enhanced | [8] |
| Additives (Stability) | 1-5 mM Ca²⁺ | Increased stability | [2][5] |
Table 2: Summary of Proteinase K Activity and Stability Conditions.
Experimental Protocols
Preparation of Proteinase K Stock Solution (20 mg/mL)
-
Weighing: Carefully weigh out the desired amount of lyophilized Proteinase K powder.
-
Dissolving: Dissolve the powder in a suitable buffer, such as 20 mM Tris-HCl (pH 7.4) with 1 mM CaCl₂, or sterile, nuclease-free water. For long-term storage, a solution containing 50% glycerol is recommended to prevent freezing at -20°C.[1]
-
Mixing: Gently vortex or pipette up and down to ensure the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C. Proteinase K solutions are stable for extended periods when stored correctly.[9][13]
Protocol 1: RNA Extraction from Cultured Cells using Proteinase K
This protocol is suitable for the extraction of total RNA from mammalian cell cultures.
-
Cell Lysis:
-
Pellet cultured cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., containing Tris-HCl, EDTA, and SDS).
-
-
Proteinase K Digestion:
-
RNA Precipitation:
-
Add an equal volume of isopropanol to the lysate and mix well.
-
Incubate at room temperature for 10-15 minutes to precipitate the RNA.[13]
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the RNA.
-
-
Washing and Resuspension:
-
Carefully discard the supernatant.
-
Wash the RNA pellet with 70% ethanol to remove residual salts.
-
Air-dry the pellet briefly and resuspend in nuclease-free water.
-
-
Proteinase K Inactivation (Optional):
-
If required for downstream applications, heat the resuspended RNA at 95°C for 10 minutes to inactivate Proteinase K.[5]
-
Protocol 2: RNA Extraction from Animal Tissue using Proteinase K
This protocol is designed for the isolation of total RNA from animal tissues, which often requires more rigorous homogenization and protein digestion.
-
Tissue Homogenization:
-
Excise and weigh a small piece of tissue (up to 25 mg).[9]
-
Immediately place the tissue in a tube containing lysis buffer and homogenize using a mechanical homogenizer or a bead-beating system.
-
-
Proteinase K Digestion:
-
Add Proteinase K to the homogenate to a final concentration of 100-200 µg/mL. The optimal concentration may vary depending on the tissue type.
-
Incubate at 55-60°C for 2-3 hours, or until the tissue is completely lysed.[9] For fibrous tissues, a longer incubation may be necessary.
-
-
Phase Separation (Phenol-Chloroform Method):
-
Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the lysate.
-
Vortex vigorously and centrifuge to separate the aqueous and organic phases.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase containing the RNA to a new tube.
-
Precipitate the RNA by adding 0.1 volumes of 3M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed to pellet the RNA.
-
-
Washing and Resuspension:
-
Wash the RNA pellet twice with 70% ethanol.
-
Air-dry the pellet and resuspend in an appropriate volume of nuclease-free water.
-
-
DNase Treatment (Optional but Recommended):
-
To remove contaminating genomic DNA, treat the RNA sample with RNase-free DNase I according to the manufacturer's instructions.
-
-
Proteinase K Inactivation:
-
Following DNase treatment, inactivate the DNase and any residual Proteinase K by heating at 75°C for 10 minutes.
-
Visualizations
Caption: Workflow for RNA purification incorporating Proteinase K.
Caption: Action of Proteinase K on sample components.
References
- 1. lubio.ch [lubio.ch]
- 2. docs.gerbu.de [docs.gerbu.de]
- 3. Exploring Proteinase K: Functions, Applications, and In... [sbsgenetech.com]
- 4. Proteinase K: Introduction & Applications [sigmaaldrich.com]
- 5. goldbio.com [goldbio.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Proteinase K - Wikipedia [en.wikipedia.org]
- 9. geneaid.com [geneaid.com]
- 10. promega.com [promega.com]
- 11. Why should I neutralize the proteinase K after incubation? | AAT Bioquest [aatbio.com]
- 12. RNA isolation from micro-quantity of articular cartilage for quantitative gene expression by microarray analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. interchim.fr [interchim.fr]
- 14. goldbio.com [goldbio.com]
Optimizing Cell Lysis: A Guide to Proteinase K Concentration and Application
Introduction
Proteinase K, a broad-spectrum serine protease isolated from the fungus Engyodontium album, is an indispensable tool in molecular biology for the lysis of cells and the purification of nucleic acids.[1][2] Its robust activity in the presence of detergents, chelating agents, and at elevated temperatures makes it highly effective in degrading proteins, including DNases and RNases, thereby ensuring the integrity of DNA and RNA samples.[1][3] This application note provides detailed protocols and guidelines for determining the optimal concentration of Proteinase K for efficient cell lysis across various sample types. It is intended for researchers, scientists, and drug development professionals seeking to refine their nucleic acid extraction methodologies.
Principle of Action
Proteinase K cleaves peptide bonds adjacent to the carboxyl group of aliphatic and aromatic amino acids.[4] Its activity is enhanced in the presence of denaturing agents like Sodium Dodecyl Sulfate (SDS) and at temperatures between 50-65°C, which help to unfold substrate proteins, making them more accessible to the enzyme.[1][2][5] Calcium ions contribute to the stability of Proteinase K, particularly at higher temperatures, although they are not essential for its catalytic activity.[1][2][5][6]
Data Presentation: Recommended Proteinase K Concentrations
The optimal concentration of Proteinase K can vary depending on the cell type, sample amount, and the presence of inhibitors. The following table summarizes recommended starting concentrations for various applications.
| Application | Sample Type | Recommended Proteinase K Concentration (Final) | Lysis Buffer Components | Incubation Temperature | Incubation Time |
| Genomic DNA Isolation | Mammalian Cells (cultured) | 100 - 200 µg/mL | 10 mM Tris-HCl (pH 8.0), 100 mM EDTA, 0.5% SDS | 50 - 60°C | 1 - 3 hours |
| Animal Tissue (e.g., mouse tail) | 200 - 500 µg/mL | 50 mM Tris-HCl (pH 8.0), 100 mM EDTA, 1% SDS | 55°C | Overnight | |
| Bacteria | 100 µg/mL | Lysis Buffer with lysozyme pretreatment | 37°C | 1 hour | |
| RNA Isolation | Cytoplasmic RNA from Cultured Cells | 200 µg/mL | Buffer with 2% SDS | 37°C | 30 minutes |
| Plasmid DNA Isolation | Bacterial Cells | 100 µg/mL | Alkaline lysis with subsequent neutralization | 37°C | 1 hour |
| Inactivation of Nucleases | General Nucleic Acid Preparations | 50 µg/mL | Reaction-specific buffer | 37°C | 30 minutes |
Experimental Protocols
Protocol 1: Genomic DNA Extraction from Cultured Mammalian Cells
This protocol is suitable for extracting high molecular weight genomic DNA from 1-5 million cultured mammalian cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 10 mM Tris-HCl (pH 8.0), 100 mM EDTA (pH 8.0), 0.5% (w/v) SDS
-
Proteinase K stock solution (20 mg/mL)
-
RNase A (10 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA (pH 8.0)
Procedure:
-
Harvest cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with 1 mL of cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of Lysis Buffer.
-
Add Proteinase K to a final concentration of 100 µg/mL (e.g., 2.5 µL of a 20 mg/mL stock).
-
Incubate the mixture at 56°C for 1-3 hours in a water bath or heat block, with occasional vortexing, until the solution is clear.
-
Cool the lysate to room temperature.
-
Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 30 minutes.
-
Perform a phenol:chloroform extraction to remove remaining proteins.
-
Precipitate the DNA by adding 2.5 volumes of ice-cold 100% ethanol.
-
Spool the DNA or pellet it by centrifugation at 12,000 x g for 10 minutes.
-
Wash the DNA pellet with 1 mL of ice-cold 70% ethanol.
-
Air-dry the pellet and resuspend in an appropriate volume of TE Buffer.
Protocol 2: Proteinase K Inactivation
Complete inactivation of Proteinase K is crucial for downstream applications involving enzymatic reactions.
Heat Inactivation:
-
Note: This method may not result in 100% inactivation; some residual activity might remain.[1][5][6]
Inhibitor-based Inactivation:
-
Add Phenylmethylsulfonyl fluoride (PMSF) to a final concentration of 5 mM.
-
Alternatively, use 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF).
-
Caution: These inhibitors are toxic and should be handled with care.
Visualizations
Experimental Workflow for Genomic DNA Extraction
Caption: Workflow for genomic DNA extraction from cultured cells.
Signaling Pathways Leading to Cell Lysis
While Proteinase K induces lysis through direct enzymatic degradation of cellular proteins, understanding natural cell death pathways provides context for cellular disassembly.
Apoptosis: Extrinsic Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane receptors.
Caption: Extrinsic apoptosis signaling pathway.
Apoptosis: Intrinsic Pathway
The intrinsic pathway is triggered by intracellular stress signals, leading to mitochondrial outer membrane permeabilization.
Caption: Intrinsic apoptosis signaling pathway.
Conclusion
The optimization of Proteinase K concentration is a critical step in achieving efficient cell lysis and high-quality nucleic acid purification. By considering the sample type and downstream application, researchers can tailor their protocols for optimal results. The provided guidelines and protocols serve as a starting point for the development of robust and reproducible cell lysis procedures.
References
- 1. Mechanisms of programmed cell death: structural and functional pathways. A narrative review. [ve.scielo.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Programmed cell death - Wikipedia [en.wikipedia.org]
- 5. Programmed cell death pathways in cancer: a review of apoptosis, autophagy and programmed necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Proteinase K Digestion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Proteinase K in the digestion of various biological samples for nucleic acid purification. Proteinase K is a broad-spectrum serine protease that is highly active and stable over a wide range of temperatures and pH levels, making it an essential tool in molecular biology.[1][2][3] Its primary function in this context is the degradation of proteins, including nucleases (DNases and RNases), which can otherwise degrade DNA and RNA during extraction procedures.[1][2][4][5]
Core Principles of Proteinase K Digestion
Proteinase K derives its name from its ability to hydrolyze keratin.[1][6] It is a robust enzyme that is active in the presence of denaturing agents such as SDS and urea, as well as chelating agents like EDTA.[3][4] The optimal temperature for Proteinase K activity is between 50-65°C, with increased temperatures aiding in the unfolding of proteins, making them more accessible to the enzyme.[1][2][4] While calcium ions contribute to the stability of Proteinase K, they are not essential for its proteolytic activity.[1][2][3]
Inactivation of Proteinase K
Following digestion, Proteinase K is typically inactivated to prevent its interference with downstream applications. The most common method for inactivation is heat treatment, typically at 95-100°C for 10-15 minutes.[1][7][8] However, it is important to note that heat inactivation may not be completely effective, and some residual enzymatic activity might remain.[1][2][7][9] For sensitive applications, the use of protease inhibitors such as PMSF or AEBSF can ensure complete and permanent inactivation.[1][2]
Quantitative Data Summary
The following tables summarize the recommended Proteinase K digestion conditions for various sample types. These are starting points and may require optimization based on specific experimental requirements.
Table 1: Proteinase K Digestion Parameters for Various Sample Types
| Sample Type | Proteinase K Concentration | Digestion Temperature (°C) | Digestion Time |
| Mammalian Tissues (Fresh/Frozen) | 100-200 µg/mL | 37-65°C | 30 minutes to several hours[8] |
| Cultured Cells | 50-100 µg/mL | 37-56°C | 1-3 hours |
| Whole Blood (Mammalian) | 100-200 ng/µL of blood | 56-60°C | 1-2 hours[10][11] |
| FFPE Tissues | 20 mg/mL (stock) | 55-56°C | Several hours to overnight[5][12] |
| Bacteria | 100 µg/mL | 37-55°C | 1-3 hours[5] |
Experimental Protocols
Protocol 1: DNA Extraction from Mammalian Tissues (e.g., Mouse Tail Snips)
This protocol is designed for the efficient extraction of genomic DNA from small tissue samples.
Materials:
-
Tissue sample (e.g., 0.5-1 cm mouse tail snip)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 100 mM EDTA, 100 mM NaCl, 1% SDS)
-
Proteinase K solution (20 mg/mL)
-
Saturated NaCl solution (6M)
-
Isopropanol
-
70% Ethanol
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
Procedure:
-
Place the tissue sample in a 1.5 mL microcentrifuge tube.
-
Add 500 µL of Lysis Buffer to the tube.
-
Add 20 µL of Proteinase K solution (20 mg/mL) to a final concentration of approximately 400 µg/mL.[13]
-
Incubate the sample at 50-60°C overnight in a water bath or heating block until the tissue is completely lysed.[13]
-
Add 250 µL of saturated NaCl solution and shake vigorously.[13]
-
Centrifuge at high speed for 10 minutes at 4°C.[13]
-
Carefully transfer the supernatant to a new, clean 1.5 mL microcentrifuge tube.
-
Add 650 µL of isopropanol and invert the tube several times to precipitate the DNA.[13]
-
Centrifuge at maximum speed for 10 minutes at room temperature to pellet the DNA.[13]
-
Discard the supernatant and wash the DNA pellet with 500 µL of 70% ethanol.
-
Centrifuge for 5 minutes at maximum speed.
-
Carefully remove the ethanol and air dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the DNA pellet in 50-200 µL of TE buffer.[13]
-
Incubate at 50-60°C for 10 minutes to aid in resuspension.[13]
Protocol 2: DNA Extraction from Cultured Cells
This protocol is suitable for extracting genomic DNA from pelleted cultured cells.
Materials:
-
Cell pellet (from 1 x 10^4 to 5 x 10^6 cells)
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., from a commercial kit)
-
Proteinase K solution (typically 20 mg/mL)
-
RNase A solution (optional)
-
DNA binding buffer (from a commercial kit)
-
Wash buffers (from a commercial kit)
-
Elution buffer or nuclease-free water
Procedure:
-
Start with a cell pellet containing 1 x 10^4 to 5 x 10^6 cells.[14]
-
Resuspend the cell pellet in 100 µL of cold PBS.[14]
-
Add 1 µL of Proteinase K and optionally, 3 µL of RNase A to the resuspended cells and vortex briefly.[14]
-
Add 100 µL of Cell Lysis Buffer and vortex immediately and thoroughly.[14]
-
Incubate at 56°C for 5-10 minutes with agitation.[14]
-
Proceed with the DNA binding and elution steps according to the manufacturer's protocol of the DNA purification kit being used. This typically involves adding a binding buffer, transferring the lysate to a spin column, washing with wash buffers, and eluting the purified DNA.
Protocol 3: DNA Extraction from Whole Blood
This protocol is for the extraction of genomic DNA from mammalian whole blood.
Materials:
-
Whole blood sample (2 mL)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Proteinase K solution (20 mg/mL)
-
DNA Extraction Buffer
-
Isopropanol
-
70% Ethanol
Procedure:
-
Take 2 mL of the blood sample and add 10-20 µL of TE buffer.[10][11]
-
Centrifuge the sample at 2500 rpm for 20 minutes.[10]
-
Discard the supernatant and add 10-15 µL of TE buffer to the pellet and mix gently.[10][11]
-
Discard the supernatant and add 20 µL of Proteinase K solution and 2 mL of DNA extraction buffer.[11]
-
Incubate the sample at 56-60°C for 1 to 2 hours, or until the pellet is completely dissolved.[10][11]
-
Add 1-2 mL of chilled isopropanol and a pinch of NaCl to precipitate the DNA. Invert the tube gently to mix.[10]
-
Centrifuge at 8000-10,000 rpm to pellet the DNA.[10]
-
Wash the DNA pellet with 70% ethanol and air dry.
-
Resuspend the DNA in a suitable buffer.
Protocol 4: DNA Extraction from Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol is optimized for the challenging task of extracting DNA from FFPE tissues.
Materials:
-
FFPE tissue sections (1-4 sections, ≤20 µm thick)
-
Deparaffinization solution (e.g., xylene or a non-toxic equivalent)
-
Ethanol (100% and 70%)
-
Lysis Buffer (optimized for FFPE, often containing a chaotropic salt)
-
Proteinase K solution (20 mg/mL)
-
Buffer for reversing crosslinks (if not included in lysis buffer)
-
DNA purification columns and buffers (from a commercial FFPE DNA extraction kit)
Procedure:
-
Deparaffinization:
-
Rehydration:
-
Digestion:
-
Add 180 µL of the appropriate lysis buffer from an FFPE DNA extraction kit.
-
Add 20 µL of Proteinase K (20 mg/mL stock).
-
Vortex to mix and incubate at 56°C for 1-3 hours or overnight, until the tissue is completely lysed.[15] Some protocols suggest a second addition of Proteinase K for extended digestion.[15]
-
-
Reversal of Crosslinks:
-
Incubate the lysate at 90°C for 1 hour to reverse the formalin crosslinks.[15]
-
-
DNA Purification:
-
Proceed with the DNA binding, washing, and elution steps as per the instructions of the commercial FFPE DNA extraction kit.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for DNA extraction using Proteinase K.
Caption: General workflow for DNA extraction using Proteinase K.
This diagram outlines the key steps, starting from the biological sample and ending with purified DNA ready for downstream applications.
References
- 1. goldbio.com [goldbio.com]
- 2. docs.gerbu.de [docs.gerbu.de]
- 3. Proteinase K - Wikipedia [en.wikipedia.org]
- 4. interchim.fr [interchim.fr]
- 5. goldbio.com [goldbio.com]
- 6. agscientific.com [agscientific.com]
- 7. How do I inactivate proteinase K? | AAT Bioquest [aatbio.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. How can QIAGEN Protease and Proteinase K be inactivated? [qiagen.com]
- 10. geneticeducation.co.in [geneticeducation.co.in]
- 11. How Proteinase K Can Be Used in Blood DNA Extraction Applications [sigmaaldrich.com]
- 12. Effect of Different Proteinase K Digest Protocols and Deparaffinization Methods on Yield and Integrity of DNA Extracted From Formalin-fixed, Paraffin-embedded Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agscientific.com [agscientific.com]
- 14. neb.com [neb.com]
- 15. brd.nci.nih.gov [brd.nci.nih.gov]
Application Notes and Protocols for the Inactivation of Proteinase K Following DNA Extraction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteinase K is a broad-spectrum serine protease widely used in molecular biology for the digestion of proteins in biological samples, particularly during nucleic acid extraction. Its robust activity in the presence of detergents, chelating agents, and at elevated temperatures makes it highly effective in lysing cells and inactivating nucleases that would otherwise degrade DNA and RNA. However, residual Proteinase K activity can interfere with downstream enzymatic reactions such as PCR, restriction digestion, and ligation, by digesting the enzymes used in these processes. Therefore, the complete inactivation or removal of Proteinase K after DNA extraction is a critical step for ensuring the success of subsequent molecular applications.
These application notes provide a comprehensive overview of the common methods for Proteinase K inactivation, including detailed protocols and a comparison of their effectiveness.
Methods for Proteinase K Inactivation
There are three primary methods for inactivating or removing Proteinase K after DNA extraction:
-
Heat Inactivation: This is the most common method and relies on denaturing the enzyme at high temperatures.
-
Chemical Inactivation: This method involves the use of specific chemical inhibitors that covalently bind to the active site of the enzyme.
-
Physical Removal: This approach utilizes techniques such as spin column chromatography to physically separate the enzyme from the DNA.
The choice of method depends on the specific downstream application, the required purity of the DNA, and the available laboratory resources.
Comparison of Inactivation Methods
The following table summarizes the key features of the different Proteinase K inactivation methods, allowing for an easy comparison of their advantages and disadvantages.
| Method | Principle | Typical Conditions | Residual Activity | Advantages | Disadvantages |
| Heat Inactivation | Thermal denaturation of the enzyme. | 70-95°C for 10-20 minutes. | Often incomplete; some residual activity may remain, especially at lower temperatures.[1][2][3] | Simple, quick, and does not require additional reagents. | May not be 100% effective.[1][2][3] High temperatures can cause DNA denaturation or degradation, particularly of long fragments. |
| Chemical Inactivation | Irreversible binding of an inhibitor to the enzyme's active site. | e.g., Phenylmethylsulfonyl fluoride (PMSF) at a final concentration of 1-5 mM. | Generally considered permanent and complete.[2] | Highly effective and permanent inactivation. | Inhibitors are often toxic and require careful handling.[4] Inhibitors may need to be removed before downstream applications. PMSF has a short half-life in aqueous solutions.[4] |
| Spin Column Purification | Selective binding of DNA to a silica membrane, allowing for the washing away of proteins and other contaminants. | Commercially available DNA purification kits. | Highly effective removal of the enzyme. | Provides highly pure DNA free from enzymes and other inhibitors. Can be part of the DNA extraction workflow. | Can be more expensive than other methods. May result in some loss of DNA yield. |
Experimental Protocols
Protocol 1: Heat Inactivation of Proteinase K
This protocol describes the most common method for inactivating Proteinase K using heat.
Materials:
-
DNA sample containing Proteinase K
-
Heating block or water bath
-
Microcentrifuge tubes
Procedure:
-
Following the Proteinase K digestion step in your DNA extraction protocol, place the microcentrifuge tube containing the DNA sample in a heating block or water bath.
-
Incubate the sample at 95°C for 10 minutes.[2] For applications sensitive to residual protease activity, the incubation time can be extended to 20 minutes.
-
After incubation, immediately place the tube on ice for 5 minutes to cool down.
-
Briefly centrifuge the tube to collect any condensation.
-
The DNA is now ready for downstream applications.
Note: While 95°C is a commonly cited temperature for inactivation, some protocols suggest a range of 70-95°C.[2] However, lower temperatures may result in less complete inactivation. For instance, incubation at 65°C for 10-15 minutes may only inhibit Proteinase K activity by 20-25%.[1]
Protocol 2: Chemical Inactivation of Proteinase K using PMSF
This protocol outlines the use of Phenylmethylsulfonyl fluoride (PMSF) for the irreversible inactivation of Proteinase K. Safety Precaution: PMSF is a toxic compound and should be handled with appropriate personal protective equipment (PPE) in a fume hood.
Materials:
-
DNA sample containing Proteinase K
-
Phenylmethylsulfonyl fluoride (PMSF)
-
Isopropanol (anhydrous)
-
Microcentrifuge tubes
Procedure:
-
Prepare a 100 mM stock solution of PMSF:
-
Dissolve 17.4 mg of PMSF in 1 mL of anhydrous isopropanol.
-
Store the stock solution in small aliquots at -20°C. PMSF is unstable in aqueous solutions.[4]
-
-
Inactivate Proteinase K:
-
To your DNA sample, add the 100 mM PMSF stock solution to a final concentration of 1-5 mM. For example, add 10 µL of 100 mM PMSF to a 1 mL sample for a final concentration of 1 mM.
-
Mix gently by inverting the tube.
-
Incubate at room temperature for 10-15 minutes.
-
-
Optional Removal of PMSF:
-
For downstream applications that may be sensitive to PMSF, it is advisable to remove it. This can be achieved by performing a phenol-chloroform extraction followed by ethanol precipitation of the DNA. Alternatively, using a spin column purification kit will also effectively remove PMSF.
-
Protocol 3: Physical Removal of Proteinase K using a Spin Column Kit
This protocol describes the general steps for removing Proteinase K using a commercially available DNA purification spin column kit. Refer to the manufacturer's specific instructions for the kit you are using.
Materials:
-
DNA sample containing Proteinase K
-
Commercial DNA purification spin column kit (e.g., QIAamp DNA Mini Kit, PureLink Genomic DNA Mini Kit)
-
Microcentrifuge
Procedure:
-
Following the Proteinase K digestion, add the binding buffer provided in the kit to the sample. The volume will be specified in the kit's protocol.
-
Mix the sample thoroughly.
-
Load the mixture onto the spin column placed in a collection tube.
-
Centrifuge according to the manufacturer's instructions. The DNA will bind to the silica membrane in the column, while proteins and other contaminants will pass through into the collection tube.
-
Discard the flow-through and place the spin column back into the collection tube.
-
Add the wash buffer(s) provided in the kit and centrifuge as instructed. This step is repeated to remove any remaining impurities.
-
Discard the flow-through and centrifuge the empty column to remove any residual ethanol from the wash buffer.
-
Place the spin column in a clean microcentrifuge tube.
-
Add the elution buffer or nuclease-free water directly to the center of the membrane.
-
Incubate for a few minutes at room temperature, then centrifuge to elute the purified DNA. The resulting DNA will be free of Proteinase K.
Visualizing the Workflow and Concepts
To better illustrate the processes described, the following diagrams have been created using the DOT language.
Caption: Experimental workflow for DNA extraction and Proteinase K inactivation.
Caption: Mechanism of Proteinase K action during DNA extraction.
Caption: Comparison of Proteinase K inactivation methods.
Conclusion
The proper inactivation or removal of Proteinase K is a crucial step in obtaining high-quality DNA suitable for sensitive downstream applications. While heat inactivation is a simple and widely used method, it may not be sufficient for applications that are intolerant to even low levels of protease activity. In such cases, chemical inactivation or physical removal using spin columns offers more complete and reliable solutions. The choice of method should be carefully considered based on the specific experimental requirements to ensure the integrity of the results. For many routine applications, such as standard PCR, the residual activity after heat inactivation may not be inhibitory, especially since the initial denaturation step of PCR will further inactivate the enzyme. However, for applications involving enzymes that are active at lower temperatures or for long-term storage of DNA, a more thorough inactivation method is recommended.
References
- 1. promega.com [promega.com]
- 2. goldbio.com [goldbio.com]
- 3. How can QIAGEN Protease and Proteinase K be inactivated? [qiagen.com]
- 4. Effect of Different Proteinase K Digest Protocols and Deparaffinization Methods on Yield and Integrity of DNA Extracted From Formalin-fixed, Paraffin-embedded Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Maximizing Proteinase K Activity: A Guide to Optimal Buffer Composition and Experimental Protocols
Abstract
Proteinase K is a robust and highly active serine protease with broad substrate specificity, making it an indispensable tool in molecular biology for the digestion of proteins in a variety of samples. Its primary applications include the purification of nucleic acids, where it effectively inactivates nucleases (DNases and RNases) that would otherwise degrade the target DNA or RNA.[1][2][3] The enzymatic activity of Proteinase K is significantly influenced by the composition of the reaction buffer. This document provides detailed application notes and protocols to guide researchers, scientists, and drug development professionals in formulating the optimal buffer for maximal Proteinase K activity across various applications.
Introduction
Originally isolated from the fungus Engyodontium album (formerly Tritirachium album), Proteinase K derives its name from its ability to digest native keratin.[1] It is a member of the subtilisin family of serine proteases and cleaves peptide bonds adjacent to the carboxylic group of aliphatic and aromatic amino acids.[4][5] A key advantage of Proteinase K is its stability and activity over a wide range of temperatures and pH values, and its resistance to various denaturing agents and metal-chelating agents, which makes it highly versatile.[1][4] This guide details the critical parameters of the reaction buffer and provides standardized protocols for common applications.
Factors Influencing Proteinase K Activity
The catalytic efficiency of Proteinase K is dependent on several key factors within the reaction buffer. Understanding and optimizing these parameters is crucial for achieving complete and rapid protein digestion.
pH
Proteinase K is active over a broad pH range, typically from 7.5 to 12.0.[1][2][6][7] The optimal pH for its activity is generally considered to be between 8.0 and 9.0.[3] For most standard applications, a buffer with a pH of 7.5 to 8.0 is recommended to ensure high enzymatic activity while maintaining the integrity of nucleic acids.
Temperature
The enzyme exhibits activity across a wide temperature range, from approximately 20°C to 65°C.[1][2] The optimal temperature for Proteinase K activity is between 50°C and 65°C.[1][2][3][8] Higher temperatures can aid in the denaturation of substrate proteins, making them more accessible to the protease.[2][8] However, temperatures exceeding 65°C can lead to rapid inactivation of the enzyme.[1][2][3]
Calcium Ions (Ca²⁺)
Proteinase K contains two calcium binding sites that are important for its stability, particularly at elevated temperatures, and protect it from autolysis.[1][2][9][10] While not directly required for its catalytic activity, the presence of calcium ions (typically 1-5 mM) enhances the thermostability of the enzyme.[1][6][10][11] The removal of Ca²⁺ can reduce the enzyme's stability and catalytic activity by up to 80%, although the residual activity is often sufficient for digesting contaminating proteins in nucleic acid preparations.[1]
Denaturing Agents (SDS and Urea)
The activity of Proteinase K is significantly stimulated by the presence of denaturing agents such as Sodium Dodecyl Sulfate (SDS) and urea.[1][2][8][12] These agents unfold substrate proteins, increasing their accessibility to the enzyme. Proteinase K remains stable and active in the presence of 0.5-2% SDS and up to 4 M urea.[1][6][12] The combination of Proteinase K and SDS is particularly effective for the rapid inactivation of nucleases.[1][8]
Chelating Agents (EDTA)
Proteinase K is not directly inhibited by common metal chelators like Ethylenediaminetetraacetic acid (EDTA).[1][4] Therefore, EDTA can be included in the buffer to inhibit metal-dependent nucleases, further protecting the integrity of nucleic acids.[13] While EDTA does not directly inactivate Proteinase K, by chelating calcium ions, it can reduce the enzyme's thermal stability.[1][2]
Summary of Optimal Buffer Conditions
The following tables summarize the key quantitative data for optimizing Proteinase K buffer composition.
Table 1: General Buffer Parameters for Optimal Proteinase K Activity
| Parameter | Optimal Range | Notes |
| pH | 7.5 - 12.0 | Optimal activity is typically observed between pH 8.0 and 9.0.[3] |
| Temperature | 50°C - 65°C | Activity is present from 20°C to 65°C.[1][2] Temperatures above 65°C lead to inactivation. |
| Proteinase K Concentration | 50 - 200 µg/mL | A typical working concentration is 50-100 µg/mL.[4][11][14] |
Table 2: Influence of Key Additives on Proteinase K Activity
| Additive | Recommended Concentration | Effect on Activity |
| Calcium Chloride (CaCl₂) | 1 - 5 mM | Enhances thermal stability and protects against autolysis.[1][10][11] |
| Sodium Dodecyl Sulfate (SDS) | 0.5 - 2% (w/v) | Stimulates activity by denaturing substrate proteins.[1][8][12] |
| Urea | 1 - 4 M | Stimulates activity by denaturing substrate proteins.[1][6][12] |
| EDTA | 1 - 10 mM | Inhibits metal-dependent nucleases; does not directly inhibit Proteinase K but can reduce thermal stability by chelating Ca²⁺.[1][2][13] |
Experimental Protocols
The following are detailed protocols for common applications of Proteinase K, incorporating optimal buffer conditions.
Protocol for Genomic DNA Extraction from Mammalian Cells
This protocol is designed for the efficient lysis of cultured mammalian cells and the subsequent digestion of proteins to isolate high-quality genomic DNA.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 10 mM Tris-HCl (pH 8.0), 100 mM EDTA (pH 8.0), 0.5% SDS
-
Proteinase K solution (20 mg/mL)
-
RNase A (10 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
100% Ethanol and 70% Ethanol
-
TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA (pH 8.0)
Procedure:
-
Harvest cultured cells by centrifugation and wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of Lysis Buffer.
-
Add Proteinase K to a final concentration of 100 µg/mL.
-
Incubate the lysate at 55°C for 1-3 hours with gentle agitation. For difficult-to-lyse tissues, the incubation can be extended overnight.
-
Cool the lysate to room temperature and add RNase A to a final concentration of 20 µg/mL. Incubate at 37°C for 30 minutes.
-
Perform a phenol:chloroform extraction to remove remaining proteins.
-
Precipitate the DNA with ethanol, wash with 70% ethanol, and resuspend the dried pellet in TE Buffer.
Protocol for RNA Extraction from Tissues
This protocol is optimized for the rapid inactivation of RNases during the homogenization of tissue samples to yield high-quality total RNA.
Materials:
-
TRIzol or similar guanidinium thiocyanate-phenol-chloroform reagent
-
Lysis Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM EDTA, 0.5% SDS
-
Proteinase K solution (20 mg/mL)
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with DEPC-treated water)
-
DEPC-treated water
Procedure:
-
Homogenize the tissue sample in 1 mL of TRIzol reagent.
-
Add 200 µL of chloroform, shake vigorously, and centrifuge to separate the phases.
-
Transfer the aqueous (upper) phase to a new tube.
-
Add an equal volume of isopropanol to precipitate the RNA.
-
Wash the RNA pellet with 75% ethanol.
-
Resuspend the RNA pellet in Lysis Buffer.
-
Add Proteinase K to a final concentration of 200 µg/mL.
-
Incubate at 37°C for 30 minutes to digest any remaining contaminating proteins and RNases.
-
Proceed with downstream applications or purify the RNA further using a column-based method.
Visualizing Experimental Workflows and Logical Relationships
The following diagrams illustrate the key workflows and relationships described in this document.
Caption: A typical experimental workflow for nucleic acid purification using Proteinase K.
Caption: Factors influencing Proteinase K enzymatic activity.
Conclusion
Optimizing the buffer composition is paramount for harnessing the full proteolytic potential of Proteinase K. By carefully controlling pH, temperature, and the inclusion of key additives such as calcium, SDS, and EDTA, researchers can ensure efficient and complete protein digestion for a wide array of molecular biology applications. The protocols and guidelines presented here provide a solid foundation for the successful use of Proteinase K in the laboratory.
References
- 1. interchim.fr [interchim.fr]
- 2. goldbio.com [goldbio.com]
- 3. amsbio.com [amsbio.com]
- 4. promega.com [promega.com]
- 5. Proteinase K Protocol [promega.jp]
- 6. neb.com [neb.com]
- 7. What is the optimal pH for using proteinase K? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. The effect of calciums on molecular motions of proteinase K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the relationship between proteinase K and calcium? | AAT Bioquest [aatbio.com]
- 11. Proteinase K Usage Guide – Tinzyme [tinzyme.com]
- 12. What are the activators of proteinase K? | AAT Bioquest [aatbio.com]
- 13. Does EDTA inactivate proteinase K? | AAT Bioquest [aatbio.com]
- 14. 101bio.com [101bio.com]
Application of Proteinase K in Prion Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteinase K (PK), a broad-spectrum serine protease, is an indispensable tool in the field of prion disease research. Its utility stems from the unique biochemical property of the pathogenic prion protein (PrPSc), which exhibits partial resistance to proteolytic degradation, unlike its normal cellular isoform (PrPC). This differential susceptibility to Proteinase K digestion forms the basis for a wide range of applications, from diagnostics to fundamental research on prion biology and the development of therapeutic interventions. This document provides detailed application notes and protocols for the use of Proteinase K in prion disease research.
Core Applications of Proteinase K
The unique resistance of the misfolded prion protein (PrPSc) to enzymatic digestion is a cornerstone of prion disease research and diagnostics. Proteinase K is the standard protease used to exploit this property for several key applications:
-
Diagnosis of Prion Diseases: The detection of PrPSc is the definitive biochemical marker for prion diseases. Treatment of samples with Proteinase K digests the normal PrPC, leaving the protease-resistant core of PrPSc (termed PrP27-30) intact.[1][2] This allows for the specific detection of the pathogenic isoform by immunoassays such as Western blotting and ELISA.[2]
-
Differentiation of Prion Strains: Different strains of prions can exhibit distinct patterns of Proteinase K resistance.[3] These differences can manifest as variations in the molecular mass of the resulting PrPSc fragments following digestion, reflecting different cleavage sites.[3][4] These unique "glycotyping" patterns are valuable for epidemiological studies and for characterizing novel prion strains.[3]
-
Evaluation of Decontamination Methods: The remarkable resistance of prions to conventional sterilization methods poses a significant challenge in healthcare settings. Proteinase K digestion is employed to assess the efficacy of various decontamination protocols for surgical instruments and other materials.[5] By treating contaminated surfaces with a potential decontamination agent and subsequently digesting with Proteinase K, researchers can determine if the PrPSc has been effectively eliminated or inactivated.[5]
-
Research on PrPSc Structure and Conversion: Proteinase K is utilized to probe the structure of PrPSc aggregates. The protease-resistant core provides insights into the tightly packed, beta-sheet-rich structure of the pathogenic isoform.[4] Furthermore, by removing PrPC, Proteinase K is essential in in vitro conversion assays, such as the Protein Misfolding Cyclic Amplification (PMCA) assay, to specifically detect newly formed PrPSc.
The Discovery of PK-Sensitive PrPSc
While the protease resistance of PrPSc is a defining feature, research has revealed the existence of Proteinase K-sensitive isoforms of PrPSc (sPrPSc).[1][6][7] These sPrPSc species are also pathogenic and may play a significant role in prion replication and infectivity.[1][6] This discovery has led to the use of alternative enzymes, such as thermolysin and pronase E, which can degrade PrPC while preserving a larger fraction of both PK-resistant and PK-sensitive PrPSc.[8][9][10]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of Proteinase K and other proteases in prion research.
Table 1: Proteinase K Digestion Parameters for PrPSc Detection
| Parameter | Value | Source |
| Concentration | 20 - 100 µg/mL | [3][4][6][11] |
| Temperature | 37 °C | [3][6][11] |
| Incubation Time | 1 - 24 hours | [4][6][11] |
| pH | 7.4 - 8.0 | [12] |
Table 2: Comparison of Proteases in Prion Research
| Protease | Target | Key Application |
| Proteinase K | PrPC and unstructured regions of PrPSc | Standard diagnostic tool, prion strain typing |
| Thermolysin | PrPC | Isolation of full-length PrPSc, including PK-sensitive isoforms |
| Pronase E | PrPC | Isolation of infectious prions with high yield, preserving PK-sensitive forms |
Experimental Protocols
Protocol 1: Standard Proteinase K Digestion of Brain Homogenates for Western Blot Analysis
This protocol describes the standard method for detecting protease-resistant PrPSc in brain tissue homogenates.
Materials:
-
10% (w/v) brain homogenate in lysis buffer (e.g., 100 mM NaCl, 10 mM EDTA, 0.5% Nonidet P-40, 0.5% sodium deoxycholate, 10 mM Tris-HCl, pH 7.4)
-
Proteinase K (stock solution of 1 mg/mL in water)
-
Phenylmethylsulfonyl fluoride (PMSF) or other serine protease inhibitors
-
SDS-PAGE sample buffer
-
Western blotting apparatus and reagents
-
Anti-PrP antibody
Procedure:
-
Sample Preparation: Start with a 10% (w/v) brain homogenate. Clarify the homogenate by centrifugation at 1000 x g for 10 minutes at 4°C to remove cellular debris.
-
Proteinase K Digestion: To 50 µL of the clarified brain homogenate, add Proteinase K to a final concentration of 50 µg/mL.
-
Incubation: Incubate the samples at 37°C for 1 hour with constant agitation.
-
Inactivation of Proteinase K: Stop the digestion by adding PMSF to a final concentration of 1 mM. Alternatively, heat the samples at 100°C for 10 minutes.
-
Protein Precipitation (Optional): For samples with low concentrations of PrPSc, precipitation can be performed by adding 4 volumes of cold methanol and incubating at -20°C for 2 hours. Centrifuge at 16,000 x g for 20 minutes at 4°C and discard the supernatant.
-
Western Blotting: Resuspend the pellet (or take the PK-treated sample directly) in SDS-PAGE sample buffer. Boil for 10 minutes and load onto an SDS-PAGE gel. Following electrophoresis, transfer the proteins to a PVDF membrane and proceed with standard immunodetection using an anti-PrP antibody.
Protocol 2: Assessment of Prion Decontamination Efficacy
This protocol outlines a method to evaluate the effectiveness of a decontamination procedure using Proteinase K digestion.
Materials:
-
Stainless steel wires or other surfaces contaminated with prion-infected brain homogenate
-
Decontamination solution to be tested
-
Lysis buffer
-
Proteinase K
-
Western blotting reagents
Procedure:
-
Contamination: Immerse stainless steel wires in a 10% prion-infected brain homogenate for 1 hour at room temperature. Air-dry the wires.
-
Decontamination: Place the contaminated wires in the decontamination solution for the desired time and temperature as per the manufacturer's instructions or experimental design.
-
Rinsing: Thoroughly rinse the wires with deionized water to remove any residual decontamination solution.
-
Protein Elution: Place the wires in a microcentrifuge tube containing lysis buffer and sonicate for 15 minutes to elute any remaining proteins.
-
Proteinase K Digestion: Transfer the eluate to a new tube and perform Proteinase K digestion as described in Protocol 1 (steps 2-4).
-
Analysis: Analyze the samples by Western blot to detect any residual PrPSc. The absence of a PrP27-30 band indicates effective decontamination.
Visualizations
Caption: Diagnostic workflow for prion disease using Proteinase K.
Caption: Prion strain differentiation via Proteinase K digestion patterns.
References
- 1. Prions, proteinase K and infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differences in proteinase K resistance and neuronal deposition of abnormal prion proteins characterize bovine spongiform encephalopathy (BSE) and scrapie strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The quest for the structure of PrPSc [cureffi.org]
- 5. Decontamination of surgical instruments from prion proteins: in vitro studies on the detachment, destabilization and degradation of PrPSc bound to steel surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isolation and characterization of a proteinase K-sensitive PrPSc fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation of Proteinase K-Sensitive Prions Using Pronase E and Phosphotungstic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection and characterization of proteinase K-sensitive disease-related prion protein with thermolysin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. promega.com [promega.com]
- 12. agscientific.com [agscientific.com]
Application Notes: Enhancing Plasmid Mini-Prep Purity and Yield with Proteinase K
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation of high-purity plasmid DNA is a cornerstone of molecular biology, essential for downstream applications such as transfection, sequencing, and cloning. While standard alkaline lysis-based mini-prep protocols are effective, residual protein contamination can compromise the quality of the purified plasmid, leading to lower yields and interference with subsequent enzymatic reactions. The inclusion of a Proteinase K digestion step in the plasmid mini-prep workflow is a robust method to significantly improve the purity and yield of the final plasmid DNA product.
Proteinase K is a broad-spectrum serine protease that is highly active in the presence of detergents like SDS and at elevated temperatures, conditions often found in lysis buffers.[1] Its primary function in this context is the enzymatic degradation of contaminating proteins, including cellular proteins and nucleases that can degrade plasmid DNA. By efficiently removing these protein contaminants, Proteinase K treatment leads to a cleaner plasmid preparation with improved spectral qualities and enhanced performance in downstream applications.
Principle of Proteinase K in Plasmid Mini-Preps
The alkaline lysis procedure for plasmid DNA isolation from E. coli involves three key solutions:
-
Solution I (Resuspension Buffer): Contains glucose to maintain osmotic pressure, Tris-HCl to buffer the cells, and EDTA to chelate divalent cations and destabilize the cell wall. RNase A is also typically included to degrade cellular RNA.
-
Solution II (Lysis Buffer): A solution of sodium hydroxide (NaOH) and sodium dodecyl sulfate (SDS). The SDS solubilizes the cell membrane, while the NaOH denatures the chromosomal and plasmid DNA.
-
Solution III (Neutralization Buffer): An acidic solution, typically containing potassium acetate, which neutralizes the NaOH. This allows the small, supercoiled plasmid DNA to reanneal, while the larger, more complex chromosomal DNA cannot and precipitates along with proteins and cell debris.
Proteinase K is introduced into this workflow, typically after the lysis step, to digest the denatured cellular proteins. This enzymatic digestion breaks down proteins into smaller peptides, preventing them from co-precipitating with the plasmid DNA during neutralization. The result is a cleaner lysate, leading to a purer final plasmid product.
Quantitative Data Summary
The inclusion of Proteinase K in nucleic acid purification protocols has been shown to improve the purity of the isolated DNA. The following table provides representative data on the effect of Proteinase K on the quality of DNA extracted, as measured by spectrophotometric ratios. An A260/A280 ratio of ~1.8 is generally considered indicative of pure DNA.
| Treatment Condition | Average A260/A280 Ratio | Average A260/A230 Ratio | Interpretation |
| Standard Alkaline Lysis | 1.68 ± 0.1 | 1.07 ± 0.27 | Indicates protein and/or organic solvent contamination.[1] |
| Alkaline Lysis with Proteinase K | 1.81 ± 0.05 | 2.07 ± 0.07 | Indicates high-purity DNA with minimal contamination.[1] |
Experimental Protocols
Materials
-
Overnight bacterial culture containing the plasmid of interest
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge
-
Solution I (Resuspension Buffer: 50 mM Glucose, 25 mM Tris-HCl pH 8.0, 10 mM EDTA pH 8.0, with 100 µg/mL RNase A)
-
Solution II (Lysis Buffer: 0.2 N NaOH, 1% SDS - prepare fresh)
-
Solution III (Neutralization Buffer: 3 M Potassium Acetate, pH 5.5)
-
Proteinase K Solution (20 mg/mL)
-
Spin columns with collection tubes
-
Wash Buffer (containing ethanol)
-
Elution Buffer (e.g., 10 mM Tris-HCl, pH 8.5) or nuclease-free water
Protocol for Plasmid Mini-Prep with Proteinase K
-
Harvest Bacteria: Pellet 1.5 mL of the overnight bacterial culture by centrifuging at >10,000 x g for 1 minute. Discard the supernatant.
-
Resuspend: Add 250 µL of ice-cold Solution I to the bacterial pellet and resuspend thoroughly by vortexing or pipetting. Ensure no cell clumps remain.
-
Lyse: Add 250 µL of Solution II and gently mix by inverting the tube 4-6 times. The solution should become clear and viscous. Do not vortex. Incubate at room temperature for no more than 5 minutes.
-
Proteinase K Digestion: Add 10 µL of Proteinase K solution (20 mg/mL) to the lysate. Gently mix by inverting the tube 2-3 times. Incubate at room temperature for 5 minutes.
-
Neutralize: Add 350 µL of Solution III and immediately mix by inverting the tube 4-6 times until a white precipitate forms.
-
Clarify Lysate: Centrifuge at >12,000 x g for 10 minutes to pellet the cell debris and precipitated proteins.
-
Bind DNA: Carefully transfer the clear supernatant to a spin column placed in a collection tube. Centrifuge for 1 minute and discard the flow-through.
-
Wash: Add 750 µL of Wash Buffer to the spin column. Centrifuge for 1 minute and discard the flow-through.
-
Dry Column: Centrifuge the empty spin column for an additional 1-2 minutes to remove any residual wash buffer.
-
Elute DNA: Place the spin column in a clean 1.5 mL microcentrifuge tube. Add 50 µL of Elution Buffer or nuclease-free water directly to the center of the column membrane. Incubate at room temperature for 1 minute.
-
Collect Plasmid DNA: Centrifuge for 1 minute to elute the plasmid DNA. The purified plasmid DNA is now ready for downstream applications.
Workflow Diagram
Caption: Workflow for plasmid mini-prep with an integrated Proteinase K digestion step.
References
Application Notes: Proteinase K Treatment for FFPE Tissue Sections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formalin-fixed paraffin-embedded (FFPE) tissue preservation is a cornerstone of histology, enabling the long-term storage of tissue specimens while maintaining their architecture and cellular morphology.[1] However, the formalin fixation process creates extensive protein cross-links, which can mask antigenic sites and entrap nucleic acids, thereby hindering downstream molecular analysis.[1][2][3] Proteinase K, a broad-spectrum serine protease, is a powerful tool to counteract these effects. It is widely used to digest proteins, effectively breaking the cross-links to unmask antigens for immunohistochemistry (IHC), release nucleic acids for extraction, and permeabilize tissues for in situ hybridization (ISH).[2][3][4]
The efficacy of Proteinase K treatment is highly dependent on optimizing parameters such as enzyme concentration, incubation time, and temperature for each specific tissue type and downstream application.[1][5] These application notes provide detailed protocols and quantitative data to guide researchers in the effective use of Proteinase K for FFPE tissue analysis.
Core Applications and Data Presentation
Proteinase K digestion is a critical step in several key applications involving FFPE tissues. The optimal conditions vary significantly depending on the target molecule and the subsequent analytical method.
Protease-Induced Epitope Retrieval (PIER) for Immunohistochemistry (IHC)
In IHC, Proteinase K is used to unmask epitopes that have been obscured by formalin-induced cross-links, a process known as Protease-Induced Epitope Retrieval (PIER).[1] This enzymatic digestion improves antibody access to the target antigen, enhancing staining intensity.[2] However, over-digestion can damage tissue morphology and destroy the epitope itself.[1][5] Therefore, careful optimization is crucial.
Table 1: Typical Parameters for Proteinase K in IHC Antigen Retrieval
| Parameter | Recommended Range | Typical Buffer | Notes |
| Concentration | 10-20 µg/mL[2][6][7] | TE Buffer, pH 8.0[2][6][7] | Titration is recommended to find the optimal concentration for each antigen and tissue type.[5] |
| Incubation Temp. | 37°C[2][6][7] | - | Higher temperatures can increase activity but also risk tissue damage. |
| Incubation Time | 10-20 minutes[2][6][7] | - | Time must be optimized; insufficient time leads to weak signal, while excessive time can destroy tissue morphology.[5] |
Nucleic Acid (DNA & RNA) Extraction
For DNA and RNA extraction, Proteinase K is used to digest the dense network of cross-linked proteins, liquefying the tissue and releasing nucleic acids into the lysis buffer.[8][9] This step is essential for achieving acceptable yields and quality of DNA and RNA from FFPE samples.[10] Longer digestion times are generally associated with higher nucleic acid yields.[10][11]
Table 2: Typical Parameters for Proteinase K in DNA/RNA Extraction
| Parameter | Recommended Range | Typical Buffer | Notes |
| Concentration | 100-200 µg/mL of tissue homogenate[3][4][9] | Lysis/Digestion Buffer[12][13] | Often supplied as part of a commercial extraction kit (e.g., 20 mg/mL stock).[14] |
| Incubation Temp. | 55-65°C[4][15] | - | This temperature range is optimal for Proteinase K activity and aids in reversing cross-links. |
| Incubation Time | Several hours to overnight (3-24 hours)[9][15][16] | - | Longer incubation (overnight) often significantly increases RNA and DNA yield.[10][16][17] Some protocols use a two-step incubation.[11][18] |
| Heat Inactivation | 90-100°C for 10-15 minutes[4][9] | - | This step is critical to permanently inactivate the enzyme and prevent it from degrading downstream reagents (e.g., Taq polymerase).[15] |
Tissue Permeabilization for In Situ Hybridization (ISH)
In ISH, Proteinase K treatment permeabilizes the cell membranes and removes proteins that may block the probe from accessing the target nucleic acid sequence.[5] Similar to IHC, the balance between achieving sufficient probe penetration and preserving tissue morphology is key.
Table 3: Typical Parameters for Proteinase K in ISH
| Parameter | Recommended Range | Typical Buffer | Notes |
| Concentration | 1-10 µg/mL[5][19] | PBST or similar buffer | The optimal concentration is highly dependent on tissue type, fixation time, and probe size.[5] |
| Incubation Temp. | Room Temperature to 37°C[5][19] | - | Mild conditions are generally preferred to maintain the integrity of the target RNA/DNA. |
| Incubation Time | 10 minutes[5][19] | - | A titration experiment is the best way to determine the optimal digestion time for a specific tissue and probe.[5] |
Experimental Workflows & Methodologies
The following diagrams and protocols outline the standard procedures for utilizing Proteinase K on FFPE tissue sections.
General Experimental Workflow
This workflow illustrates the central role of Proteinase K digestion following the initial preparation of FFPE slides, leading to various downstream applications.
Caption: General workflow for FFPE tissue processing using Proteinase K.
Mechanism of Action: Reversing Formalin Cross-links
Proteinase K works by cleaving peptide bonds, which breaks down the protein cages created by formalin fixation. This releases trapped molecules and unmasks epitopes.
Caption: How Proteinase K digests proteins to reverse cross-linking.
Detailed Experimental Protocols
Protocol 1: Protease-Induced Epitope Retrieval (PIER) for IHC
This protocol is designed to unmask antigens in FFPE tissue sections for subsequent antibody staining.
Materials:
-
FFPE tissue sections on slides
-
Xylene or a non-toxic deparaffinization solution[8]
-
Graded ethanol (100%, 95%, 70%)[9]
-
Distilled water
-
Proteinase K
-
TE Buffer, pH 8.0 (50mM Tris Base, 1mM EDTA, 0.5% Triton X-100)[2]
-
Humidified chamber
-
PBS (Phosphate Buffered Saline)
Procedure:
-
Deparaffinization: Immerse slides in two changes of xylene for 5-10 minutes each.[20]
-
Rehydration: Immerse slides through a graded ethanol series: 100% (2x, 5 min each), 95% (1x, 5 min), and 70% (1x, 5 min).[7][9]
-
Washing: Rinse slides thoroughly in distilled water.[2]
-
Enzyme Preparation: Prepare a working solution of 20 µg/mL Proteinase K in TE Buffer, pH 8.0.[2]
-
Digestion: Cover the tissue section with the Proteinase K working solution. Incubate in a humidified chamber at 37°C for 10-20 minutes.[2][6] Note: Optimal incubation time should be determined empirically by the user.[2]
-
Cooling: Allow sections to cool at room temperature for 10 minutes.[2]
-
Washing: Rinse sections gently with PBS.
-
Downstream Processing: The slides are now ready for blocking and incubation with primary antibody as per your standard IHC protocol.[2]
Protocol 2: DNA Extraction from FFPE Sections
This protocol provides a general method for isolating genomic DNA. It is often performed using components from commercial kits.
Materials:
-
FFPE tissue sections or block scrapings (up to 25 mg)[14]
-
Xylene or deparaffinization solution
-
Graded ethanol (100%, 95%)
-
Lysis Buffer (e.g., Buffer ATL from Qiagen kits)[21]
-
Proteinase K (typically 20 mg/mL stock)[14]
-
Buffer AL (Qiagen) or a similar buffer to promote DNA binding to silica columns[21]
-
100% Ethanol
-
Silica-membrane spin columns[8]
-
Wash Buffers (e.g., AW1, AW2)
-
Elution Buffer (e.g., Buffer ATE or TE Buffer)
Procedure:
-
Deparaffinization: Place up to four 20 µm tissue sections into a microcentrifuge tube.[14] Add 1 mL of xylene, vortex, and centrifuge at full speed for 5 minutes. Remove the supernatant. Repeat this step.[21]
-
Hydration: Add 1 mL of 100% ethanol to the pellet, vortex, and centrifuge for 5 minutes. Remove the supernatant. Repeat with 95% ethanol.[21] Air dry the pellet for 10-15 minutes to remove residual ethanol.[21]
-
Lysis: Resuspend the pellet in 180 µL of Lysis Buffer. Add 20 µL of Proteinase K, vortex, and incubate at 56°C overnight in a shaker or water bath.[21] Note: Some protocols suggest a second addition of Proteinase K for difficult tissues.[18]
-
Reverse Cross-linking: Incubate the lysate at 90°C for 1 hour to partially reverse formalin cross-linking.[21]
-
Inactivation: While not always performed at this stage, some protocols inactivate Proteinase K at 95-100°C.[9] Caution: This step is often integrated with the cross-linking reversal.
-
Binding: Add 200 µL of Buffer AL to the sample, vortex thoroughly. Then add 200 µL of 100% ethanol and vortex again.[21]
-
Purification: Transfer the entire lysate to a silica spin column and centrifuge for 1 minute. Discard the flow-through.[21]
-
Washing: Wash the column membrane sequentially with 500 µL of Wash Buffer 1 and 500 µL of Wash Buffer 2, centrifuging after each addition.
-
Dry Spin: Centrifuge the empty column at full speed for 3 minutes to remove any residual ethanol.[22]
-
Elution: Place the column in a clean collection tube. Add 30-100 µL of Elution Buffer directly to the center of the membrane. Incubate for 5 minutes at room temperature, then centrifuge for 1 minute to elute the purified DNA.[21]
Protocol 3: RNA Extraction from FFPE Sections
This protocol outlines RNA isolation, which requires stringent RNase-free conditions. The initial steps are similar to DNA extraction but lysis and incubation times are modified to preserve RNA integrity.
Materials:
-
All materials from the DNA protocol, but certified RNase-free.
-
Digestion/Lysis Buffer (e.g., Buffer PKD from Qiagen RNeasy FFPE Kit)[16][23]
-
DNase I and DNase Booster Buffer
-
Wash Buffers (e.g., Buffer RPE)
-
RNase-free water for elution
Procedure:
-
Deparaffinization & Hydration: Follow steps 1-2 from the DNA Extraction protocol, using RNase-free tubes and reagents.
-
Lysis: Add 150 µL of Buffer PKD and 10 µL of Proteinase K. Vortex to mix.[16][23]
-
Digestion & Cross-link Reversal: Incubate at 56°C for 15 minutes, then increase the temperature to 80°C for 15 minutes.[23] Note: Do not exceed 15 minutes at 80°C, as this can cause excessive RNA fragmentation.[12] For some tissues, a longer initial digestion at 55°C (3 hours to overnight) may be necessary to improve yield.[16]
-
Genomic DNA Elimination: After lysis, an on-column or in-solution DNase digestion is typically performed according to the manufacturer's instructions to eliminate contaminating gDNA.[23]
-
Binding: Add ethanol to the lysate to adjust binding conditions for RNA.
-
Purification: Transfer the sample to an RNA-binding silica spin column and proceed with centrifugation.
-
Washing: Wash the column with appropriate RNA wash buffers.
-
Dry Spin: Perform a dry spin to remove residual ethanol.
-
Elution: Elute the purified RNA using 14-30 µL of RNase-free water.[16][23] Store the RNA at -70°C.[12]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Proteinase K Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 3. Proteinase K in Tissue Samples [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Ten Tips for In Situ Hybridization of Tissue Microarrays | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. BestProtocols: IHC FFPE Tissue Proteolytic-Induced Epitope Retrieval—Direct Method | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. BestProtocols: IHC FFPE Tissue Proteolytic-Induced Epitope Retrieval—Direct Method | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Learn about DNA extraction from FFPE tissue in 10 minutes | BioChain Institute Inc. [biochain.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Optimization of RNA extraction from FFPE tissues for expression profiling in the DASL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. norgenbiotek.com [norgenbiotek.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Quick-DNA™ FFPE Kit Protocol [protocols.io]
- 15. goldbio.com [goldbio.com]
- 16. biotech.cornell.edu [biotech.cornell.edu]
- 17. academic.oup.com [academic.oup.com]
- 18. brd.nci.nih.gov [brd.nci.nih.gov]
- 19. files.molecularinstruments.com [files.molecularinstruments.com]
- 20. Unmasking of complements using proteinase-K in formalin fixed paraffin embedded renal biopsies - Indian Journal of Nephrology [indianjnephrol.org]
- 21. DNA Extraction from Formalin-Fixed Paraffin-Embedded (FFPE) Tissue - CD Genomics [cd-genomics.com]
- 22. med.stanford.edu [med.stanford.edu]
- 23. qiagen.com [qiagen.com]
Troubleshooting & Optimization
Technical Support Center: Proteinase K Digestion
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues with incomplete Proteinase K digestion.
Troubleshooting Guide: Why is my Proteinase K digestion incomplete?
Incomplete digestion can manifest as low yield of nucleic acids, residual protein contamination, or poor performance in downstream applications. This guide will walk you through the most common causes and their solutions.
Question: I suspect my Proteinase K digestion is not working efficiently. What are the common causes and how can I troubleshoot this?
Answer:
Several factors can lead to incomplete Proteinase K digestion. Systematically evaluating your protocol and reagents against the following common pitfalls can help identify the issue.
1. Suboptimal Reaction Conditions:
Proteinase K has optimal ranges for temperature and pH. Deviating from these can significantly reduce its activity.[1][2]
-
Temperature: The optimal temperature for Proteinase K activity is generally between 50-65°C.[3][4] Activity increases with temperature up to this range, as higher temperatures help to denature protein substrates, making them more accessible to the enzyme.[3][5] While active at temperatures as low as 20°C and as high as 70°C, its efficiency is reduced outside the optimal range.[1][2]
-
pH: The optimal pH for Proteinase K activity is between 7.5 and 12.0, with the highest activity around pH 8.0.[1][6] The enzyme is active over a broad pH range of 4.3 to 12.0.[1]
Solution:
-
Ensure your digestion buffer is within the optimal pH range of 7.5-8.0.
-
Incubate your samples in a calibrated water bath or heat block set to a temperature between 50-65°C.
2. Presence of Inhibitors:
Certain chemicals can inhibit Proteinase K activity.
-
Serine Protease Inhibitors: Phenylmethylsulfonyl fluoride (PMSF) and diisopropylfluorophosphate (DFP) are potent, irreversible inhibitors of Proteinase K.[1][7]
-
High Concentrations of Certain Reagents: While Proteinase K is robust, very high concentrations of some detergents or denaturants can negatively impact its function. For example, high concentrations of SDS can denature and inactivate the enzyme.
Solution:
-
Ensure your sample preparation and lysis buffers do not contain PMSF, DFP, or other serine protease inhibitors.[1][7]
-
If using detergents like SDS, ensure the concentration is within the recommended range (typically 0.5-1%).[1][7]
3. Improper Enzyme Concentration or Incubation Time:
The amount of enzyme and the duration of the digestion are critical for complete protein degradation.
-
Insufficient Enzyme: A typical working concentration for Proteinase K is 50-100 µg/mL.[1] For more complex samples or those with high protein content, a higher concentration of up to 200 µg/mL may be necessary.[2][8]
-
Inadequate Incubation Time: Digestion times can range from 30 minutes to several hours, or even overnight, depending on the sample type and protein content.[2] Shorter incubation times may not be sufficient for complete digestion.
Solution:
-
Optimize the Proteinase K concentration for your specific sample type. Consider performing a titration to find the optimal amount.
-
Increase the incubation time. For complex tissues, an overnight incubation is often recommended.[4] A study on DNA extraction from FFPE tissues showed that increasing the enzyme amount and digestion time significantly improved yield.[9]
4. Poor Enzyme Quality or Improper Storage:
The stability and activity of Proteinase K are dependent on proper storage.
-
Storage: Lyophilized Proteinase K powder should be stored desiccated at -20°C for long-term stability (up to 2 years).[3] Reconstituted stock solutions should be aliquoted and stored at -20°C for up to 1 year to avoid repeated freeze-thaw cycles.[3][10]
-
Reconstitution: Dissolve lyophilized powder in a suitable buffer, such as 20 mM Tris-HCl (pH 7.4), 1 mM CaCl₂, and 50% glycerol, to a stock concentration of 20-40 mg/mL.[10]
Solution:
-
Check the expiration date of your enzyme.
-
Ensure the enzyme has been stored correctly. If in doubt, use a fresh stock of Proteinase K.
-
Aliquot your stock solution to minimize freeze-thaw cycles.[10]
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for Proteinase K activity?
A1: Proteinase K is a robust enzyme with a broad range of active conditions. However, for maximal efficiency, the following conditions are recommended:
| Parameter | Optimal Range | Notes |
| Temperature | 50 - 65°C | Activity is present from 20-70°C, but peaks in this range.[1][2][3] |
| pH | 7.5 - 8.0 | The enzyme is active in a pH range of 4.3-12.0.[1] |
| Denaturants | 0.5 - 1% SDS or 1 - 4M Urea | These agents help to denature protein substrates, increasing digestion efficiency.[7] |
| Calcium (Ca²⁺) | 1 - 5 mM | Calcium ions contribute to the stability of Proteinase K, especially at higher temperatures, but are not essential for its catalytic activity.[3][7] |
Q2: Can I inactivate Proteinase K after digestion?
A2: Yes, it is often necessary to inactivate Proteinase K to prevent degradation of enzymes used in subsequent steps. The most common method is heat inactivation at 95°C for 10-15 minutes.[3] However, it's important to note that heat treatment may not completely inactivate the enzyme.[1][3] For complete and irreversible inactivation, serine protease inhibitors like PMSF or DFP can be used.[1][7]
Q3: What substances can inhibit Proteinase K?
A3: Proteinase K is inhibited by serine protease inhibitors such as Phenylmethylsulfonyl fluoride (PMSF), Diisopropylfluorophosphate (DFP), and 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF).[1][7] It is generally not inhibited by metal chelators like EDTA, sulfhydryl reagents, or trypsin and chymotrypsin inhibitors.[2][7]
Q4: How should I prepare and store my Proteinase K stock solution?
A4: To prepare a 20 mg/mL stock solution, dissolve the lyophilized powder in a buffer such as 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂.[1] For long-term storage, it is recommended to add glycerol to a final concentration of 50% and store in aliquots at -20°C.[2] This prevents repeated freeze-thaw cycles which can decrease enzyme activity.[1] A stock solution stored at -20°C is typically stable for up to one year.[3]
Experimental Protocols
Standard Protocol for Proteinase K Digestion of Mammalian Cells for DNA Extraction
-
Cell Lysis:
-
Resuspend the cell pellet in a lysis buffer (e.g., 100 mM Tris-HCl pH 8.0, 5 mM EDTA, 0.2% SDS, 200 mM NaCl).
-
-
Proteinase K Addition:
-
Add Proteinase K to the lysate to a final concentration of 100 µg/mL from a 20 mg/mL stock solution.
-
-
Incubation:
-
Incubate the mixture at 56°C for 1-3 hours in a shaking water bath. For more complex samples, this incubation can be extended overnight.
-
-
Enzyme Inactivation (Optional):
-
Heat the sample at 95°C for 10 minutes to inactivate the Proteinase K.
-
-
Downstream Processing:
-
Proceed with your standard DNA purification protocol (e.g., phenol-chloroform extraction or spin column purification).
-
Visualizations
Caption: Troubleshooting workflow for incomplete Proteinase K digestion.
Caption: Factors that positively and negatively affect Proteinase K activity.
References
- 1. promega.com [promega.com]
- 2. magen-tec.com [magen-tec.com]
- 3. docs.gerbu.de [docs.gerbu.de]
- 4. goldbio.com [goldbio.com]
- 5. astralscientific.com.au [astralscientific.com.au]
- 6. What is the optimal pH for using proteinase K? | AAT Bioquest [aatbio.com]
- 7. Proteinase K - Wikipedia [en.wikipedia.org]
- 8. geneticeducation.co.in [geneticeducation.co.in]
- 9. Effect of Different Proteinase K Digest Protocols and Deparaffinization Methods on Yield and Integrity of DNA Extracted From Formalin-fixed, Paraffin-embedded Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteinase K Usage Guide – Tinzyme [tinzyme.com]
Optimizing Proteinase K Activity in High Salt Buffers: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Proteinase K activity in high salt buffers. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your experimental design and execution.
Troubleshooting Guide
Encountering issues with Proteinase K digestion in high salt buffers is a common challenge. This guide provides a structured approach to identifying and resolving potential problems.
Problem: Incomplete or No Protein Digestion
Incomplete digestion of proteins is the most frequent issue when working with high salt buffers. Follow this troubleshooting workflow to diagnose and solve the problem.
Frequently Asked Questions (FAQs)
Q1: What is the optimal salt concentration for Proteinase K activity?
Proteinase K is known to be active in a wide range of buffer conditions, including those with high salt concentrations. However, extremely high salt concentrations can reduce its activity. The optimal salt concentration is application-dependent. For general nucleic acid extraction, buffers containing 100 mM NaCl are commonly used with good results.[1] One study showed that a protease from a thermophilic bacterium exhibited approximately 100% of its activity at 3 M NaCl, and its thermostability was enhanced with increasing NaCl concentration up to 3 M.[2] It is recommended to empirically determine the optimal salt concentration for your specific application.
Q2: How do different types of salts (e.g., NaCl vs. KCl) affect Proteinase K activity?
While specific comparative studies on the effects of various salts on Proteinase K activity are limited, the enzyme is generally functional in the presence of common salts like NaCl and KCl.[1] For instance, a buffer containing 50 mM KCl showed robust Proteinase K activity.[1] The choice of salt may be more critical for downstream applications than for the enzymatic digestion itself.
Q3: Can I use Proteinase K in a buffer containing high concentrations of denaturants like urea or guanidine hydrochloride?
Yes, Proteinase K activity is often stimulated by the presence of denaturants such as urea (up to 4 M) and SDS (up to 2%).[3][4] These agents unfold the substrate proteins, making them more accessible to the protease.[5] In fact, a buffer containing 800 mM Guanidine Hydrochloride (GuHCl) showed an approximate relative activity of 300% compared to a simple Tris-HCl buffer.[4]
Q4: Does the presence of chelating agents like EDTA affect Proteinase K activity in high salt buffers?
EDTA does not directly inhibit Proteinase K.[6] However, Proteinase K activity is stabilized by calcium ions (Ca²⁺).[6] EDTA chelates divalent cations like Ca²⁺, which can reduce the stability of Proteinase K, especially at elevated temperatures.[7] Despite this, Proteinase K retains partial activity even in the presence of EDTA, which is often included in lysis buffers to inactivate nucleases that require divalent cations for their activity.[4]
Q5: What is the optimal temperature and pH for Proteinase K digestion in high salt buffers?
Proteinase K is active over a broad pH range of 4.0 to 12.5, with an optimal pH around 8.0.[8] The optimal temperature for its activity is between 50°C and 65°C.[6] Higher temperatures help in denaturing substrate proteins, which can enhance the digestion rate.[6]
Q6: How can I inactivate Proteinase K after digestion?
Proteinase K can be inactivated by heat treatment, typically at 95°C for 10-15 minutes.[9] However, it's important to note that heat inactivation may not be completely irreversible.[6] For complete and irreversible inactivation, protease inhibitors such as PMSF (phenylmethylsulfonyl fluoride) or AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride) can be used.[6]
Quantitative Data on Proteinase K Activity
The following tables summarize the relative activity of Proteinase K in various buffer compositions, including those with high salt concentrations. This data can serve as a guide for selecting or optimizing your digestion buffer.
Table 1: Relative Activity of Proteinase K in Different Buffers
| Buffer Composition | Application | Relative Activity (approx.) |
| 30 mM Tris-HCl, pH 8.0 | Reference | 100% |
| 10 mM Tris-HCl, pH 8.0, 50 mM NaCl, 5 mM EDTA, 1 mM DTT, 0.5% SDS | - | Not Specified |
| 100 mM Tris-HCl, pH 8.0, 100 mM EDTA, 250mM NaCl, 1% Sarkosyl | - | Not Specified |
| 50 mM EDTA, 5% Tween 20, 0.5% Triton-X 100, 800 mM GuHCl | - | 300% |
| 10 mM Tris·Cl; 25 mM EDTA; 100 mM NaCl; 0.5% SDS | - | 128%[1] |
| 10 mM Tris·Cl; 100 mM EDTA; 20 mM NaCl; 1% Sarkosyl | - | 74%[1] |
| 10 mM Tris·Cl; 50 mM KCl; 1.5 mM MgCl2; 0.45% Tween 20; 0.5% Triton X-100 | - | 106%[1] |
Data adapted from NEB and Interchim product information.[1][4]
Experimental Protocols
Protocol 1: General Proteinase K Activity Assay (Colorimetric)
This protocol is a standard method for determining Proteinase K activity using hemoglobin as a substrate.
Materials:
-
Proteinase K
-
Potassium phosphate, monobasic
-
Hemoglobin (from bovine blood)
-
Urea
-
Calcium chloride, dihydrate
-
Trichloroacetic acid (TCA) solution (6.1 N)
-
Folin & Ciocalteu's Phenol Reagent (2.0 N)
-
L-Tyrosine
-
Hydrochloric Acid (1.0 M)
-
Sodium Hydroxide (1 M)
-
Ultrapure water
Procedure:
-
Reagent Preparation:
-
Buffer (1.0 M Potassium Phosphate, pH 7.5): Prepare a 136 mg/mL solution of potassium phosphate, monobasic in ultrapure water. Adjust to pH 7.5 at 37°C with 1 M KOH.[10]
-
Substrate Solution: To 40 mL of ultrapure water, add 2.0 g of hemoglobin and dissolve by mixing at 37°C for 30 minutes. Add 8.0 mL of 1 M NaOH and mix for another 20 minutes at 37°C. Add 36.0 g of urea and mix at 37°C for 60 minutes. Add 10 mL of the phosphate buffer and adjust the pH to 7.5 at 37°C with 1 M HCl. Bring the final volume to 100 mL with ultrapure water.[10]
-
Enzyme Diluent (20 mM CaCl₂): Prepare a 2.95 mg/mL solution of calcium chloride, dihydrate in ultrapure water.[10]
-
TCA Solution (5% w/v): Dilute the 6.1 N TCA solution 20-fold with ultrapure water.[10]
-
Enzyme Solution: Immediately before use, prepare a solution containing 0.075–0.175 units/mL of Proteinase K in cold enzyme diluent.[10]
-
-
Assay Procedure:
-
Pipette the substrate into suitable vials.
-
Add the enzyme solution to the substrate, mix by swirling, and incubate at 37°C for exactly 10 minutes.
-
Stop the reaction by adding the TCA solution.
-
Incubate at room temperature for 20 minutes to allow precipitation.
-
Clarify the solution by filtering through a 0.45 µM filter.
-
Add Folin & Ciocalteu's Phenol Reagent to the filtered solution.
-
Measure the absorbance at 750 nm.[10]
-
Calculate the activity based on a tyrosine standard curve. One unit is defined as the amount of enzyme that hydrolyzes urea-denatured hemoglobin to produce color equivalent to 1.0 µmol of tyrosine per minute at pH 7.5 at 37°C.[10]
-
Protocol 2: Fluorescence-Based Proteinase K Activity Assay
This protocol utilizes a fluorescence-labeled protein substrate for a more sensitive detection of Proteinase K activity.
Materials:
-
Proteinase K Assay Kit (e.g., from MoBiTec or Cayman Chemical)[7][11]
-
Proteinase K sample
-
Microplate reader with fluorescence capabilities (Excitation/Emission ~485/535 nm)
Procedure:
-
Reagent Preparation:
-
Prepare the 1x assay buffer by diluting the provided 10x stock solution.
-
Reconstitute the lyophilized FITC-casein substrate with the assay buffer as per the kit instructions.[11]
-
-
Assay Procedure:
-
Set up the assay in a 96-well plate format. Include wells for a positive control (known active Proteinase K), samples, and a background control (assay buffer only).[11]
-
Add 100 µl of the appropriate solution (positive control, sample, or background) to the designated wells.[11]
-
Initiate the reaction by adding the reconstituted FITC-casein substrate to all wells.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence or fluorescence polarization at an excitation wavelength of 480-495 nm and an emission wavelength of 515-525 nm at different time points.[11]
-
Calculate the activity by subtracting the background fluorescence and comparing the rate of change in fluorescence to a standard curve.
-
References
- 1. interchim.fr [interchim.fr]
- 2. researchgate.net [researchgate.net]
- 3. Proteinase K Solution | Recombinant, PCR Grade, NGS Grade, Chip Grade, RNA Grade - Syd Labs [sydlabs.com]
- 4. neb.com [neb.com]
- 5. Proteinase K Assay for Proteinase K detection [gbiosciences.com]
- 6. docs.gerbu.de [docs.gerbu.de]
- 7. Proteinase K Assay Kit (ProFoldin Product Code: PKA100K) | Enzymes | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 8. 27b0c15159.clvaw-cdnwnd.com [27b0c15159.clvaw-cdnwnd.com]
- 9. promega.com [promega.com]
- 10. Proteinase K Enzymatic Assay [sigmaaldrich.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Troubleshooting Low DNA Yield After Proteinase K Treatment
Welcome to our technical support center. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to low DNA yield following Proteinase K treatment during nucleic acid extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low DNA yield after Proteinase K digestion?
Low DNA yield after Proteinase K treatment can stem from several factors:
-
Incomplete Cell Lysis: The lysis buffer may not have been effective in breaking open the cells, preventing the release of DNA. This can be due to insufficient mixing or using an inappropriate lysis buffer for the sample type.[1][2]
-
Suboptimal Proteinase K Activity: The enzyme may not be working efficiently due to improper storage, incorrect incubation temperature, or the presence of inhibitors.[3][4][5]
-
Insufficient Enzyme Concentration or Incubation Time: The amount of Proteinase K or the digestion time may be inadequate for the amount or type of starting material, especially with challenging samples like formalin-fixed, paraffin-embedded (FFPE) tissues.[1][6][7][8]
-
Poor Sample Quality: The starting material may have been stored improperly, leading to DNA degradation by endogenous nucleases before the extraction process began.[9][10]
-
Presence of Inhibitors: Substances carried over from the sample or reagents used in upstream processing can inhibit Proteinase K activity.[11][12]
-
Incorrect Reagent Preparation: Proteinase K solution prepared too far in advance can lose its activity. It is recommended to prepare it within an hour of use.[9][13][14]
Q2: How can I optimize the Proteinase K digestion step to improve my DNA yield?
Optimizing the Proteinase K digestion is a critical step for maximizing DNA yield. Here are key parameters you can adjust:
-
Increase Proteinase K Concentration: For complex or protein-rich samples, increasing the amount of Proteinase K can significantly improve DNA yield. Studies have shown that doubling the enzyme concentration can lead to a median yield increase of 96% in FFPE tissues.[6][8]
-
Extend Incubation Time: A longer digestion period allows for more complete protein degradation, which is especially beneficial for tough-to-lyse tissues. Extending incubation from 24 to 72 hours has been shown to improve yield.[6][7]
-
Optimize Incubation Temperature: Proteinase K is active over a broad temperature range (37-70°C), with optimal activity typically between 50-65°C.[3][4][15][16] For FFPE tissues, a common temperature is 56°C.[6] Some protocols suggest a two-step incubation, for instance, 48 hours at room temperature followed by 4 hours at 56°C, which has been shown to yield the highest DNA concentrations in some studies.[7]
-
Ensure Proper Mixing: Thoroughly mix the sample with the lysis buffer and Proteinase K to ensure the enzyme can access all the cellular material.[1][9][13]
Q3: My DNA yield is still low after optimizing the Proteinase K step. What else could be the problem?
If optimizing the Proteinase K digestion does not resolve the issue, consider these other potential causes:
-
Starting Material: The quantity of your starting material might be insufficient. If possible, increase the amount of tissue or cells used.[1][9][10]
-
DNA Degradation: If the sample was not stored correctly, the DNA may have been degraded by nucleases. Always store samples at -20°C or lower to minimize nuclease activity.[9]
-
Inefficient DNA Precipitation: If your protocol involves alcohol precipitation, ensure the correct volumes of salt and alcohol are used and that the pellet is not lost during washing steps.
-
Column Overloading: When using silica-based spin columns, overloading them with too much starting material can lead to reduced binding efficiency and lower yields.[9][17]
-
Residual Contaminants: Contaminants like polysaccharides, heme, or humic acids can co-precipitate with DNA and inhibit downstream applications.[11] Ensure wash steps are performed correctly to remove these substances.
Q4: Are there any alternatives to Proteinase K for DNA extraction?
Yes, other proteases can be used for DNA extraction. Some alternatives include:
-
QIAGEN Protease: A serine protease that is a cost-effective alternative for isolating native DNA and RNA and is free of DNase and RNase activity.[18]
-
Proteocut K: A broad-spectrum serine protease with similar characteristics to Proteinase K.[18]
-
Brofasin: A cysteine-proteinase extracted from the fruits of Bromelia fastuosa. At certain concentrations, it can yield DNA concentrations similar to those obtained with Proteinase K.[19][20]
Troubleshooting Guides
Guide 1: Low DNA Yield from Standard Cell Cultures
This guide provides a step-by-step approach to troubleshooting low DNA yield from common cell lines.
// Nodes Start [label="Start: Low DNA Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckLysis [label="1. Verify Complete Lysis\nIs the lysate clear?", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeLysis [label="Action: Improve Lysis\n- Increase mixing (vortex/pipette)\n- Extend lysis buffer incubation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckPK [label="2. Check Proteinase K\n- Freshly prepared?\n- Correct storage?", fillcolor="#FBBC05", fontcolor="#202124"]; PrepareNewPK [label="Action: Use Fresh Proteinase K\n- Prepare new solution\n- Aliquot and store at -20°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeDigestion [label="3. Optimize Digestion\n- Increase PK concentration\n- Extend incubation time (e.g., overnight)", fillcolor="#FBBC05", fontcolor="#202124"]; IncreaseTemp [label="Action: Adjust Temperature\n- Incubate at 56-65°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AssessSample [label="4. Assess Starting Material\n- Sufficient cell number?\n- Proper sample storage?", fillcolor="#FBBC05", fontcolor="#202124"]; IncreaseSample [label="Action: Increase Starting Material\n- Use more cells for extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resolved [label="Issue Resolved", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckLysis; CheckLysis -> CheckPK [label="Yes"]; CheckLysis -> OptimizeLysis [label="No"]; OptimizeLysis -> CheckLysis; CheckPK -> OptimizeDigestion [label="Yes"]; CheckPK -> PrepareNewPK [label="No"]; PrepareNewPK -> CheckPK; OptimizeDigestion -> IncreaseTemp; IncreaseTemp -> AssessSample; AssessSample -> Resolved [label="Yes"]; AssessSample -> IncreaseSample [label="No"]; IncreaseSample -> Start; } dot Caption: Troubleshooting workflow for low DNA yield from cell cultures.
Guide 2: Low DNA Yield from FFPE Tissues
FFPE tissues present unique challenges. This guide focuses on optimizing the deparaffinization and digestion steps.
// Nodes Start [label="Start: Low DNA Yield from FFPE", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckDeparaffinization [label="1. Verify Deparaffinization\n- Complete removal of wax?", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeDeparaffinization [label="Action: Improve Deparaffinization\n- Increase xylene washes\n- Ensure complete ethanol removal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckPKDigestion [label="2. Assess Proteinase K Digestion\n- Standard protocol sufficient?", fillcolor="#FBBC05", fontcolor="#202124"]; IncreasePK [label="Action: Increase Proteinase K\n- Double the concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ExtendIncubation [label="Action: Extend Incubation\n- Digest for 24-72 hours", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckCrosslink [label="3. Consider Cross-link Reversal\n- Was a heating step included?", fillcolor="#FBBC05", fontcolor="#202124"]; AddHeatStep [label="Action: Add Heat Step\n- Incubate at 80-90°C after\nProteinase K inactivation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resolved [label="Issue Resolved", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckDeparaffinization; CheckDeparaffinization -> CheckPKDigestion [label="Yes"]; CheckDeparaffinization -> OptimizeDeparaffinization [label="No"]; OptimizeDeparaffinization -> CheckDeparaffinization; CheckPKDigestion -> CheckCrosslink [label="Sufficient"]; CheckPKDigestion -> IncreasePK [label="Insufficient"]; IncreasePK -> ExtendIncubation; ExtendIncubation -> CheckPKDigestion; CheckCrosslink -> Resolved [label="Yes"]; CheckCrosslink -> AddHeatStep [label="No"]; AddHeatStep -> Start; } dot Caption: Troubleshooting workflow for low DNA yield from FFPE tissues.
Quantitative Data Summary
The following tables summarize the impact of protocol modifications on DNA yield based on published studies.
Table 1: Effect of Increased Proteinase K Volume and Digestion Time on DNA Yield from FFPE Tissues
| Protocol | Median DNA Yield (ng/section) | Median Increase in Yield |
| 20 µL Proteinase K / 24 hr | ~107 | Baseline |
| 40 µL Proteinase K / 24 hr | 210 | 96% |
| 20 µL Proteinase K / 72 hr | ~150 | ~40% |
Data adapted from a study on DNA extraction from FFPE biospecimens.[6]
Experimental Protocols
Protocol 1: Optimized Proteinase K Digestion for FFPE Tissues
This protocol is designed to maximize DNA yield from challenging FFPE samples.
-
Deparaffinization:
-
Add 1 ml of xylene to the FFPE section in a microcentrifuge tube. Vortex and centrifuge. Remove the xylene.
-
Repeat the xylene wash.
-
Add 1 ml of 100% ethanol to wash the pellet. Vortex and centrifuge. Remove the ethanol.
-
Repeat the ethanol wash.
-
Air dry the pellet for 10-15 minutes to allow residual ethanol to evaporate.
-
-
Lysis and Digestion:
-
Resuspend the pellet in 180 µL of appropriate lysis buffer (e.g., ATL buffer).
-
Add 40 µL of Proteinase K (e.g., 20 mg/ml stock). This can be done by adding 20 µL at the beginning and another 20 µL after 5 hours of digestion.[6]
-
Vortex thoroughly and incubate at 56°C for 24 hours in a heating block or water bath. For highly challenging samples, this incubation can be extended up to 72 hours.[6]
-
-
Cross-link Reversal (Optional but Recommended for FFPE):
-
After digestion, incubate the lysate at 90°C for 1 hour to reverse formaldehyde cross-links.
-
-
Downstream Processing:
-
Proceed with your standard DNA purification protocol (e.g., using spin columns or magnetic beads).
-
Protocol 2: Standard Proteinase K Digestion for Cell Culture
This protocol is a standard starting point for DNA extraction from cultured cells.
-
Cell Lysis:
-
Pellet cells by centrifugation.
-
Resuspend the cell pellet in 200 µL of lysis buffer.
-
Add 20 µL of Proteinase K (20 mg/ml stock).
-
Vortex to mix.
-
-
Digestion:
-
Incubate at 56°C for 1-3 hours, or until the lysate is clear. For convenience, an overnight incubation at 37°C can also be effective.[16]
-
-
Enzyme Inactivation:
-
Downstream Processing:
-
Proceed with DNA purification.
-
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Guide on How to Use Proteinase K in Different Procedures [sigmaaldrich.com]
- 4. docs.gerbu.de [docs.gerbu.de]
- 5. geneticeducation.co.in [geneticeducation.co.in]
- 6. Effect of Different Proteinase K Digest Protocols and Deparaffinization Methods on Yield and Integrity of DNA Extracted From Formalin-fixed, Paraffin-embedded Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Different Proteinase K Digest Protocols and Deparaffinization Methods on Yield and Integrity of DNA Extracted From Formalin-fixed, Paraffin-embedded Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. willowfort.co.uk [willowfort.co.uk]
- 10. Overcoming Obstacles: Troubleshooting DNA Extraction with the DNeasy Plant Mini Kit [greenskybio.com]
- 11. Guide on How to Use Proteinase K in Different Procedures [sigmaaldrich.com]
- 12. PCR Troubleshooting Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. DNA Extraction & Human PCR Troubleshooting Guide [edvotek.com]
- 14. edvotek.com [edvotek.com]
- 15. Proteinase K Usage Guide – Tinzyme [tinzyme.com]
- 16. goldbio.com [goldbio.com]
- 17. Genomic DNA Preparation Troubleshooting [sigmaaldrich.com]
- 18. Is there an alternative to using proteinase K during DNA extractions? | AAT Bioquest [aatbio.com]
- 19. Cabrali [ou.edu]
- 20. researchgate.net [researchgate.net]
Technical Support Center: The Effect of EDTA on Proteinase K Activity
This guide provides researchers, scientists, and drug development professionals with detailed information, frequently asked questions (FAQs), and troubleshooting advice regarding the use of Ethylenediaminetetraacetic acid (EDTA) with Proteinase K.
Frequently Asked Questions (FAQs)
Q1: Does EDTA directly inactivate Proteinase K?
No, EDTA does not directly inactivate Proteinase K.[1][2][3][4] Chelating agents like EDTA or EGTA do not inhibit the enzyme's active site.[1][4] Proteinase K is a robust serine protease that remains active in the presence of various chemicals, including EDTA.[5][6]
Q2: If EDTA doesn't inactivate Proteinase K, why is its activity sometimes reduced?
The reduction in activity is an indirect effect related to enzyme stability. Proteinase K contains two binding sites for calcium ions (Ca2+).[1][4] While these calcium ions are not required for the enzyme's catalytic activity, they are crucial for its thermostability and protect it from autolysis (self-digestion).[5][7] EDTA is a strong chelator that sequesters divalent cations like Ca2+. By removing these stabilizing calcium ions, EDTA can reduce the enzyme's stability, which may lead to a decrease in its overall proteolytic activity, potentially by up to 80% in the absence of calcium.[1] However, the residual activity is typically sufficient for most applications, such as nucleic acid purification.[1][4]
Q3: Why is EDTA almost always included in lysis and digestion buffers with Proteinase K?
The primary reason for using EDTA with Proteinase K is to protect the target nucleic acids (DNA and RNA) from degradation.[8] Many contaminating nucleases (DNases and RNases) that can destroy a sample require divalent metal ions like magnesium (Mg2+) as cofactors to function. EDTA effectively inactivates these nucleases by chelating the metal ions they depend on.[3][5] Therefore, the combination of Proteinase K (to digest proteins, including nucleases) and EDTA (to inhibit any remaining nuclease activity) provides a highly effective method for purifying high-quality, intact nucleic acids.[5][8]
Q4: Can the presence of other reagents, like SDS, modify the effect of EDTA on Proteinase K?
Yes. Proteinase K activity is significantly enhanced in the presence of denaturing agents like Sodium Dodecyl Sulfate (SDS) or urea.[1][2][4] These agents unfold substrate proteins, making them more accessible to digestion by Proteinase K. This enhancement of activity by SDS can often counteract the stability-related reduction in activity caused by EDTA. This is why many lysis buffers contain a combination of Proteinase K, EDTA, and SDS for maximal efficiency in protein removal and nuclease inactivation.[6][9]
Troubleshooting Guide
Issue: Incomplete protein digestion in a buffer containing Proteinase K and EDTA.
If you observe that your protein sample is not fully digested, follow these troubleshooting steps:
-
Optimize Incubation Temperature: Proteinase K activity increases with temperature, with an optimal range between 50-65°C.[1][5] Increasing the temperature to 50°C or 55°C can enhance digestion speed and efficiency, partly by helping to denature the substrate proteins.[1][4]
-
Increase Incubation Time: Depending on the tissue type and protein concentration, digestion may require longer incubation periods, from a few hours to overnight (12-18 hours).[1] If digestion is incomplete, consider extending the incubation time.
-
Add or Increase Denaturants: If your buffer does not already contain it, consider adding SDS to a final concentration of 0.5-1%.[4] SDS unfolds proteins, making them much better substrates for Proteinase K, and can significantly improve digestion efficiency.[1][2]
-
Check Proteinase K Concentration: A typical working concentration for Proteinase K is 50-100 µg/mL.[9] For difficult-to-digest samples, increasing the enzyme concentration may be necessary. For instance, some protocols for isolating DNA from tissue use concentrations as high as 1 mg/mL.[1]
-
Evaluate Buffer pH: Proteinase K is stable over a wide pH range (4-12), but its optimal activity is around pH 8.0.[4][9] Ensure your buffer pH is within the optimal range for your specific application.
Data Presentation
Table 1: Relative Activity of Proteinase K in Various Buffer Conditions
This table summarizes the approximate relative activity of Proteinase K in common experimental buffers. Note that activity is often enhanced by denaturants, and the presence of EDTA is standard for nuclease inhibition.
| Buffer Composition | Primary Application | Approximate Relative Activity |
| 50 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5% SDS | Bacterial DNA Isolation | ~100% |
| 10 mM Tris-HCl (pH 8.0), 50 mM NaCl, 5 mM EDTA, 1 mM DTT, 0.5% SDS | General Lysis Buffer | ~100% |
| 50 mM Tris-HCl (pH 8.0) | Denaturation of CIP | ~100% |
| 50 mM EDTA, 5% Tween 20, 0.5% Triton-X 100, 800 mM GuHCl | Complex Lysis Buffer | High |
Data adapted from New England Biolabs.[10] "High" indicates that the enzyme is known to be very active in these conditions, though a precise percentage is not provided.
Experimental Protocols
Protocol 1: General Genomic DNA Extraction from Cultured Cells
This protocol utilizes the synergistic action of Proteinase K and EDTA to isolate high-quality genomic DNA.
-
Cell Lysis:
-
Harvest cultured cells by centrifugation.
-
Resuspend the cell pellet in 1 mL of Cell Lysis Buffer (10 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM EDTA, 0.5% SDS).
-
Add Proteinase K to a final concentration of 100 µg/mL.
-
-
Digestion:
-
Vortex briefly to mix.
-
Incubate the lysate in a water bath or heat block at 55°C for 3 hours or overnight, until the solution is clear.
-
-
DNA Purification:
-
Perform a phenol-chloroform extraction to remove remaining proteins and lipids.
-
Precipitate the DNA from the aqueous phase using isopropanol.
-
Wash the DNA pellet with 70% ethanol.
-
Air-dry the pellet and resuspend it in a suitable buffer (e.g., TE Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0).
-
Protocol 2: Assay to Evaluate the Effect of EDTA on Proteinase K Activity
This protocol allows for a direct comparison of Proteinase K activity in the presence and absence of EDTA using a common protein substrate like Bovine Serum Albumin (BSA).
-
Prepare Reaction Mixtures: Set up two parallel reactions in microcentrifuge tubes:
-
Tube A (+EDTA): 50 mM Tris-HCl (pH 8.0), 10 mM EDTA, 1 mg/mL BSA.
-
Tube B (-EDTA): 50 mM Tris-HCl (pH 8.0), 1 mM CaCl₂, 1 mg/mL BSA.
-
Note: CaCl₂ is added to Tube B to ensure stabilizing ions are present.
-
-
Initiate Digestion:
-
Add Proteinase K to both tubes to a final concentration of 50 µg/mL.
-
Mix gently and take a 10 µL aliquot from each tube immediately (Time 0). Freeze this aliquot in loading dye for later analysis.
-
-
Incubation:
-
Incubate both tubes at 50°C.
-
Take additional 10 µL aliquots at various time points (e.g., 15 min, 30 min, 60 min, 120 min) and stop the reaction by mixing with SDS-PAGE loading dye and boiling for 5 minutes.
-
-
Analysis:
-
Run all aliquots on an SDS-PAGE gel.
-
Stain the gel with Coomassie Blue or a similar protein stain.
-
Analyze the disappearance of the BSA band (~66 kDa) over time. A faster disappearance of the band indicates higher proteolytic activity. Compare the rate of digestion between the +EDTA and -EDTA samples.
-
Visualizations
Caption: Logical diagram of EDTA's dual role in a Proteinase K digest.
Caption: Workflow for troubleshooting inefficient Proteinase K digestion.
References
- 1. interchim.fr [interchim.fr]
- 2. goldbio.com [goldbio.com]
- 3. Does EDTA inactivate proteinase K? | AAT Bioquest [aatbio.com]
- 4. Proteinase K solution 20 mg/ml [itwreagents.com]
- 5. microbiologie-clinique.com [microbiologie-clinique.com]
- 6. genomica.uaslp.mx [genomica.uaslp.mx]
- 7. docs.gerbu.de [docs.gerbu.de]
- 8. goldbio.com [goldbio.com]
- 9. promega.com [promega.com]
- 10. neb.com [neb.com]
My Proteinase K is not working what are the common causes.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues with Proteinase K activity. Find answers to frequently asked questions and detailed protocols to ensure your experiments run smoothly.
Frequently Asked Questions (FAQs) & Troubleshooting
Question: My Proteinase K is not working. What are the most common reasons for failure?
Answer: Several factors can contribute to a lack of Proteinase K activity. The most common culprits include improper storage, suboptimal reaction conditions, or the presence of inhibitors. A systematic approach to troubleshooting can help identify the root cause.
Question: How should I properly store my Proteinase K?
Answer: Proper storage is critical for maintaining Proteinase K activity.
-
Lyophilized Powder: Store desiccated at -20°C for up to 2 years.[1]
-
Stock Solution: Aliquot your stock solution to avoid repeated freeze-thaw cycles and store at -20°C for up to 1 year.[1][2]
Question: What are the optimal conditions for Proteinase K activity?
Answer: Proteinase K is a robust enzyme active over a wide range of conditions, but optimal performance is achieved within specific parameters.[3]
Question: Could something in my reaction buffer be inhibiting the enzyme?
Answer: Yes, certain chemicals can inhibit Proteinase K. While it is resistant to many common reagents, some protease inhibitors will inactivate it.
Question: How can I test if my Proteinase K is active?
Answer: You can perform a quality control experiment, such as a simple activity assay, to verify that your enzyme is active. A basic protocol involves incubating the enzyme with a known protein substrate, like BSA (Bovine Serum Albumin), and observing the degradation of the protein on an SDS-PAGE gel.
Troubleshooting Workflow
If you are experiencing issues with your Proteinase K, follow this logical troubleshooting workflow to diagnose the problem.
References
Proteinase K: Best Practices for Storage and Reuse
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information regarding the reuse of Proteinase K solution after thawing. Adherence to these guidelines is crucial for maintaining enzyme activity and ensuring the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: Can I reuse Proteinase K solution after thawing it?
It is strongly advised to avoid reusing Proteinase K solution after multiple freeze-thaw cycles.[1][2] Each cycle of freezing and thawing can lead to a significant loss of enzymatic activity, compromising your experimental outcomes. The recommended best practice is to aliquot the reconstituted enzyme into single-use volumes and store them at -20°C.[1][2] This ensures that the enzyme is subjected to only one freeze-thaw cycle.
Q2: What is the primary reason for the loss of Proteinase K activity during freeze-thaw cycles?
The repeated formation of ice crystals during freezing and their subsequent melting during thawing can disrupt the three-dimensional structure of the enzyme. This process, known as denaturation, can irreversibly alter the active site of Proteinase K, leading to a reduction in its catalytic efficiency.
Q3: How should I properly store my Proteinase K solution?
For long-term storage, a reconstituted Proteinase K stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C.[3][4] This minimizes the need for repeated thawing and freezing of the main stock. For short-term storage, some manufacturers suggest that the solution can be kept at 2-8°C for a limited time, but freezing is recommended for any extended period.[2]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low or no DNA/RNA yield | Decreased Proteinase K activity due to multiple freeze-thaw cycles. | Always use a fresh aliquot of Proteinase K solution for each experiment. Avoid using a stock solution that has been repeatedly frozen and thawed. |
| Incorrect enzyme concentration. | Ensure the final concentration of Proteinase K in your reaction is within the optimal range (typically 50-200 µg/ml).[2] | |
| Presence of inhibitors. | High concentrations of SDS, urea, or certain detergents can inhibit Proteinase K.[5] Serine protease inhibitors like PMSF will also inactivate the enzyme.[3] Ensure your lysis buffer is compatible with Proteinase K activity. | |
| Incomplete sample lysis | Insufficient Proteinase K activity. | Use a fresh aliquot of the enzyme. You may also need to optimize the incubation time and temperature for your specific sample type. |
| Suboptimal reaction conditions. | Proteinase K is most active at temperatures between 50-65°C and a pH range of 7.5-12.0.[3][6] Verify that your experimental conditions fall within these ranges. | |
| Degraded nucleic acids | Nuclease contamination in the Proteinase K solution. | Use a high-quality, certified nuclease-free Proteinase K. |
| Incomplete inactivation of endogenous nucleases. | Ensure sufficient Proteinase K is used and that the digestion is carried out for an adequate amount of time to completely degrade all nucleases in the sample. |
Quantitative Data on Freeze-Thaw Cycles
While specific quantitative data on the percentage of activity loss per freeze-thaw cycle is not extensively published, the general scientific consensus is that it leads to a significant decline in enzyme function. The following table provides an illustrative example of the potential impact of repeated freeze-thaw cycles on Proteinase K activity.
| Number of Freeze-Thaw Cycles | Estimated Remaining Activity (%) | Recommendation |
| 1 | 100% | Optimal |
| 2 | 80-90% | Use with caution, may require increased concentration |
| 3 | 60-75% | Not recommended for sensitive applications |
| 4 | 40-60% | Avoid use |
| 5+ | <40% | Discard |
Note: This table presents estimated values to illustrate the progressive loss of activity. Actual activity loss may vary depending on the specific buffer composition, protein concentration, and the rate of freezing and thawing.
Experimental Protocols
Protocol for Aliquoting and Storing Proteinase K
-
Reconstitution: Dissolve the lyophilized Proteinase K powder in the recommended sterile buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM CaCl₂, 50% glycerol) to the desired stock concentration (e.g., 20 mg/mL).[2]
-
Aliquoting: Immediately after reconstitution, dispense the solution into single-use, sterile microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid leftover solution.
-
Storage: Store the aliquots at -20°C. They are typically stable for up to one year when stored correctly.[3]
-
Usage: When needed, thaw a single aliquot on ice. Do not refreeze any unused portion of the thawed aliquot.
Protocol for Assessing Proteinase K Activity
A common method to determine Proteinase K activity is a spectrophotometric assay using a chromogenic substrate like N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. The release of p-nitroaniline is monitored at 410 nm.
-
Prepare Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM CaCl₂.
-
Prepare Substrate Solution: Dissolve N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide in a small amount of DMSO and then dilute with the assay buffer to a final concentration of 1 mM.
-
Prepare Proteinase K Samples: Thaw a fresh aliquot of Proteinase K and dilute it to an appropriate concentration in the assay buffer. Include a control sample that has undergone multiple freeze-thaw cycles if you wish to quantify the activity loss.
-
Reaction Initiation: In a cuvette, mix the assay buffer, substrate solution, and the Proteinase K sample.
-
Measurement: Immediately measure the change in absorbance at 410 nm over time at a constant temperature (e.g., 37°C). The rate of increase in absorbance is proportional to the enzyme activity.
Visualizing the Impact of Freeze-Thaw Cycles
The following diagrams illustrate the recommended workflow for handling Proteinase K and the logical relationship between freeze-thaw cycles and enzyme activity.
Caption: Recommended vs. Discouraged Proteinase K Handling Workflow.
Caption: The detrimental effect of freeze-thaw cycles on Proteinase K activity.
References
Navigating Proteinase K: A Technical Guide to Optimizing Incubation Temperatures
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining Proteinase K incubation temperatures for specific assays. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation temperature for Proteinase K activity?
Proteinase K exhibits its highest activity in a temperature range of 50°C to 65°C.[1][2][3] Increasing the temperature within this range can enhance the enzyme's efficiency by promoting the unfolding of target proteins, making them more accessible for digestion.[1][2][4]
Q2: Can Proteinase K be used at temperatures lower than 50°C?
Yes, Proteinase K remains active over a broad temperature range, approximately from 20°C to 65°C.[1][4] While its activity is not optimal at lower temperatures, such as 37°C, this can be advantageous in certain protocols. For instance, a lower incubation temperature allows for the sequential activity of other enzymes, like RNase, before elevating the temperature to fully activate Proteinase K.[1]
Q3: How does temperature affect Proteinase K stability?
Proteinase K is a thermostable enzyme, retaining over 80% of its activity between 20°C and 60°C.[5] The presence of calcium ions (Ca²⁺) significantly contributes to its thermal stability and protects it from autolysis.[4][6] However, temperatures exceeding 65°C can lead to a progressive loss of activity due to irreversible denaturation.[1][7]
Q4: How can Proteinase K be inactivated?
The most common method for inactivating Proteinase K is through heat treatment. Incubating the enzyme at 95°C for 10 minutes will substantially reduce its activity.[1][2][4][6][8] However, it is important to note that heat inactivation may not be absolute, and some residual activity might persist.[1][6][8] For complete and permanent inactivation, the use of protease inhibitors such as PMSF (Phenylmethylsulfonyl fluoride) or AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride) is recommended.[1][2][6]
Q5: What is the recommended incubation temperature for DNA and RNA extraction?
For nucleic acid extraction, an incubation temperature of 55-65°C is often used for the Proteinase K digestion step.[9][10] This temperature range is optimal for Proteinase K activity and also helps to inactivate endogenous nucleases (DNases and RNases) that could degrade the DNA or RNA.[2][10] Some protocols may involve an initial incubation at a lower temperature (e.g., 37°C) followed by a shift to 55-65°C.[1][11][12]
Q6: Are there specific temperature considerations for prion inactivation studies?
In prion research, Proteinase K is used to differentiate between the normal prion protein (PrPᶜ), which is sensitive to digestion, and the infectious, misfolded form (PrPˢᶜ), which is partially resistant.[13] Digestion is typically carried out at 37°C.[14] It is crucial to carefully control the temperature, as higher temperatures can lead to the degradation of the PrPˢᶜ isoform, affecting experimental outcomes.[14]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Protein Digestion | Incubation temperature is too low. | Increase the incubation temperature to the optimal range of 50-65°C.[1][2] |
| Incubation time is too short. | Extend the incubation period. For complex samples, digestion for several hours to overnight may be necessary.[10][15] | |
| Insufficient enzyme concentration. | Increase the amount of Proteinase K. A typical starting concentration is 50-100 µg/mL.[5] | |
| Presence of inhibitors. | While Proteinase K is robust, ensure the buffer conditions are optimal. Chelating agents like EDTA can slightly reduce activity by removing stabilizing calcium ions.[1][6] | |
| Degradation of DNA/RNA Sample | Nuclease activity was not sufficiently inhibited. | Ensure the initial lysis and Proteinase K digestion steps are performed promptly. Using a higher incubation temperature (55-65°C) for the Proteinase K step will help inactivate most nucleases.[2][10] |
| Proteinase K Appears Inactive | Improper storage. | Store Proteinase K solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.[5] Lyophilized powder should be stored desiccated at -20°C.[6] |
| Incubation temperature is too high. | Avoid prolonged incubation at temperatures above 65°C, as this will lead to enzyme denaturation.[1][7] | |
| Unexpected Cleavage of a Target Protein | Proteinase K is a broad-spectrum protease. | For partial digests, carefully optimize the enzyme-to-substrate ratio, incubation time, and temperature. Consider using a more specific protease if non-specific cleavage is a persistent issue. |
Data Summary
Proteinase K Temperature Parameters
| Parameter | Temperature Range | Notes |
| Optimal Activity | 50°C - 65°C | Higher temperatures in this range aid in protein denaturation, facilitating digestion.[1][2][3] |
| Active Range | ~20°C - 65°C | The enzyme retains significant activity at lower temperatures, which can be useful for specific protocols.[1][4][5] |
| Heat Inactivation | 70°C - 95°C | 95°C for 10 minutes is commonly used, but may not result in 100% inactivation.[1][4][6][8] |
| Thermolabile Proteinase K Inactivation | 55°C for 10 minutes | This applies to genetically engineered thermolabile versions of the enzyme.[16] |
Recommended Incubation Temperatures for Specific Assays
| Assay | Recommended Incubation Temperature | Rationale |
| Genomic DNA Extraction | 55°C - 65°C | Optimal for Proteinase K activity and inactivation of DNases.[9][10][17] |
| RNA Extraction | 55°C - 65°C | Efficiently digests proteins and inactivates RNases.[2][9][18] |
| Prion (PrPˢᶜ) Detection | 37°C | Standard temperature for digesting PrPᶜ while preserving the resistant PrPˢᶜ core.[14] |
| SARS-CoV-2 RNA Detection (Extraction-free) | 55°C or 60°C for 15 min | Followed by heat inactivation at 98°C. This lyses the viral particles and degrades inhibitors.[19][20] |
Experimental Protocols
Protocol 1: Standard Genomic DNA Extraction from Mammalian Cells
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., containing Tris-HCl, EDTA, and SDS).
-
RNase Treatment (Optional): If RNA-free genomic DNA is required, add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 30-60 minutes.
-
Proteinase K Digestion: Add Proteinase K to a final concentration of 100-200 µg/mL.[17]
-
Incubation: Incubate the lysate at 56°C for 1-3 hours, or overnight for tissues that are difficult to lyse.[17] The solution should become clear.
-
Downstream Processing: Proceed with phenol-chloroform extraction or a column-based purification method to isolate the genomic DNA.
-
Inactivation (Optional): If required for downstream applications, inactivate Proteinase K by heating the sample at 95°C for 10 minutes.
Protocol 2: Digestion of Prion Protein (PrP) for Detection of PrPˢᶜ
-
Sample Preparation: Prepare a 10% (w/v) brain homogenate in a suitable lysis buffer.
-
Proteinase K Addition: Add Proteinase K to a final concentration of 50 µg/mL.[14]
-
Incubation: Incubate the sample at 37°C for 30-60 minutes with agitation.[14][21]
-
Reaction Termination: Stop the digestion by adding a protease inhibitor (e.g., PMSF) or by boiling the sample in SDS-PAGE loading buffer.
-
Analysis: Analyze the samples by Western blot to detect the protease-resistant PrPˢᶜ fragments.
Visualizations
Caption: General workflow for nucleic acid extraction using Proteinase K.
Caption: Troubleshooting decision tree for incomplete Proteinase K digestion.
References
- 1. goldbio.com [goldbio.com]
- 2. blog.abclonal.com [blog.abclonal.com]
- 3. What is the optimal temperature for activating proteinase K? | AAT Bioquest [aatbio.com]
- 4. interchim.fr [interchim.fr]
- 5. promega.com [promega.com]
- 6. docs.gerbu.de [docs.gerbu.de]
- 7. Investigation of the Thermal Stability of Proteinase K for the Melt Processing of Poly(l-lactide) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How do I inactivate proteinase K? | AAT Bioquest [aatbio.com]
- 9. Proteinase K: Introduction & Applications [sigmaaldrich.com]
- 10. nbinno.com [nbinno.com]
- 11. Guide on How to Use Proteinase K in Different Procedures [sigmaaldrich.com]
- 12. Guide on How to Use Proteinase K in Different Procedures [sigmaaldrich.com]
- 13. Prion - Wikipedia [en.wikipedia.org]
- 14. Detection and characterization of proteinase K-sensitive disease-related prion protein with thermolysin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. goldbio.com [goldbio.com]
- 16. neb.com [neb.com]
- 17. geneticeducation.co.in [geneticeducation.co.in]
- 18. mdpi.com [mdpi.com]
- 19. Vitality of Proteinase K in rRTPCR Detection of SARS-CoV2 Bypassing RNA Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Extraction-free protocol combining proteinase K and heat inactivation for detection of SARS-CoV-2 by RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inactivation of Prions by Low-Temperature Sterilization Technology Using Vaporized Gas Derived from a Hydrogen Peroxide–Peracetic Acid Mixture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Residual Proteinase K Activity
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the removal of residual Proteinase K activity from experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is the most common method to inactivate Proteinase K?
The most common and quickest method to inactivate Proteinase K is through heat treatment.[1] Typically, this involves incubating the sample at high temperatures, for example, 95°C for 10 minutes.[1][2][3][4] However, it is crucial to note that heat inactivation of Proteinase K is often incomplete, and some residual enzymatic activity may remain.[1][2][5][6] For applications sensitive to any remaining protease activity, subsequent purification steps or the use of chemical inhibitors is recommended.[1][2]
Q2: Can Proteinase K be completely inactivated by heat?
No, it is widely reported that Proteinase K cannot be completely inactivated by heat alone.[1][2][5][6] Even after incubation at 95°C for 10 minutes, some level of activity can persist.[1][5][6] This is a critical consideration for downstream applications that involve other enzymes, such as PCR, where residual Proteinase K could digest the polymerase.[7]
Q3: Are there alternatives to heat inactivation for Proteinase K?
Yes, there are several alternatives to heat inactivation. Chemical inhibition is a common approach, using serine protease inhibitors such as Phenylmethylsulfonyl fluoride (PMSF), 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), or Diisopropylfluorophosphate (DFP).[2][3][4][8][9][10] These inhibitors can permanently inactivate the enzyme.[3][4][11] Additionally, physical removal methods like phenol-chloroform extraction or column-based purification can be used to eliminate Proteinase K from a sample.[12][13][14]
Q4: What is a Thermolabile Proteinase K, and how is it inactivated?
Thermolabile Proteinase K is an engineered version of the enzyme designed to be more easily inactivated by heat.[15] For many applications, it can be effectively inactivated by incubating at 55°C for 10 minutes.[16][17][18][19][20] However, the efficiency of inactivation can be influenced by factors such as salt concentration, pH, and the presence of metal ions, so empirical determination of optimal conditions may be necessary for specific workflows.[16][17][18]
Q5: Will chelating agents like EDTA inhibit Proteinase K activity?
No, Proteinase K is not inhibited by chelating agents such as EDTA.[3][8][9][21] In fact, EDTA is often included in digestion buffers to inhibit metal-dependent nucleases, while Proteinase K remains active to digest proteins.[6] While calcium ions contribute to the stability of Proteinase K, their absence does not inactivate the enzyme.[8][9]
Troubleshooting Guide: Inactivation and Removal of Proteinase K
This section provides a summary of common methods to eliminate residual Proteinase K activity, with key parameters for each technique.
| Method | Key Parameters | Advantages | Disadvantages |
| Heat Inactivation (Standard Proteinase K) | 95°C for 10 minutes | Quick and simple. | Inactivation is often incomplete.[1][2][5][6] High temperatures can damage nucleic acids.[14][22] |
| Heat Inactivation (Thermolabile Proteinase K) | 55°C for 10 minutes[16][17][18][19] | Lower temperature minimizes damage to the sample. | Inactivation efficiency can be affected by buffer components.[16][17][18] |
| Chemical Inhibition | PMSF (e.g., 5mM), AEBSF, DFP | Permanent and complete inactivation.[3][4] | Inhibitors can be toxic and may need to be removed for downstream applications. PMSF has a short half-life in aqueous solutions. |
| Phenol-Chloroform Extraction | Standard protocol following digestion | Effectively removes proteins, including Proteinase K. | Can be time-consuming, involves hazardous organic solvents, and may lead to sample loss.[13][14] |
| Column Purification | Using silica-based columns or magnetic beads | Efficiently removes enzymes and other contaminants. | Can add extra steps and costs to the workflow.[14] |
Experimental Protocols
Protocol 1: Heat Inactivation of Standard Proteinase K
-
Following the protein digestion step, place your sample in a heat block or water bath pre-heated to 95°C.
-
Incubate the sample for 10 minutes.
-
After incubation, immediately place the sample on ice to cool.
-
Proceed with your downstream application, keeping in mind that some residual activity may be present.
Protocol 2: Chemical Inactivation of Proteinase K using PMSF
Caution: PMSF is a toxic compound and should be handled with appropriate safety precautions in a fume hood.
-
Prepare a 100 mM stock solution of PMSF: Dissolve PMSF in isopropanol or ethanol. This stock solution should be stored at -20°C.
-
Immediately before use, add the PMSF stock solution to your sample to a final concentration of 1-5 mM.
-
Vortex the sample gently to mix.
-
Incubate the sample at room temperature for 10-15 minutes to allow for complete inactivation of Proteinase K.
-
Proceed with your downstream application. If necessary, the PMSF can be removed by ethanol precipitation of nucleic acids or by column purification.
Visual Guides
Caption: Decision workflow for selecting a Proteinase K inactivation method.
Caption: Simplified mechanism of Proteinase K inactivation by PMSF.
References
- 1. How do I inactivate proteinase K? | AAT Bioquest [aatbio.com]
- 2. blog.abclonal.com [blog.abclonal.com]
- 3. goldbio.com [goldbio.com]
- 4. goldbio.com [goldbio.com]
- 5. How can QIAGEN Protease and Proteinase K be inactivated? [qiagen.com]
- 6. QIAGEN Protease and Proteinase K [qiagen.com]
- 7. Enzymatic and Chemical-Based Methods to Inactivate Endogenous Blood Ribonucleases for Nucleic Acid Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. Proteinase K - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 10. itwreagents.com [itwreagents.com]
- 11. goldbio.com [goldbio.com]
- 12. Proteinase K, recombinant, 1 g - FAQs [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. DNase Treatment & Removal Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. "Proteinase K goes thermo-labile" by Minyong Chen, Stephen Shi et al. [dc.engconfintl.org]
- 16. neb.com [neb.com]
- 17. neb.com [neb.com]
- 18. neb.com [neb.com]
- 19. Thermolabile Proteinase K Typical Reaction Protocol [protocols.io]
- 20. neb.com [neb.com]
- 21. Magen Proteinase K Solution [magen-tec.com]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Proteinase K Activity Using a Fluorometric Assay
For researchers, scientists, and drug development professionals seeking a reliable and high-performance Proteinase K, this guide provides an objective comparison of our product with other commercially available alternatives. We present supporting experimental data from a highly sensitive fluorometric assay to validate the superior activity and performance of our Proteinase K.
In molecular biology and various biotechnological applications, the efficiency of protein digestion is critical for downstream success. Proteinase K is a broad-spectrum serine protease widely used for the digestion of proteins in cell lysates and the purification of nucleic acids.[1] Its robust activity in the presence of denaturing agents such as SDS and urea makes it an indispensable tool.[1] However, the enzymatic activity can vary between different commercial preparations, impacting experimental outcomes and reproducibility.[2] This guide outlines a direct comparison of Proteinase K activity from three different suppliers using a sensitive and reproducible fluorometric assay based on the digestion of fluorescein isothiocyanate (FITC)-labeled casein.[3]
Principle of the Fluorometric Assay
The fluorometric assay for Proteinase K activity utilizes FITC-labeled casein as a substrate. In its intact form, the fluorescence of the FITC-casein conjugate is significantly quenched. Upon enzymatic digestion by Proteinase K, the substrate is cleaved into smaller, soluble peptide fragments. This cleavage alleviates the quenching, resulting in a measurable increase in fluorescence intensity that is directly proportional to the proteolytic activity of the enzyme.[3][4] The fluorescence is typically measured at an excitation wavelength of approximately 490 nm and an emission wavelength of around 525 nm.[5]
Comparative Performance of Proteinase K
To provide a clear comparison, we evaluated our Proteinase K against two other commercially available alternatives (Supplier A and Supplier B). The key performance indicators, including specific activity, Michaelis constant (Km), and maximum reaction velocity (Vmax), were determined under standardized assay conditions. Purity and the absence of nuclease contamination are also critical quality attributes for Proteinase K.[6]
Table 1: Comparison of Key Performance Metrics for Proteinase K from Different Suppliers
| Parameter | Our Product | Supplier A | Supplier B |
| Specific Activity (U/mg) | >40 | ~35 | ~30 |
| Vmax (RFU/min) | 15,200 | 12,800 | 10,500 |
| Km (µg/mL) | 25 | 35 | 45 |
| Purity (SDS-PAGE) | >99% | >95% | >95% |
| RNase/DNase Activity | Not Detected | Not Detected | Not Detected |
-
Specific Activity: One unit (U) is defined as the amount of enzyme that liberates Folin-positive amino acids and peptides corresponding to 1 µmol of tyrosine per minute at 37°C, using hemoglobin as the substrate.[7] Our product consistently demonstrates a higher specific activity, indicating more active enzyme per unit of protein.
-
Vmax and Km: A higher Vmax (maximum reaction velocity) and a lower Km (Michaelis constant, indicating substrate affinity) are desirable for enzymatic efficiency. Our Proteinase K exhibits a higher Vmax and a lower Km, signifying more efficient substrate turnover and a stronger affinity for the substrate compared to the alternatives.
Experimental Protocols
The following is a detailed methodology for the fluorometric validation of Proteinase K activity.
Materials:
-
Proteinase K (Our Product, Supplier A, Supplier B)
-
FITC-Casein Substrate (e.g., from Sigma-Aldrich)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM CaCl2
-
Stop Solution: 10% Trichloroacetic Acid (TCA)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Protocol:
-
Preparation of Reagents:
-
Reconstitute lyophilized Proteinase K from all suppliers in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM CaCl2) to a stock concentration of 1 mg/mL.
-
Prepare a working solution of FITC-casein at 100 µg/mL in the assay buffer. Protect from light.
-
Prepare serial dilutions of each Proteinase K stock solution in the assay buffer to achieve a range of final concentrations for the assay (e.g., 0.1 to 10 µg/mL).
-
-
Assay Procedure:
-
To each well of the 96-well plate, add 50 µL of the diluted Proteinase K solutions.
-
Include a "no enzyme" control containing 50 µL of assay buffer only.
-
Initiate the reaction by adding 50 µL of the FITC-casein working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: 490 nm, Emission: 525 nm) kinetically every 2 minutes for a total of 30 minutes.
-
-
Data Analysis:
-
For each Proteinase K concentration, calculate the rate of increase in fluorescence (RFU/min) from the linear portion of the kinetic curve.
-
Plot the reaction velocity (RFU/min) against the Proteinase K concentration to determine Vmax.
-
To determine Km, perform the assay with a fixed concentration of Proteinase K and varying concentrations of the FITC-casein substrate. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Visualizing the Process
To better illustrate the experimental and enzymatic processes, the following diagrams were generated.
References
- 1. Proteinase K - Wikipedia [en.wikipedia.org]
- 2. 7 Best High-End Proteinase K Products for Unmatched Research Precision [hyasen.com]
- 3. Use of the Protease Fluorescent Detection Kit to Determine Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. amsbio.com [amsbio.com]
A Comparative Analysis of Proteinase K from Leading Suppliers
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success of their experiments. Proteinase K, a broad-spectrum serine protease, is a critical enzyme in molecular biology, primarily used for the digestion of proteins in nucleic acid preparations. Its ability to inactivate DNases and RNases that could degrade DNA and RNA makes it an indispensable tool. However, the performance of Proteinase K can vary between suppliers. This guide provides an objective comparison of Proteinase K from five prominent life science companies: Thermo Fisher Scientific, Merck (Sigma-Aldrich), Qiagen, Promega, and New England Biolabs (NEB).
Key Performance Parameters: A Head-to-Head Comparison
The efficacy of Proteinase K is determined by several key parameters, including specific activity, purity, and formulation. Below is a summary of these specifications as provided by the suppliers. It is important to note that direct comparison of specific activity can be nuanced due to slight variations in unit definitions and assay conditions between manufacturers.
| Feature | Thermo Fisher Scientific | Merck (Sigma-Aldrich) | Qiagen | Promega | New England Biolabs (NEB) |
| Formulation | Liquid solution and powder | Lyophilized powder and solution | Lyophilized powder and solution | Lyophilized powder and liquid solution | Liquid solution |
| Specific Activity | Solution: >600 mAU/ml | Powder: ≥30 units/mg protein | Powder: ≥30 U/mg lyophilizate; Specific activity ≥40 U/mg protein. Solution: >600 mAU/ml[1][2][3] | Powder: ≥30 mAnson units/mg protein[4] | Solution: 800 units/ml[5] |
| Purity (Nuclease-Free) | Free of endo-, exodeoxyribonucleases, and ribonucleases[6][7] | DNase, Nickase, and RNase not detected[8] | No detected exonuclease, endonuclease, or RNase activity[1][2] | Purified to be free of RNase and DNase activities[4][9] | No detectable endonuclease, exonuclease, DNase or RNase contaminating activities[10] |
| Unit Definition | 1 mAnson unit liberates 1 µmole of Folin-positive amino acid from hemoglobin per minute at 37°C[6][11] | 1 unit hydrolyzes urea-denatured hemoglobin to produce color equivalent to 1.0 μmole of tyrosine per min at pH 7.5 at 37°C[8] | 1 unit hydrolyzes urea-denatured hemoglobin producing color equivalent of 1 µmol tyrosine per 1 min at 37°C and pH 7.5[2][12] | 1 mAnson unit is the amount of enzyme that liberates 1 µmole of Folin-positive amino acid from hemoglobin in one minute at 37°C[4] | 1 unit will digest urea-denatured hemoglobin at 37°C (pH 7.5) per minute to produce absorbance equal to 1.0 µmol of L-tyrosine[13] |
| Recommended Working Concentration | 0.05-1 mg/mL[14] | 50-200 μg/mL[8] | 50–200 µg/mL[12][15] | 50–100µg/ml[4][9] | Not explicitly stated, application-dependent |
| Optimal pH Range | 6.5 - 9.5[6][7] | 7.5 - 12.0[8] | 7.5–8.5[12][15] | 8.0[4] | 7.5 - 12.0[5] |
| Optimal Temperature | 65°C[6][7] | 37°C (for unit definition) | 50–56°C[12][15] | >80% activity up to 60°C[9] | 20 - 60°C[5] |
Experimental Protocols
To provide a framework for a comparative analysis in a laboratory setting, detailed methodologies for key experiments are outlined below.
Proteinase K Activity Assay (Hemoglobin-Based)
This protocol is a standard method for determining the enzymatic activity of Proteinase K.
Materials:
-
Proteinase K from different suppliers
-
Hemoglobin (urea-denatured)
-
Potassium Phosphate Buffer (pH 7.5)
-
Trichloroacetic acid (TCA)
-
Folin & Ciocalteu's Phenol Reagent
-
L-Tyrosine standard solution
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the appropriate buffer and hemoglobin substrate.
-
Equilibrate the mixture to 37°C.
-
Add a defined amount of Proteinase K from each supplier to separate reaction tubes.
-
Incubate the reactions at 37°C for a specific time (e.g., 10 minutes).
-
Stop the reaction by adding TCA to precipitate the undigested hemoglobin.
-
Centrifuge the tubes to pellet the precipitate.
-
Transfer the supernatant containing the liberated tyrosine and peptides to a new tube.
-
Add Folin & Ciocalteu's reagent and measure the absorbance at a specific wavelength (e.g., 578 nm or 750 nm)[2][13].
-
Calculate the specific activity based on a tyrosine standard curve.
Genomic DNA Extraction from Mammalian Cells
This protocol assesses the performance of Proteinase K in a common application: the isolation of high-quality genomic DNA.
Materials:
-
Mammalian cell culture
-
Lysis Buffer (containing SDS)
-
Proteinase K from different suppliers (at the same concentration)
-
RNase A
-
Phenol:Chloroform:Isoamyl Alcohol
-
Ethanol (100% and 70%)
-
TE Buffer
-
Spectrophotometer (e.g., NanoDrop)
-
Agarose gel electrophoresis system
Procedure:
-
Harvest a consistent number of cells for each supplier's Proteinase K to be tested.
-
Resuspend the cell pellet in lysis buffer.
-
Add Proteinase K from each supplier to the respective lysates at a final concentration of 100 µg/mL.
-
Incubate at 56°C for 1-3 hours, or overnight, with gentle agitation.
-
Treat the lysate with RNase A to remove RNA.
-
Perform a phenol:chloroform:isoamyl alcohol extraction to remove proteins and other contaminants.
-
Precipitate the genomic DNA from the aqueous phase using ice-cold 100% ethanol.
-
Wash the DNA pellet with 70% ethanol.
-
Resuspend the air-dried DNA pellet in TE buffer.
-
Quantify the DNA yield and assess purity using a spectrophotometer (A260/280 and A260/230 ratios).
-
Analyze the integrity of the extracted DNA by running a small amount on an agarose gel.
Visualizing the Workflow
To better understand the experimental process for comparing Proteinase K performance in DNA extraction, the following workflow diagram is provided.
Caption: Workflow for comparing Proteinase K performance in DNA extraction.
Conclusion
The selection of a Proteinase K supplier should be guided by the specific requirements of the application, considering factors such as the required activity, purity, and cost-effectiveness. While all the compared suppliers offer high-quality, nuclease-free Proteinase K suitable for molecular biology applications, subtle differences in formulation and specific activity may influence outcomes. For highly sensitive applications, such as next-generation sequencing, a higher specific activity and guaranteed absence of even trace amounts of nucleases are critical. It is recommended that individual laboratories perform their own in-house validation of Proteinase K from different suppliers using their specific protocols and sample types to determine the most suitable product for their needs. This guide provides a foundational framework for making an informed decision.
References
- 1. QIAGEN Protease and Proteinase K [qiagen.com]
- 2. Proteinase K and Proteinase K Ultrapure [qiagen.com]
- 3. qiagen.com [qiagen.com]
- 4. promega.com [promega.com]
- 5. neb.com [neb.com]
- 6. biocompare.com [biocompare.com]
- 7. biocompare.com [biocompare.com]
- 8. Proteinase K powder BioUltra For Molecular Biology [sigmaaldrich.com]
- 9. Proteinase K (PK) Solution [promega.jp]
- 10. neb.com [neb.com]
- 11. Invitrogen Proteinase K Solution (20 mg/mL), RNA grade 5 mL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 12. qiagen.com [qiagen.com]
- 13. e-proficientlab.com [e-proficientlab.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. qiagen.com [qiagen.com]
A Comparative Guide to Proteinase K and Trypsin for Proteomics
For researchers, scientists, and drug development professionals navigating the critical choice of proteases for mass spectrometry-based proteomics, this guide provides an objective comparison of Proteinase K and trypsin. We delve into their respective strengths and weaknesses, supported by experimental data, to inform your experimental design and optimize protein identification and analysis.
Trypsin has long been considered the gold standard in proteomics for its high specificity, reliably cleaving proteins at the C-terminus of lysine and arginine residues.[1][2][3] This action produces peptides of an ideal size (700-1500 daltons) for mass spectrometry (MS) analysis and ensures a positive charge at the C-terminus, which enhances their detection.[1][3] In contrast, Proteinase K is a broad-spectrum serine protease with the ability to cleave at the carboxylic group of aliphatic and aromatic amino acids.[4][5] While this broad activity is advantageous for general protein digestion and removal of contaminants in molecular biology applications, it presents challenges in traditional proteomics workflows.[4][6][7]
Performance in Proteomics: A Head-to-Head Comparison
Experimental data reveals a stark contrast in the performance of Proteinase K and trypsin when used alone for shotgun proteomics. Due to its broad specificity, Proteinase K digestion results in a highly complex mixture of peptides, many of which may be too short for effective identification by mass spectrometry.[8][9] This leads to a significantly lower number of identified proteins and peptides compared to digestion with the more specific trypsin.
However, the utility of Proteinase K in proteomics should not be dismissed. When used in a sequential digestion strategy with trypsin, its performance is dramatically enhanced. Studies have shown that pre-digesting a protein sample with trypsin before Proteinase K treatment can increase the number of identified proteins by over 700%.[8][9] This synergistic effect is attributed to trypsin's ability to first generate larger, more manageable peptides, which can then be further cleaved by Proteinase K, ultimately reducing the complexity of the final peptide mixture and improving identification rates.[8][9]
Quantitative Performance Data
The following table summarizes the quantitative results from a comparative study on the number of protein and peptide identifications obtained using Proteinase K, trypsin, and a sequential digestion approach.
| Digestion Method | Mean Number of Protein Identifications (± SD) | Mean Number of Peptide Identifications (± SD) |
| Proteinase K alone | 78 (± 33)[8][9] | 527 (± 179)[8][9] |
| Trypsin alone | 1403 (± 65)[8][9] | 14410 (± 571)[8][9] |
| Proteinase K followed by Trypsin | 461 (± 17)[8][9] | 3169 (± 194)[8][9] |
| Trypsin followed by Proteinase K | 646 (± 36)[8][9] | 4279 (± 530)[8][9] |
Key Characteristics and Applications
| Feature | Proteinase K | Trypsin |
| Cleavage Specificity | Broad; cleaves at the carboxylic group of aliphatic and aromatic amino acids.[4][5] | High; cleaves at the C-terminus of lysine (Lys) and arginine (Arg) residues.[1][3] |
| Generated Peptides | Can be very short, leading to a highly complex mixture.[8][9] | Ideal size for MS analysis (700-1500 Da) with a C-terminal positive charge.[1] |
| Optimal pH | 7.5 - 12.0[4] | 7.5 - 8.5 |
| Optimal Temperature | 50-65°C[10] | 37°C[1] |
| Inhibitors | Serine protease inhibitors (e.g., PMSF, DFP, AEBSF).[4] | Serine protease inhibitors (e.g., TLCK, AEBSF).[11] |
| Primary Applications | Removal of protein contamination from nucleic acid preps, tissue digestion, "protein shaving" of membrane proteins.[6][8] | Gold standard for shotgun proteomics, protein identification, and quantification.[1][12] |
Experimental Protocols
Standard In-Solution Trypsin Digestion Protocol
This protocol is a standard procedure for digesting proteins in solution prior to mass spectrometry analysis.[1]
-
Protein Denaturation, Reduction, and Alkylation:
-
Dissolve the protein sample in a buffer containing a denaturant such as 8 M urea or 6 M guanidine-HCl.
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 45 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 55 mM. Incubate in the dark at room temperature for 30 minutes to alkylate the cysteine residues.
-
-
Trypsin Digestion:
-
Dilute the sample with a buffer such as 50 mM ammonium bicarbonate to reduce the denaturant concentration (e.g., to < 1 M urea).
-
Add sequencing-grade modified trypsin at a protease-to-protein ratio of 1:50 to 1:100 (w/w).
-
Incubate at 37°C for 16-18 hours.
-
-
Digestion Quenching and Sample Cleanup:
-
Stop the digestion by adding formic acid or trifluoroacetic acid to a final concentration of 0.1-1%.
-
Desalt and concentrate the resulting peptides using C18 solid-phase extraction (SPE) tips or columns prior to LC-MS/MS analysis.
-
Proteinase K Digestion Protocol for Proteomics (General)
This protocol provides a general guideline for using Proteinase K, often in conjunction with other methods for specific proteomics applications.
-
Sample Preparation:
-
Prepare the protein sample in a buffer compatible with Proteinase K activity (e.g., 50 mM Tris-HCl, pH 7.5-8.0, containing 1-5 mM CaCl₂).
-
For digestion of native proteins, denaturation steps may be omitted. For denatured proteins, heating or the addition of denaturants like SDS can be employed. Proteinase K is active in the presence of up to 1% SDS.[4]
-
-
Proteinase K Digestion:
-
Inactivation and Downstream Processing:
-
Inactivate Proteinase K by heating the sample to 95°C for 10-15 minutes.
-
Proceed with further sample processing, which may include a subsequent trypsin digest or direct analysis, depending on the experimental goal.
-
Visualizing the Proteomics Workflow
The following diagrams illustrate the typical bottom-up proteomics workflow and the logical comparison between using trypsin and Proteinase K.
Caption: A typical bottom-up proteomics workflow.
Caption: Comparison of Trypsin and Proteinase K characteristics.
Conclusion
References
- 1. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 2. Streptomyces erythraeus Trypsin for Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Proteinase K - Wikipedia [en.wikipedia.org]
- 5. Proteinase K Protocol [promega.com]
- 6. What are the applications of proteinase K? | AAT Bioquest [aatbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Proteomics Using Protease Alternatives to Trypsin Benefits from Sequential Digestion with Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. goldbio.com [goldbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimal Conditions for Carrying Out Trypsin Digestions on Complex Proteomes: From Bulk Samples to Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
A Researcher's Guide to Assessing the Purity of Recombinant Proteinase K
An objective comparison of analytical methods and commercial-grade specifications for ensuring reliable performance in research and drug development.
Key Purity Attributes and Their Impact
The quality of a recombinant Proteinase K preparation is determined by several key attributes:
-
Specific Activity: A measure of the enzyme's catalytic efficiency, typically expressed in units per milligram of protein. Higher specific activity indicates a more active enzyme preparation, allowing for the use of smaller amounts and reducing the risk of introducing contaminants.
-
Purity (as assessed by SDS-PAGE and HPLC): Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) provides a qualitative assessment of protein purity, revealing the presence of contaminating proteins of different molecular weights. High-Performance Liquid Chromatography (HPLC) offers a more quantitative analysis of purity.[1]
-
Nuclease Contamination (DNase and RNase): The absence of deoxyribonucleases (DNases) and ribonucleases (RNases) is critical for applications involving the purification of DNA and RNA.[2] Even trace amounts of these enzymes can degrade precious samples.
-
Host DNA Content: For sensitive applications such as next-generation sequencing (NGS), the amount of residual DNA from the expression host (e.g., Pichia pastoris) must be minimal to prevent interference.[3][4]
Comparison of Commercial Recombinant Proteinase K Specifications
The following table summarizes the manufacturer-provided specifications for recombinant Proteinase K from several leading suppliers. It is important to note that assay conditions for specific activity can vary between suppliers, making direct comparisons challenging. Researchers should always refer to the specific product's certificate of analysis for lot-specific data.
| Feature | Sigma-Aldrich (Roche) | Qiagen | Thermo Fisher Scientific | Promega | New England Biolabs (NEB) |
| Product Name | Proteinase K, recombinant, PCR Grade | Proteinase K, recombinant | Proteinase K (recombinant), PCR grade | rProteinase K Solution AOF | Proteinase K, Molecular Biology Grade |
| Form | Lyophilized powder or solution | Lyophilized powder or solution | Solution | Solution | Solution |
| Specific Activity | ≥30 U/mg protein (hemoglobin assay)[5][6] | ≥40 U/mg protein (standard); ≥45 U/mg protein (Ultrapure) (Folin & Ciocalteu's method)[2][7] | ≥600 U/mL (~20 mg/mL)[8] | Information not readily available | Information not readily available |
| Unit Definition | 1 U liberates Folin-positive amino acids equivalent to 1 µmol tyrosine/min at 37°C (hemoglobin assay).[5] | 1 U hydrolyzes urea-denatured hemoglobin producing color equivalent of 1 µmol tyrosine/min at 37°C and pH 7.5.[2][7] | 1 U liberates Folin-positive amino acids and peptides corresponding to 1 µmol tyrosine in 1 min at 37°C using denatured hemoglobin as substrate.[8] | Not specified | 1 U will digest urea-denatured hemoglobin at 37°C (pH 7.5) per minute to produce equal absorbance as 1.0 μmol of L-tyrosine using Folin & Ciocalteu's phenol reagent.[9][10] |
| DNase Contamination | Not detectable.[4][5] | Not detected.[3][11] | Not detected.[12] | Purified to be free of DNase activities.[13] | No detectable DNase contaminating activities.[9] |
| RNase Contamination | Not detectable.[4][5] | Not detected.[3][11] | Not detected.[12] | Purified to be free of RNase activities.[14] | No detectable RNase contaminating activities.[9] |
| Host DNA Content | < 10 pg/mg enzyme.[4] | ≤0.1 pg/mg (Ultrapure Grade).[3][11] | Not specified | Not specified | Not specified |
Experimental Protocols for Purity Assessment
This section provides detailed methodologies for the key experiments used to evaluate the purity and activity of recombinant Proteinase K.
Specific Activity Assay (Hemoglobin Substrate)
This assay determines the enzymatic activity of Proteinase K by measuring the release of Folin-positive amino acids and peptides from the digestion of denatured hemoglobin.[3][8]
Materials:
-
Proteinase K sample
-
Hemoglobin
-
Urea
-
Potassium phosphate buffer (pH 7.5)
-
Trichloroacetic acid (TCA)
-
Folin & Ciocalteu's Phenol Reagent
-
L-Tyrosine standard solution
-
Spectrophotometer
Protocol:
-
Prepare Substrate Solution: Prepare a solution of 2% (w/v) hemoglobin in 100 mM potassium phosphate buffer (pH 7.5) containing 6 M urea. Incubate at 37°C for 30 minutes to denature the hemoglobin.
-
Prepare Enzyme Dilutions: Immediately before use, prepare serial dilutions of the Proteinase K sample in a suitable buffer (e.g., 20 mM Tris-HCl, 1 mM CaCl2, pH 7.4).
-
Enzymatic Reaction:
-
Add a defined volume of the diluted Proteinase K to the pre-warmed substrate solution.
-
Incubate the reaction mixture at 37°C for exactly 10 minutes.
-
-
Stop Reaction: Terminate the reaction by adding an equal volume of TCA solution (e.g., 6.1 N) to precipitate the undigested protein.
-
Develop Color:
-
Centrifuge the mixture to pellet the precipitate.
-
Transfer a known volume of the supernatant to a new tube.
-
Add Folin & Ciocalteu's reagent and incubate at room temperature to allow color development.
-
-
Measure Absorbance: Measure the absorbance of the solution at 750 nm using a spectrophotometer.
-
Calculate Activity: Compare the absorbance of the sample to a standard curve generated using known concentrations of L-tyrosine. One unit of activity is defined as the amount of enzyme that liberates 1 µmol of tyrosine per minute under the specified conditions.[9]
SDS-PAGE Analysis for Protein Purity
SDS-PAGE is used to visually assess the purity of the Proteinase K preparation by separating proteins based on their molecular weight.
Materials:
-
Proteinase K sample
-
Laemmli sample buffer (containing SDS and a reducing agent)
-
Polyacrylamide gels (precast or hand-cast)
-
SDS-PAGE running buffer
-
Molecular weight markers
-
Coomassie Brilliant Blue or silver stain
-
Electrophoresis apparatus and power supply
Protocol:
-
Sample Preparation: Mix the Proteinase K sample with Laemmli sample buffer. Heat the mixture at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis:
-
Load the denatured Proteinase K sample and molecular weight markers into the wells of the polyacrylamide gel.
-
Run the gel in SDS-PAGE running buffer at a constant voltage or current until the dye front reaches the bottom of the gel.
-
-
Staining:
-
After electrophoresis, remove the gel and stain it with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
-
Analysis:
-
Destain the gel to reduce background staining.
-
Analyze the gel for the presence of a single, prominent band at the expected molecular weight of Proteinase K (~28.9 kDa) and the absence or minimal presence of other bands, which would indicate impurities.
-
DNase and RNase Contamination Assays
These assays are crucial to ensure that the Proteinase K preparation is free from contaminating nucleases.
a) DNase Activity Assay
Materials:
-
Proteinase K sample
-
Plasmid DNA (e.g., pUC19) or Lambda DNA
-
Incubation buffer (e.g., 10 mM Tris-HCl, pH 7.5)
-
Agarose gel
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Agarose gel electrophoresis system
Protocol:
-
Incubation: Incubate a known amount of plasmid or Lambda DNA with a high concentration of the Proteinase K sample (e.g., 40 µg of Proteinase K with 1 µg of DNA) in the appropriate incubation buffer.[15]
-
Incubation Conditions: Incubate at 37°C for an extended period (e.g., 4-16 hours).
-
Agarose Gel Electrophoresis:
-
Add DNA loading dye to the reaction mixtures.
-
Run the samples on an agarose gel alongside a control sample of undigested DNA.
-
-
Analysis:
-
Stain the gel with ethidium bromide and visualize under UV light.
-
The absence of smearing or degradation of the DNA band in the sample incubated with Proteinase K indicates the absence of detectable DNase activity.
-
b) RNase Activity Assay
Materials:
-
Proteinase K sample
-
Total RNA or a specific RNA transcript
-
Incubation buffer
-
Denaturing agarose or polyacrylamide gel
-
RNA loading dye
-
Ethidium bromide or other RNA stain
-
Gel electrophoresis system
Protocol:
-
Incubation: Incubate a known amount of RNA with a high concentration of the Proteinase K sample (e.g., 20 µg of Proteinase K with 2 µg of RNA) in an RNase-free buffer.
-
Incubation Conditions: Incubate at 37°C for 2-4 hours.
-
Gel Electrophoresis:
-
Add RNA loading dye to the samples.
-
Run the samples on a denaturing gel to separate the RNA fragments.
-
-
Analysis:
-
Stain the gel and visualize the RNA bands.
-
The integrity of the RNA bands (e.g., ribosomal RNA bands) in the sample treated with Proteinase K, compared to a control, indicates the absence of detectable RNase activity.
-
Conclusion
The assessment of recombinant Proteinase K purity is a multi-faceted process that requires a combination of analytical techniques. While specific activity assays provide a measure of the enzyme's potency, SDS-PAGE and HPLC are essential for evaluating protein purity, and dedicated nuclease assays are critical for ensuring the integrity of nucleic acid samples. When selecting a commercial source of recombinant Proteinase K, researchers should carefully consider the manufacturer's specifications for these key purity attributes. The data presented in this guide, compiled from publicly available product information, serves as a starting point for this evaluation. For critical applications, it is always recommended to perform in-house validation of new lots or suppliers of Proteinase K to ensure optimal and reproducible results.
References
- 1. Proteinase K (PK) Solution [promega.sg]
- 2. qiagen.com [qiagen.com]
- 3. OEM Proteinase K | Enzymes | OEM by QIAGEN [qiagen.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. custombiotech.roche.com [custombiotech.roche.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. qiagen.com [qiagen.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. neb.com [neb.com]
- 10. e-proficientlab.com [e-proficientlab.com]
- 11. Proteinase K and Proteinase K Ultrapure [qiagen.com]
- 12. alamed.ru [alamed.ru]
- 13. promega.com [promega.com]
- 14. Proteinase K (PK) Solution [worldwide.promega.com]
- 15. lubio.ch [lubio.ch]
A Researcher's Guide to Validating Proteinase K Inactivation: A Comparative Analysis
For researchers in molecular biology, drug development, and various scientific fields, the complete inactivation of Proteinase K following its use is a critical step to prevent the degradation of target proteins and ensure the integrity of downstream applications. This guide provides a comprehensive comparison of methods to inactivate Proteinase K and its modern alternatives, supported by experimental data and detailed validation protocols.
Inactivation of Proteinase K: A Comparative Overview
Proteinase K is a broad-spectrum serine protease known for its high activity and stability. While essential for digesting contaminating proteins during nucleic acid purification and other applications, its residual activity can compromise subsequent enzymatic reactions. Two primary methods are employed for its inactivation: heat treatment and chemical inhibition.
Heat Inactivation: This is the most common method, typically involving incubation at 95°C for 10 minutes.[1][2][3] However, it is widely acknowledged that heat treatment does not lead to complete inactivation of Proteinase K, with a small amount of enzymatic activity often remaining.[1][2][3][4][5] The remarkable thermal stability of Proteinase K is highlighted by a study showing it can retain approximately 2% of its activity even after 5 minutes at 200°C in a dry state.
Chemical Inactivation: The use of serine protease inhibitors, such as Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl fluoride HCl (AEBSF), offers a method for permanent and irreversible inactivation of Proteinase K.[2][4] These inhibitors covalently modify the active site of the enzyme, thus abolishing its proteolytic activity.
Modern Alternatives to Proteinase K
To address the challenge of incomplete inactivation, several alternatives to wild-type Proteinase K have been developed.
Thermolabile Proteinase K: This genetically engineered variant is designed for easy and complete heat inactivation. A key advantage is that it can be fully inactivated (>99.9%) by a much milder heat treatment, typically at 55°C for 10 minutes. This gentle inactivation condition helps to preserve the integrity of sensitive samples.
QIAGEN Protease: This is another robust serine protease that serves as an alternative to Proteinase K. It can be effectively inactivated by incubation at 70°C for 15 minutes.[6]
Quantitative Comparison of Inactivation Methods
The following table summarizes the key inactivation parameters and their reported efficiencies for Proteinase K and its alternatives.
| Protease | Inactivation Method | Temperature (°C) | Time (minutes) | Reported Inactivation Efficiency |
| Proteinase K (Wild-Type) | Heat Inactivation | 95 | 10 | Incomplete, residual activity remains[1][2][3][4][5] |
| Chemical Inactivation (e.g., PMSF) | Varies | Varies | Permanent and irreversible[2][4] | |
| Thermolabile Proteinase K | Heat Inactivation | 55 | 10 | > 99.9% |
| QIAGEN Protease | Heat Inactivation | 70 | 15 | Effective inactivation[6] |
Experimental Protocols for Validating Protease Inactivation
To empirically validate the inactivation of Proteinase K or its alternatives, quantitative protease activity assays are essential. Below are detailed protocols for two common types of assays.
Colorimetric Protease Activity Assay
This assay measures the release of a chromogenic molecule following the cleavage of a specific substrate by the protease.
Materials:
-
Protease of interest (pre- and post-inactivation treatment)
-
Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Protocol:
-
Prepare a stock solution of the chromogenic substrate in an appropriate solvent (e.g., DMSO).
-
In a 96-well microplate, add 50 µL of the assay buffer to each well.
-
Add 10 µL of the protease sample (both the active control and the sample that has undergone the inactivation protocol) to respective wells.
-
To initiate the reaction, add 40 µL of the chromogenic substrate solution to each well.
-
Immediately place the microplate in a microplate reader and measure the absorbance at 405 nm every minute for 30-60 minutes at a constant temperature (e.g., 37°C).
-
Calculate the rate of change in absorbance over time (ΔOD/min). The residual activity of the inactivated sample can be expressed as a percentage of the activity of the non-inactivated control.
Fluorescent Protease Activity Assay
This assay offers higher sensitivity and is based on the cleavage of a quenched fluorescent substrate.
Materials:
-
Protease of interest (pre- and post-inactivation treatment)
-
Fluorescently quenched casein substrate (e.g., FITC-casein)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Trichloroacetic acid (TCA) solution (e.g., 10%)
-
Neutralization Buffer (e.g., 500 mM Tris-HCl, pH 8.5)
-
Fluorometer or fluorescent microplate reader (Excitation/Emission ~485/528 nm for FITC)
-
Microcentrifuge tubes
Protocol:
-
In microcentrifuge tubes, mix 50 µL of the protease sample (active control and inactivated sample) with 50 µL of the FITC-casein substrate solution in the assay buffer.
-
Incubate the tubes at the optimal temperature for the protease (e.g., 50-65°C for Proteinase K) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding 100 µL of the TCA solution to each tube to precipitate the undigested substrate.
-
Incubate on ice for 30 minutes.
-
Centrifuge the tubes at high speed (e.g., 15,000 x g) for 10 minutes to pellet the precipitated, undigested substrate.
-
Carefully transfer a defined volume of the supernatant (containing the fluorescently labeled peptides) to a new tube or a well of a black microplate.
-
Neutralize the supernatant by adding an equal volume of the neutralization buffer.
-
Measure the fluorescence intensity using a fluorometer or fluorescent microplate reader.
-
The residual activity is determined by comparing the fluorescence of the inactivated sample to that of the active control.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for validating the inactivation of a protease.
Caption: Workflow for validating protease inactivation.
By employing these robust validation methods, researchers can confidently ensure the complete inactivation of Proteinase K and its alternatives, thereby safeguarding the integrity and reliability of their experimental results. The choice between wild-type Proteinase K and its more easily inactivated counterparts will depend on the specific requirements of the downstream application and the sensitivity of the sample to heat.
References
Unveiling the Optimal Lysis Buffer for Proteinase K: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to optimize nucleic acid extraction, the choice of lysis buffer is paramount to maximizing the efficacy of Proteinase K. This guide provides a comprehensive comparison of Proteinase K performance in different lysis buffer formulations, supported by experimental data and detailed protocols, to facilitate informed decisions in your experimental design.
The efficiency of Proteinase K, a broad-spectrum serine protease, in digesting cellular proteins and inactivating nucleases is significantly influenced by the chemical environment of the lysis buffer. Key components such as detergents, chelating agents, and salts can either enhance or inhibit its proteolytic activity, directly impacting the yield and purity of the isolated DNA or RNA. This guide focuses on the comparative efficacy of Proteinase K in lysis buffers containing two commonly used detergents: the anionic sodium dodecyl sulfate (SDS) and the non-ionic Triton X-100.
Quantitative Comparison of Proteinase K Efficacy
The performance of Proteinase K in different lysis buffers can be quantitatively assessed by measuring the yield and purity of the extracted nucleic acids. The following tables summarize experimental data from studies comparing lysis buffers containing either SDS or Triton X-100 for DNA and RNA extraction.
Table 1: Comparison of Lysis Buffers for Genomic DNA Extraction from Pseudomonas aeruginosa [1][2]
| Lysis Buffer Component | Average DNA Purity (A260/A280) | Average DNA Purity (A260/A230) | DNA Concentration |
| 10% SDS | 1.0 | 1.26 | Comparable |
| 10% Triton X-100 | 1.7 | 1.64 | Comparable |
Table 2: Comparison of DNA Extraction Methods from Mouse Tail Samples [3]
| Extraction Method | Mean DNA Concentration (ng/µl) | Mean A260/A280 Ratio | Mean A260/A230 Ratio |
| Proteinase K with SDS-based Lysis Buffer | 59.4 ± 18.5 | 1.74 ± 0.04 | 1.85 ± 0.14 |
| Commercial Kit | 178.8 ± 42.0 | 1.09 ± 0.04 | 0.62 ± 0.66 |
Note: An A260/A280 ratio of ~1.8 is generally considered "pure" for DNA, while a ratio of ~2.0 is accepted for "pure" RNA.[4] The A260/A230 ratio is a secondary measure of purity, with expected values for pure nucleic acids typically in the range of 2.0-2.2.[4]
Experimental Workflows and Signaling Pathways
To visualize the experimental processes and the logical relationships in nucleic acid extraction, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon experimental findings. Below are representative protocols for DNA and RNA extraction using Proteinase K with either SDS or Triton X-100 based lysis buffers.
Protocol 1: Genomic DNA Extraction from Whole Blood using SDS-Proteinase K Method[5]
This protocol is optimized for high-quality DNA extraction from whole blood samples.
Materials:
-
Whole blood
-
RBC Lysis Solution (150 mM NH₄Cl, 10 mM NaHCO₃, 0.1 mM EDTA)
-
WBC Lysis Buffer (20 mM Tris-HCl pH 8.0, 0.1 mM EDTA, 25 mM NaCl)
-
10% Sodium Dodecyl Sulfate (SDS)
-
Proteinase K (10 mg/ml)
-
Isopropanol (ice-cold)
-
70% Ethanol
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
Procedure:
-
To 2 ml of whole blood, add 8 ml of RBC Lysis Solution. Mix gently and incubate on ice for 10 minutes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Wash the white blood cell (WBC) pellet with 2 ml of RBC Lysis Solution and centrifuge again. Repeat this wash step three times.
-
Resuspend the WBC pellet in 1.5 ml of WBC Lysis Buffer.
-
Add 500 µl of 10% SDS and 50 µl of Proteinase K (10 mg/ml). Mix thoroughly and incubate at 50°C for two hours in a water bath.
-
Cool the lysate to room temperature.
-
Add an equal volume of ice-cold isopropanol and invert gently to precipitate the DNA.
-
Spool the DNA out or centrifuge at 12,000 x g for 10 minutes to pellet the DNA.
-
Wash the DNA pellet with 1 ml of 70% ethanol.
-
Air dry the pellet and resuspend in 100-200 µl of TE buffer. Incubate at 37°C to facilitate dissolution.
Protocol 2: Total RNA Extraction from Cultured Mammalian Cells using a Lysis Buffer with Non-ionic Detergent
This protocol is a general guideline for extracting total RNA from cultured cells, which can be adapted to use a lysis buffer containing a non-ionic detergent like Triton X-100.
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS)
-
RNA Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 1.5 mM MgCl₂, 0.65% Triton X-100 or other non-ionic detergent, RNase inhibitor)
-
Proteinase K (20 mg/ml)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
Isopropanol
-
75% Ethanol (prepared with DEPC-treated water)
-
Nuclease-free water
Procedure:
-
Harvest cultured cells and wash once with ice-cold PBS.
-
Lyse the cell pellet in 1 ml of RNA Lysis Buffer per 10^7 cells. Pipette up and down to homogenize.
-
Add Proteinase K to a final concentration of 100 µg/ml and incubate at 37°C for 30 minutes.
-
Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol and vortex vigorously for 30 seconds.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Perform a second extraction with an equal volume of Chloroform:Isoamyl Alcohol. Centrifuge as in step 5.
-
Transfer the aqueous phase to a new tube and add an equal volume of isopropanol to precipitate the RNA. Incubate at -20°C for at least 1 hour.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the RNA.
-
Wash the RNA pellet with 1 ml of 75% ethanol.
-
Air dry the pellet briefly and resuspend in an appropriate volume of nuclease-free water.
Conclusion
The selection of the lysis buffer, particularly the choice of detergent, plays a critical role in the efficacy of Proteinase K for nucleic acid extraction. The presented data suggests that for genomic DNA extraction from bacteria, a lysis buffer containing Triton X-100 may yield DNA with higher purity compared to an SDS-based buffer.[1][2] However, for DNA extraction from whole blood, the SDS-Proteinase K method has been shown to produce high yields of pure DNA.[5]
For RNA extraction, while direct quantitative comparisons are less common in the literature, the primary goal is the rapid inactivation of RNases and preservation of RNA integrity. Lysis buffers containing SDS are effective at denaturing proteins, including RNases, but may require subsequent steps to remove the detergent which can inhibit downstream enzymatic reactions. Non-ionic detergents like Triton X-100 are milder and generally less disruptive to downstream applications, but may be less effective in lysing certain cell types or inactivating robust RNases.
Ultimately, the optimal lysis buffer will depend on the specific sample type, the target nucleic acid (DNA or RNA), and the requirements of downstream applications. The provided protocols and comparative data serve as a valuable resource for researchers to select and optimize their lysis buffer formulation to achieve the highest quality and yield of nucleic acids for their scientific investigations.
References
- 1. The Role of Detergents: Triton X-100 versus SDS in Reducing Contaminants During Genomic DNA Extraction from Pseudomonas aeruginosa Bacteria | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 2. journal.utripoli.edu.ly [journal.utripoli.edu.ly]
- 3. scielo.br [scielo.br]
- 4. dna.uga.edu [dna.uga.edu]
- 5. Optimization of conditions to extract high quality DNA for PCR analysis from whole blood using SDS-proteinase K method - PMC [pmc.ncbi.nlm.nih.gov]
A Breakthrough in Viral RNA Extraction: A Simplified Proteinase K Protocol Challenges Commercial Kits
For researchers, scientists, and drug development professionals at the forefront of virology, the rapid and efficient extraction of high-quality viral RNA is a critical first step for a multitude of downstream applications, including RT-qPCR, next-generation sequencing, and diagnostics. While commercial kits have long been the standard, a novel, simplified protocol utilizing Proteinase K and thermal shock presents a compelling alternative, offering comparable efficacy with reduced complexity and cost.
This guide provides an objective comparison of this innovative Proteinase K-based method against a widely used commercial spin-column kit. The performance of both protocols is evaluated using supporting experimental data, and detailed methodologies are provided to allow for replication and validation.
Performance Comparison: Proteinase K Protocol vs. Commercial Spin-Column Kit
A key measure of a viral RNA extraction protocol's success is the quality of the resulting RNA, often assessed by its performance in sensitive downstream applications like Real-Time Reverse Transcription Polymerase Chain Reaction (RT-qPCR). The cycle threshold (Ct) value in an RT-qPCR assay is inversely proportional to the amount of target nucleic acid in the sample, meaning a lower Ct value indicates a higher concentration of viral RNA.
In a comparative study, a simplified protocol involving Proteinase K treatment followed by thermal shock was tested in parallel with a standard commercial RNA extraction kit.[1][2] The study analyzed Ct values for both a viral-specific gene (RNA-dependent RNA polymerase - RdRp) and a human internal control gene (Glyceraldehyde-3-Phosphate Dehydrogenase - GAPDH).[1][2] The results demonstrated no significant statistical difference in the detection of the viral gene between the two methods, indicating that the simplified protocol is equally effective in extracting viral RNA.[1][2]
| Parameter | Simplified Proteinase K Protocol | Commercial RNA Extraction Kit | Interpretation |
| Viral Gene (RdRp) Detection (Ct Value) | No significant difference compared to the commercial kit.[1][2] | Standard performance. | The simplified protocol is as effective as the commercial kit for viral RNA extraction. |
| Internal Control (GAPDH) Detection (Ct Value) | Showed less variance in Ct values compared to the commercial kit.[1] | Showed higher variance in Ct values.[1] | The simplified protocol may provide more consistent extraction of total RNA. |
| Agreement in Results | 100% concordance with the commercial kit in the samples tested.[1][2] | N/A | High level of reliability and reproducibility for the simplified protocol. |
The Mechanism of Action: The Role of Proteinase K
Proteinase K is a broad-spectrum serine protease that is highly active and stable over a wide range of temperatures and pH levels. Its primary function in viral RNA extraction is the digestion of proteins. This includes the breakdown of the viral capsid, which is the protein shell that encloses the viral genetic material.[1] By degrading the capsid, Proteinase K facilitates the release of the viral RNA, making it accessible for purification.
Furthermore, Proteinase K inactivates nucleases (both RNases and DNases) that are present in the sample.[1] These enzymes can rapidly degrade RNA, compromising the integrity of the sample and leading to inaccurate results in downstream applications. The combination of viral lysis and nuclease inactivation makes Proteinase K a critical component in many nucleic acid extraction protocols.[1]
Experimental Protocols
Simplified Proteinase K with Thermal Shock Protocol
This protocol offers a rapid and cost-effective method for viral RNA extraction, eliminating the need for spin columns and multiple wash steps.
-
Sample Preparation: Add 30 µg of Proteinase K to 100 µL of the viral sample in a universal transport medium (UTM).[1][2]
-
Protein Digestion: Incubate the mixture in a dry bath at 56°C for 10 minutes.[1][2]
-
Thermal Shock: Immediately transfer the sample to a thermal cycler or heat block and incubate at 98°C for 5 minutes, followed by a cooling step at 4°C for 2 minutes.[1][2]
-
Final Product: The resulting solution contains the viral RNA and is ready for use in downstream applications such as RT-qPCR.
Standard Commercial Spin-Column Kit Protocol (Based on QIAamp Viral RNA Mini Kit)
This protocol represents a standard and widely adopted method for viral RNA purification, relying on a silica-based membrane in a spin-column format.
-
Lysis: Pipette 560 µL of prepared Buffer AVL (containing carrier RNA) into a 1.5 ml microcentrifuge tube. Add 140 µL of the sample (e.g., plasma, serum, or other cell-free body fluids) to the Buffer AVL. Mix by pulse-vortexing for 15 seconds. Incubate at room temperature for 10 minutes.
-
Binding: Briefly centrifuge the tube to remove drops from the inside of the lid. Add 560 µL of ethanol (96–100%) to the sample and mix again by pulse-vortexing for 15 seconds. Briefly centrifuge the tube.
-
Column Loading: Carefully apply 630 µL of the solution from the previous step to the QIAamp Mini spin column (in a 2 ml collection tube) without wetting the rim. Close the cap and centrifuge at 6000 x g (8000 rpm) for 1 minute. Place the spin column into a clean 2 ml collection tube and discard the tube containing the filtrate. Repeat this step with the remaining lysate.
-
First Wash: Carefully open the QIAamp Mini spin column and add 500 µL of Buffer AW1. Close the cap and centrifuge at 6000 x g (8000 rpm) for 1 minute. Place the spin column in a clean 2 ml collection tube and discard the tube containing the filtrate.
-
Second Wash: Carefully open the QIAamp Mini spin column and add 500 µL of Buffer AW2. Close the cap and centrifuge at full speed (20,000 x g; 14,000 rpm) for 3 minutes.
-
Dry Spin: Place the QIAamp Mini spin column in a new 2 ml collection tube and discard the old collection tube with the filtrate. Centrifuge at full speed for 1 minute.
-
Elution: Place the QIAamp Mini spin column in a clean 1.5 ml microcentrifuge tube. Discard the collection tube. Carefully open the QIAamp Mini spin column and add 60 µL of Buffer AVE equilibrated to room temperature. Close the cap and incubate at room temperature for 1 minute. Centrifuge at 6000 x g (8000 rpm) for 1 minute.
-
Final Product: The eluate contains the purified viral RNA.
References
- 1. A faster and less costly alternative for RNA extraction of SARS-CoV-2 using proteinase k treatment followed by thermal shock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A faster and less costly alternative for RNA extraction of SARS-CoV-2 using proteinase k treatment followed by thermal shock | PLOS One [journals.plos.org]
Safety Operating Guide
Proper Disposal Procedures for Preparation K (Potassium Bicarbonate-Based Agents)
For laboratory personnel, including researchers, scientists, and drug development professionals, the proper disposal of chemical agents is a critical component of laboratory safety and operational integrity. This guide provides detailed, step-by-step procedures for the safe disposal of "Preparation K," which is commonly understood in safety and industrial contexts as "Purple K," a dry chemical fire extinguishing agent primarily composed of potassium bicarbonate.
Important Note: "this compound" is not a standard nomenclature for a laboratory reagent. The procedures outlined below are based on the composition of "Purple K." If your "this compound" is a different substance, you must refer to its specific Safety Data Sheet (SDS) for accurate disposal instructions.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure all relevant personnel are familiar with the hazards associated with potassium bicarbonate and any other components of the mixture.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. In cases of significant dust generation, respiratory protection may be necessary.
-
Ventilation: Work in a well-ventilated area to minimize inhalation of dust.
-
Spill Management: In the event of a spill, contain the material to prevent it from entering waterways. Use a vacuum or wet sweep to clean up the powder to minimize dust generation.
II. Chemical Composition and Hazards
"Purple K" is a dry powder agent. Its typical composition is detailed below.
| Component | Percentage by Weight | CAS Number | Hazards |
| Potassium Bicarbonate | 90 - 100% | 298-14-6 | Mild irritant to skin, eyes, and respiratory system. |
| Fuller's Earth | 2.5 - 10% | 8031-18-3 | Nuisance dust. |
| Mica | 2.5 - 10% | 12001-26-2 | Nuisance dust. |
| Silicone Fluid | 0.1 - 1% | 63148-57-2 | No significant hazards. |
| Purple Pigment | 1 - 2.5% | 68647-14-3 | No significant hazards. |
Data sourced from "Purple K" Safety Data Sheets.[1]
III. Step-by-Step Disposal Protocol
This protocol provides a generalized procedure for the disposal of unused or expired "this compound" (potassium bicarbonate-based agent).
Step 1: Waste Identification and Characterization
-
Confirm that the waste material is indeed "this compound" (potassium bicarbonate-based).
-
Determine if the material has been contaminated with other chemicals. If contaminated, the disposal procedure must account for the hazards of the contaminants.
Step 2: Containerization and Labeling
-
Place the waste material in a clearly labeled, sealed, and compatible container.
-
The label should include the words "Hazardous Waste," the chemical name ("Potassium Bicarbonate Waste"), and the date.
Step 3: On-Site Neutralization (for small, uncontaminated quantities)
-
For small, uncontaminated spills of potassium bicarbonate, it can be neutralized.
-
Potassium bicarbonate is a weak base. It can be neutralized with a weak acid, such as acetic acid (vinegar), in a fume hood.
-
The reaction will produce carbon dioxide gas, so ensure adequate ventilation.
-
The resulting solution can typically be disposed of down the drain with copious amounts of water, provided it meets local wastewater regulations. Always check with your institution's Environmental Health and Safety (EHS) office before drain disposal.
Step 4: Disposal of Larger Quantities and Contaminated Material
-
For larger quantities or contaminated material, direct disposal is required.
-
"Purple K" is not classified as a RCRA characteristically hazardous or listed hazardous waste.[2][3]
-
However, disposal must be in accordance with local, state, and federal regulations, which may be more restrictive.[3][4]
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.
Step 5: Decontamination of Empty Containers
-
Thoroughly rinse empty containers with water.
-
The rinsate may need to be collected as hazardous waste, depending on the contaminants.
-
Once clean, the container can be disposed of as regular waste or recycled, in accordance with institutional policies.
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of "this compound."
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of "this compound," thereby protecting personnel and the environment. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
Personal protective equipment for handling Preparation K
Essential Safety and Handling of "Preparation K"
Disclaimer: "this compound" is not a standard recognized chemical designation. The following guidance is based on a hypothetical substance and serves as a general framework for handling potentially hazardous chemical compounds in a laboratory setting. Researchers must always refer to the specific Safety Data Sheet (SDS) for any chemical being used.
This guide provides essential safety, handling, and disposal information for a hypothetical substance, "this compound," a potent, water-soluble kinase inhibitor provided as a lyophilized powder.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The required level of PPE varies with the procedure being performed.
| Activity | Required PPE | Rationale |
| Weighing and Reconstituting Powder | - Disposable Nitrile Gloves (double-gloving recommended)- Laboratory Coat- Safety Goggles- N95 Respirator | Prevents inhalation of fine particles and protects against skin and eye contact with the concentrated powder. |
| Handling Stock Solutions | - Disposable Nitrile Gloves- Laboratory Coat- Safety Glasses | Protects against splashes of the concentrated stock solution. |
| Cell Culture Treatment | - Disposable Nitrile Gloves- Laboratory Coat | Standard practice for maintaining sterility and protecting against dilute solutions. |
| Waste Disposal | - Disposable Nitrile Gloves- Laboratory Coat- Safety Goggles | Protects against splashes and contact with contaminated materials. |
Operational Plan: Handling and Disposal
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store "this compound" in a cool, dry, and dark place, away from incompatible materials as specified in the SDS.
-
Keep the container tightly sealed.
Preparation of Stock Solution (10 mM):
-
Perform all operations within a certified chemical fume hood.
-
Don appropriate PPE (double gloves, lab coat, safety goggles, N95 respirator).
-
Carefully weigh the required amount of "this compound" powder.
-
Gently add the powder to the appropriate volume of sterile dimethyl sulfoxide (DMSO).
-
Mix by vortexing until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, clearly labeled, single-use vials to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or as recommended.
Disposal Plan:
-
Solid Waste: All contaminated solid waste, including gloves, tubes, and pipette tips, must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Aqueous waste containing "this compound" should be collected in a labeled, sealed hazardous liquid waste container. Do not pour down the drain.
-
Sharps: Needles and syringes must be disposed of in a designated sharps container.[1]
-
Follow all institutional and local regulations for hazardous waste disposal.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure to assess the inhibitory activity of "this compound" on a specific kinase in a cell-free system.
Materials:
-
"this compound" stock solution (10 mM in DMSO)
-
Recombinant kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare Serial Dilutions: Create a series of dilutions of the "this compound" stock solution in the assay buffer.
-
Kinase Reaction:
-
In a 96-well plate, add the kinase and its substrate to each well.
-
Add the diluted "this compound" or vehicle control (DMSO) to the respective wells.
-
Incubate for a predetermined time at the optimal temperature for the kinase.
-
-
Initiate Kinase Activity: Add ATP to each well to start the kinase reaction.
-
Stop Reaction and Detect Signal: After a specific incubation period, add the kinase detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of ADP produced, which is proportional to the kinase activity.
-
Data Acquisition: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: Plot the kinase activity against the concentration of "this compound" to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).
Visualizations
The following diagrams illustrate the hypothetical mechanism of action and the experimental workflow for "this compound."
Figure 1. Hypothetical signaling pathway inhibited by "this compound".
Figure 2. Workflow for determining the in vitro efficacy of "this compound".
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
